molecular formula C8H9NO2 B140505 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone CAS No. 135450-43-0

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Cat. No.: B140505
CAS No.: 135450-43-0
M. Wt: 151.16 g/mol
InChI Key: HQJHOZUEJWJPKX-UHFFFAOYSA-N
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Description

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . While specific pharmacological studies on this exact molecule are limited in the public domain, its structure incorporates two key synthetic handles: a hydroxymethyl group and a ketone. This architecture allows researchers to utilize it as a precursor for constructing more complex heterocyclic systems, particularly pyrazoles and fused 2-pyridones, which are recognized as privileged scaffolds in drug discovery for their wide range of biological activities . The compound's value in research lies in its potential to be further functionalized; the hydroxymethyl group can undergo etherification or esterification, and the acetyl group can participate in condensation reactions to form various heterocycles or serve as a point for side-chain elongation. As such, it is primarily employed in the synthesis of novel chemical entities for high-throughput screening and the development of potential pharmacophores targeting various disease pathways. All applications of this compound are strictly for scientific research.

Properties

IUPAC Name

1-[6-(hydroxymethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJHOZUEJWJPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438114
Record name 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135450-43-0
Record name 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, functionalized pyridine derivatives are of paramount importance due to their prevalence in biologically active compounds and functional materials. The molecule this compound is a particularly valuable building block. Its structure strategically incorporates two key, orthogonally reactive functional groups: a primary alcohol (hydroxymethyl group) and a ketone (ethanone group) on a 2,6-disubstituted pyridine ring.[1] This bifunctionality allows for sequential, selective chemical modifications, making it a versatile precursor for constructing more complex molecular architectures, such as pyrazoles or fused heterocyclic systems.[1] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or serve as a point for ether or ester linkages, while the ketone provides a handle for nucleophilic additions, reductions, or condensation reactions. This guide provides a comprehensive analysis of the synthetic pathways to this key intermediate, focusing on strategic choices, mechanistic rationale, and practical, field-tested protocols for the research scientist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify potential precursor molecules and formulate distinct synthetic strategies. For this compound, three primary retrosynthetic disconnections are most viable, each suggesting a different forward-synthesis strategy.

G target This compound (Target Molecule) d1 C-C Disconnection (Acyl Group) target->d1 Route 1: Acylation Strategy d2 C-C Disconnection (Alkyne Hydration) target->d2 Route 2: Alkyne Hydration d3 Functional Group Interconversion (FGI) target->d3 Route 3: Oxidation Strategy p1 Protected (6-bromopyridin-2-yl)methanol + Acetylating Agent d1->p1 p2 (6-Ethynylpyridin-2-yl)methanol d2->p2 p3 2-Ethyl-6-(hydroxymethyl)pyridine (via Oxidation) d3->p3

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three core strategies:

  • The Acylation Strategy (Route 1): Building the molecule by forming the C-C bond of the acetyl group. This involves acylating a pyridine ring that already contains the hydroxymethyl (or a protected equivalent) and a handle for metalation, such as a halogen.

  • The Alkyne Hydration Strategy (Route 2): Forming the ketone via the hydration of a terminal alkyne. This requires the synthesis of a pyridyl alkyne precursor.

  • The Oxidation Strategy (Route 3): Creating the ketone via oxidation of a secondary alcohol, which itself would be derived from the corresponding 2-ethyl-6-(hydroxymethyl)pyridine. This route often suffers from selectivity challenges.

Based on reagent availability, reaction control, and avoidance of highly toxic catalysts (e.g., mercury salts), the Acylation Strategy (Route 1) emerges as the most robust and scalable approach for laboratory synthesis.

Recommended Synthetic Pathway: Acylation of a Protected Pyridyl Alcohol

This route offers an excellent balance of efficiency, control, and scalability. It leverages the commercially available starting material, 2-bromo-6-(hydroxymethyl)pyridine, and employs well-understood, high-yielding reactions. The workflow is designed as a self-validating system, where the success of each step can be readily confirmed by standard analytical techniques before proceeding.

G start 2-Bromo-6-(hydroxymethyl)pyridine step1 Step 1: Protection (TBDMS-Cl, Imidazole) start->step1 intermediate1 Protected Pyridyl Bromide step1->intermediate1 step2 Step 2: Acylation (n-BuLi, then N,N-dimethylacetamide) intermediate1->step2 intermediate2 Protected Target Molecule step2->intermediate2 step3 Step 3: Deprotection (TBAF or HCl) intermediate2->step3 product Target Molecule step3->product

Caption: Workflow for the recommended three-step synthesis.

Step 1: Protection of the Hydroxymethyl Group

Causality: The core of this strategy involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi).[2] Organolithiums are extremely strong bases and will readily deprotonate the acidic proton of the hydroxymethyl group. This side-reaction would consume the reagent and prevent the desired metal-halogen exchange. Therefore, the alcohol must be "masked" with a protecting group that is stable to strongly basic conditions but can be removed easily later. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, is an ideal choice due to its stability and straightforward removal under fluoride-mediated or mild acidic conditions.[3]

Detailed Protocol:

  • To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flame-dried flask under a nitrogen atmosphere, add imidazole (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil, (6-bromopyridin-2-yl)methoxy)(tert-butyl)dimethylsilane, is typically of sufficient purity (>95%) to be used directly in the next step without further purification.

Step 2: Lithium-Halogen Exchange and Acylation

Causality: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2] The most effective way to introduce an acyl group at the 6-position is to transform it into a potent nucleophile. A lithium-halogen exchange with n-BuLi at low temperature efficiently replaces the bromine atom with lithium, generating a pyridyl-lithium species. This powerful nucleophile can then readily attack an appropriate electrophilic acetyl source, such as N,N-dimethylacetamide, to form the desired ketone. The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.

Detailed Protocol:

  • Dissolve the protected pyridyl bromide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) in a flame-dried, multi-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (e.g., to a deep red or brown) is often observed, indicating the formation of the organolithium species.

  • Stir the mixture at -78 °C for 45-60 minutes.

  • Add N,N-dimethylacetamide (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TBDMS-protected target molecule as a pure compound.

Step 3: Deprotection of the Silyl Ether

Causality: The final step is the removal of the TBDMS protecting group to unveil the hydroxymethyl functionality. The silicon-oxygen bond is labile to fluoride ions, which form a very strong silicon-fluoride bond, driving the reaction to completion. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose.[3] Alternatively, mild acidic conditions can be used, which cleave the silyl ether while leaving the ketone intact.

Detailed Protocol (Fluoride Method):

  • Dissolve the purified, protected ketone from Step 2 (1.0 eq) in THF (~0.2 M).

  • Add a solution of TBAF (1.2 eq, 1.0 M in THF) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by a short silica gel plug or recrystallization to afford the final product, this compound, typically as a white to off-white solid.

Alternative Synthetic Pathway: Alkyne Hydration

While not the recommended primary route due to the use of toxic heavy metals, the hydration of an alkyne is a documented method for forming the ketone moiety.[1] This pathway highlights a different strategic approach to the same target.

G start (6-Bromopyridin-2-yl)methanol step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst) start->step1 intermediate1 Protected Alkyne step1->intermediate1 step2 Step 2: Silyl Deprotection (K₂CO₃, MeOH) intermediate1->step2 intermediate2 (6-Ethynylpyridin-2-yl)methanol step2->intermediate2 step3 Step 3: Hydration (HgSO₄, H₂SO₄) intermediate2->step3 product Target Molecule step3->product

Caption: Workflow for the alternative alkyne hydration route.

Brief Protocol Outline:

  • Sonogashira Coupling: (6-Bromopyridin-2-yl)methanol is coupled with (trimethylsilyl)acetylene using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (TEA).

  • Silyl Deprotection: The TMS group is removed from the alkyne using a mild base such as potassium carbonate in methanol to yield (6-ethynylpyridin-2-yl)methanol.

  • Hydration: The terminal alkyne is hydrated using mercury(II) sulfate as a catalyst in aqueous sulfuric acid.[1] This reaction proceeds via Markovnikov addition of water across the triple bond to form an enol intermediate, which tautomerizes to the more stable ketone.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Acylation StrategyRoute 2: Alkyne Hydration
Starting Material 2-Bromo-6-(hydroxymethyl)pyridine(6-Bromopyridin-2-yl)methanol
Number of Steps 33
Key Reagents n-BuLi, TBDMS-Cl, TBAFPd/Cu catalysts, HgSO₄
Reagent Toxicity Moderate (n-BuLi is pyrophoric)High (Mercury salts are highly toxic)
Typical Overall Yield Good to Excellent (40-60%)Moderate (25-40%)
Scalability Readily scalable with proper cryogenic controlLimited by cost of Pd catalyst and Hg waste disposal
Control & Selectivity HighModerate; side reactions can occur

Conclusion

For the synthesis of this compound, the acylation of a protected pyridyl alcohol (Route 1) represents the most strategically sound and practical approach for a research or process development setting. It avoids the use of highly toxic heavy metals, proceeds with high selectivity, and is built upon a series of reliable and well-documented chemical transformations. The use of a silyl protecting group provides a robust and efficient means to mask the reactive alcohol, enabling a clean and high-yielding lithium-halogen exchange and subsequent acylation. This guide provides the necessary technical detail and causal reasoning to empower scientists to successfully synthesize this valuable chemical intermediate.

References

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. National Center for Biotechnology Information. Available at: [Link]

  • 2,6-Lutidine - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. Available at: [Link]

  • Kröhnke pyridine synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups. University of Regensburg. Available at: [Link]

  • Protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents.Google Patents.

Sources

An In-Depth Technical Guide to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-(hydroxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative that has emerged as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive ketone and a modifiable hydroxymethyl group, provides synthetic chemists with a powerful scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in creating next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 135450-43-0[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name 1-[6-(hydroxymethyl)pyridin-2-yl]ethanone[1]
Canonical SMILES CC(=O)C1=CC=CC(=N1)CO[1]
InChI Key HQJHOZUEJWJPKX-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a prominent hydroxyl (O–H) stretching band around 3300 cm⁻¹ and a strong ketone (C=O) stretching absorption at approximately 1680 cm⁻¹[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum typically shows a singlet for the hydroxymethyl protons (CH₂OH) at approximately δ 4.7 ppm. The protons on the pyridine ring appear in the aromatic region, generally between δ 7.5 and 8.5 ppm, with splitting patterns indicative of their substitution[1].

    • ¹³C NMR : The carbon NMR spectrum is distinguished by the ketone carbonyl (C=O) resonance at around δ 200 ppm[1].

  • Mass Spectrometry : The exact mass of the protonated molecule (M+H)⁺ is calculated to be 166.0732 g/mol [1].

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the hydration of an alkyne precursor being a well-documented method.

Experimental Protocol: Hydration of (6-ethynylpyridin-2-yl)methanol

This synthetic approach relies on the Markovnikov addition of water across the triple bond of (6-ethynylpyridin-2-yl)methanol, catalyzed by mercury(II) sulfate in an acidic medium.

Materials:

  • (6-ethynylpyridin-2-yl)methanol

  • Acetone

  • Sulfuric acid (25% v/v aqueous solution)

  • Mercury(II) sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (6-ethynylpyridin-2-yl)methanol in a mixture of acetone and 25% aqueous sulfuric acid.

  • Add a catalytic amount of mercury(II) sulfate to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and stir overnight.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve (6-ethynylpyridin-2-yl)methanol in Acetone/H₂SO₄ B Add HgSO₄ (catalyst) C Reflux for 3 hours D Cool and stir overnight E Neutralize with NaHCO₃ D->E Transfer to Workup F Extract with Ethyl Acetate G Wash with Brine H Dry over MgSO₄ and Concentrate I Silica Gel Column Chromatography H->I Purify Crude Product J This compound Pyrazole_Synthesis Start This compound Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Derivative (e.g., R-NHNH₂) Reagent->Intermediate Product Substituted Pyrazole Derivative Intermediate->Product Cyclization

General scheme for pyrazole synthesis.

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyridine-pyrazole scaffold, accessible from this compound, is a common motif in a number of potent kinase inhibitors.

Potential in Neuroprotective Agents

Derivatives of this compound have been investigated for their potential neuroprotective effects. The antioxidant properties of similar pyridine-containing compounds are thought to be beneficial in combating oxidative stress, a key factor in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hydroxymethyl group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, allowing for the optimization of potential neuroprotective agents.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined chemical properties and reactivity, coupled with its utility in constructing privileged medicinal scaffolds, underscore its importance in the pursuit of novel therapeutics. This guide provides a comprehensive overview to aid researchers in leveraging the full potential of this key intermediate in their drug discovery and development endeavors.

References

Sources

A Spectroscopic Guide to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone: An In-depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the versatile synthetic building block, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The aim is to not only present the spectral characteristics of this compound but also to provide insights into the experimental methodologies and the rationale behind the interpretation of the obtained data.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a ketone and a primary alcohol, offering two reactive centers for further chemical modifications.[1] This bifunctionality makes it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] Accurate characterization of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed examination of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is generally required compared to ¹H NMR.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-7.5Multiplet3HPyridine ring protons (H3, H4, H5)
~4.7Singlet2H-CH₂OH (methylene protons)
~3.5 (broad)Singlet1H-CH₂OH (hydroxyl proton)
~2.6Singlet3H-C(O)CH₃ (methyl protons)

Interpretation:

  • Pyridine Protons (δ ~8.0-7.5): The protons on the pyridine ring are expected to appear in the aromatic region. Their specific chemical shifts and splitting patterns are influenced by the substitution pattern. The electron-withdrawing acetyl group and the electron-donating hydroxymethyl group will deshield and shield the ring protons to varying extents, leading to a complex multiplet.

  • Methylene Protons (δ ~4.7): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and appear as a singlet.[1] Their chemical shift is downfield due to the proximity of the electronegative oxygen atom and the pyridine ring.

  • Hydroxyl Proton (δ ~3.5): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

  • Methyl Protons (δ ~2.6): The three protons of the acetyl methyl group are equivalent and appear as a sharp singlet. This downfield shift is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~200-C(O)CH₃ (carbonyl carbon)
~160-150Pyridine ring carbons (C2, C6)
~140-120Pyridine ring carbons (C3, C4, C5)
~65-CH₂OH (methylene carbon)
~25-C(O)CH₃ (methyl carbon)

Interpretation:

  • Carbonyl Carbon (δ ~200): The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield chemical shift.[1]

  • Pyridine Ring Carbons (δ ~160-120): The six carbons of the pyridine ring will give rise to distinct signals in the aromatic region. The carbons directly attached to the nitrogen and the substituents (C2 and C6) will have different chemical shifts compared to the other ring carbons (C3, C4, and C5).

  • Methylene Carbon (δ ~65): The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom and appears in the typical range for a carbon in an alcohol.

  • Methyl Carbon (δ ~25): The methyl carbon of the acetyl group appears at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Sample Scan: The IR spectrum of the sample is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Caption: Workflow for FT-IR analysis using an ATR accessory.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchAlcohol (-OH)
~3100-3000C-H stretchAromatic (pyridine)
~2950-2850C-H stretchAliphatic (-CH₃, -CH₂)
~1680C=O stretchKetone
~1600-1450C=C and C=N stretchPyridine ring
~1200-1000C-O stretchAlcohol

Interpretation:

  • O-H Stretch ( ~3300 cm⁻¹): A broad and strong absorption band in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[1]

  • Aromatic and Aliphatic C-H Stretches ( ~3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic pyridine ring, while those just below 3000 cm⁻¹ are from the methyl and methylene groups.

  • C=O Stretch ( ~1680 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the ketone.[1] The position of this band can be influenced by conjugation with the pyridine ring.

  • Pyridine Ring Stretches ( ~1600-1450 cm⁻¹): Multiple bands in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretch ( ~1200-1000 cm⁻¹): A strong absorption in this region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

A common method for the analysis of small organic molecules is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte, typically as protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-MS analysis.

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides crucial information for its identification.

m/z (mass-to-charge ratio)Interpretation
152.07[M+H]⁺ (protonated molecular ion)
134.06Loss of H₂O (water) from [M+H]⁺
122.06Loss of CH₂O (formaldehyde) from [M+H]⁺
109.05Loss of C₂H₃O (acetyl radical) from [M+H]⁺

Interpretation:

  • Molecular Ion: The molecular weight of this compound is 151.16 g/mol . In positive ion ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 152.07.[1] High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule may include:

    • Loss of Water: Dehydration of the hydroxymethyl group is a common fragmentation pathway for alcohols, leading to a fragment at m/z 134.

    • Loss of Formaldehyde: Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can result in the loss of formaldehyde (CH₂O), giving a fragment at m/z 122.

    • Loss of the Acetyl Group: Cleavage of the bond between the pyridine ring and the acetyl group can lead to the loss of an acetyl radical, resulting in a fragment at m/z 109.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS data offers a detailed and self-validating system for confirming the structure of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality and identity of their materials, facilitating the advancement of their scientific endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Introduction: The Significance of this compound

This compound is a functionalized pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure is of significant interest to drug development professionals for several reasons:

  • Privileged Scaffold : Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in biologically relevant interactions.[2][3][4][5][6]

  • Hydrogen Bonding Capabilities : The molecule possesses both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the hydroxyl oxygen, the ketone oxygen, and the pyridine nitrogen). These features are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1][4]

  • Synthetic Versatility : The ketone and hydroxymethyl groups are key synthetic handles, allowing for further elaboration to build more complex and diverse chemical entities.[1]

Determining the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is the definitive method to understand its conformational preferences, intramolecular interactions, and supramolecular assembly in the solid state.[7][8][9][10] This knowledge is invaluable for structure-based drug design, polymorphism screening, and understanding its physicochemical properties.

Synthesis and Purification

The first critical step is the synthesis of high-purity material, as impurities can significantly hinder crystallization.[11] A common route to synthesize pyridinyl ethanone derivatives involves the coupling of a substituted pyridine with an acetyl-containing moiety. While several specific pathways exist, a plausible approach could be adapted from established methods for related compounds.

Exemplary Synthesis Protocol

A documented synthesis for a related compound involves the hydration of an ethynyl precursor.[1] Another general approach for related structures starts with a halogenated pyridine. For instance, 1-(6-ethynyl-pyridin-2-yl)-ethanone can be synthesized from 1-(6-bromopyridin-2-yl)ethan-1-one using a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.[12]

Protocol: Two-Step Synthesis of a Precursor

  • Step 1: Sonogashira Coupling. To a solution of 1-(6-bromopyridin-2-yl)ethan-1-one (1.0 eq) in a mixture of THF and triethylamine, add copper(I) iodide (0.04 eq) and PdCl₂(PPh₃)₂ (0.04 eq).[12]

  • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Add trimethylsilylacetylene (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[12]

  • Upon completion, dilute the reaction with a nonpolar solvent like hexanes and filter through a plug of silica gel to remove catalysts and salts.[12]

  • Step 2: Deprotection. Dissolve the crude product from Step 1 in methanol and add an excess of potassium carbonate.

  • Stir the mixture for 2-3 hours at room temperature.[12]

  • Concentrate the reaction mixture and partition between dichloromethane and water. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product, 1-(6-ethynylpyridin-2-yl)ethan-1-one, by silica gel chromatography to yield a pure solid.[12]

Subsequent hydration of the ethynyl group would yield the target ethanone.

Purity is paramount. The final compound should be purified by column chromatography or recrystallization to >98% purity, confirmed by NMR and mass spectrometry, before proceeding to crystal growth experiments.

Crystal Growth Methodology

Growing single crystals suitable for X-ray diffraction is often considered an art, but it is underpinned by the scientific principle of slowly achieving a state of supersaturation.[13][14] For a small organic molecule like this compound, several techniques should be attempted in parallel.

Recommended Crystal Growth Techniques
TechniqueDescriptionKey Considerations
Slow Evaporation A nearly saturated solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated lid (e.g., foil with pinholes). The solvent evaporates slowly over days or weeks, increasing the concentration to the point of crystallization.[13][14][15]Simple and effective. The choice of solvent is critical and can influence crystal packing and quality.[15]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][15]Excellent for milligram quantities and provides fine control over the rate of supersaturation. Considered one of the best methods for small molecules.[13]
Slow Cooling A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool very slowly. As the temperature drops, the solubility decreases, leading to crystal formation.[14][16]Can be achieved by placing the heated solution in a Dewar flask with hot water to ensure a slow cooling gradient.[14]
Experimental Protocol: Screening for Crystallization Conditions
  • Solvent Selection: Begin by testing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting solvent is one in which the compound is moderately soluble.

  • Setup for Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in 0.5-1.0 mL of a chosen solvent in a small, clean glass vial.

    • Cover the vial with parafilm or aluminum foil and puncture it with a needle 1-3 times.

    • Place the vial in a vibration-free location and observe over several days to weeks.

  • Setup for Vapor Diffusion (Liquid-Vapor):

    • In a 2-3 mL glass vial, dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane).

    • Place this small vial inside a larger 20 mL scintillation vial.

    • Add 2-3 mL of an "anti-solvent" (e.g., hexane) to the larger vial, ensuring the level is below the top of the inner vial.

    • Seal the outer vial tightly and leave it undisturbed.

The workflow for identifying suitable crystallization conditions is an iterative process.

Caption: Workflow for Single Crystal Growth.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is analyzed using a single-crystal X-ray diffractometer.[8] This technique provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][9]

Data Collection and Processing Workflow
  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7] These patterns consist of thousands of reflection spots of varying intensities.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

  • Data Integration and Scaling: The intensity of each reflection is measured (integrated) and corrected for experimental factors to produce a final reflection file.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

SCXRD_Workflow A Crystal Mounting B X-ray Exposure & Rotation A->B C Diffraction Pattern Collection B->C D Unit Cell Determination C->D E Data Integration & Scaling D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Structural Model (CIF) G->H

Caption: Single-Crystal X-ray Diffraction Workflow.

Structural Analysis and Discussion

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file reveals key molecular and supramolecular features.

Expected Structural Features
  • Molecular Conformation: The analysis would reveal the planarity of the pyridine ring and the torsion angles associated with the acetyl and hydroxymethyl substituents. This conformation is critical for understanding how the molecule fits into a binding pocket.

  • Intramolecular Interactions: The presence of any non-covalent intramolecular interactions, such as a hydrogen bond between the hydroxymethyl proton and the ketone oxygen, would be confirmed.

  • Intermolecular Interactions: This is the most crucial part of the analysis for drug development. The data would show precisely how molecules pack in the solid state. Given the structure of this compound, one would expect to observe a network of intermolecular hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor and can interact with the nitrogen atom, ketone oxygen, or hydroxyl oxygen of neighboring molecules, leading to the formation of chains, sheets, or more complex 3D networks.[1]

  • Pi-Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, which are also important for stabilizing the crystal lattice and for binding to aromatic residues in proteins.[1]

Exemplary Data Presentation

A final report would summarize key crystallographic data in a standardized table.

ParameterExpected Value/Information
Chemical FormulaC₈H₉NO₂
Formula Weight151.16 g/mol
Crystal SystemTo be determined (e.g., Monoclinic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules/unit cell)To be determined
R-factor (R1)< 5% for a good quality structure
Hydrogen Bond Distancese.g., O-H···N, O-H···O (Å)

Conclusion and Broader Impact

The determination of the crystal structure of this compound provides an unambiguous blueprint of its solid-state conformation and intermolecular interactions. This information is foundational for:

  • Rational Drug Design: Using the 3D structure to design more potent and selective analogues.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

  • Materials Science: Understanding the self-assembly of the molecule can inform the design of novel organic materials.[1]

Ultimately, the rigorous application of the synthesis, crystallization, and diffraction techniques outlined in this guide empowers researchers to unlock the full potential of novel chemical entities in the journey from discovery to application. Upon successful structure determination, the data should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[17][18]

References

  • Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. University of Arizona. Available from: [Link]

  • Blake, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548-2570. Available from: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m73–m82. Available from: [Link]

  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]

  • University of Florida Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link]

  • Perles, J. (Ed.). (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

  • ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]

  • Song, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901. Available from: [Link]

  • MIT Libraries. Cambridge Structural Database. Available from: [Link]

  • Wikipedia. Cambridge Structural Database. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]

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A Technical Guide to the Reactivity and Synthetic Utility of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

To the researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical exploration of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. This seemingly simple pyridine derivative is, in reality, a molecule of significant synthetic potential, possessing a nuanced reactivity profile that allows for its application as a versatile scaffold in medicinal chemistry and materials science. Its strategic placement of a ketone and a primary alcohol on a pyridine ring presents both a challenge and an opportunity for the discerning synthetic chemist. This guide moves beyond a mere recitation of reactions; it delves into the principles of chemoselectivity, the rationale behind procedural choices, and the practical applications that establish this compound as a valuable tool in the modern chemist's arsenal. Herein, we will dissect the reactivity of each functional group, explore strategies for their selective manipulation, and showcase its utility in the construction of complex molecular architectures, including medicinally relevant nitrogen heterocycles.

Molecular Architecture and Intrinsic Reactivity

This compound, with a molecular weight of 151.16 g/mol , features a pyridine ring substituted at the 2- and 6-positions with an acetyl (ethanone) group and a hydroxymethyl group, respectively. This unique arrangement of functional groups dictates its chemical behavior.

  • The Pyridine Core: The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the reactivity of the substituents. It deactivates the ring towards electrophilic substitution, making such reactions challenging but not impossible under forcing conditions.[1] Conversely, the nitrogen atom can act as a coordination site for metal ions, a property that is pivotal in catalysis and materials science.

  • The Ketone Moiety: The acetyl group is a versatile handle for a wide array of chemical transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, and can serve as an electrophilic partner in condensation reactions to form larger, more complex structures.

  • The Hydroxymethyl Group: This primary alcohol is susceptible to oxidation to an aldehyde or a carboxylic acid. It can also be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. Furthermore, it can participate in etherification and esterification reactions.

The coexistence of these three distinct reactive sites—the pyridine nitrogen, the ketone, and the alcohol—necessitates a careful and strategic approach to its synthetic manipulation. The key to unlocking the full potential of this molecule lies in understanding and controlling the chemoselectivity of its reactions.

Chemoselective Transformations: A Tale of Two Functional Groups

The primary challenge and opportunity in the chemistry of this compound is the selective transformation of either the ketone or the hydroxymethyl group in the presence of the other.

Selective Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or reaction at the ketone.

2.1.1. Oxidation to the Aldehyde: 1-(6-formylpyridin-2-yl)ethanone

A mild and selective oxidation is required to stop at the aldehyde stage. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is a well-established method for this purpose.[2][3][4]

Experimental Protocol: Swern Oxidation of this compound

  • Rationale: The Swern oxidation is chosen for its mild conditions, which are less likely to affect the ketone functionality or the pyridine ring. The reaction is performed at -78 °C to control the reactivity of the intermediate species and prevent side reactions.[5]

  • Procedure:

    • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise.

    • Stir the mixture for 15 minutes at -78 °C to form the chlorosulfonium salt.

    • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

    • Stir for 30-60 minutes at -78 °C, monitoring the reaction by TLC.

    • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(6-formylpyridin-2-yl)ethanone.

2.1.2. Oxidation to the Carboxylic Acid: 6-acetylpicolinic acid

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents can be employed. However, care must be taken to avoid degradation of the pyridine ring. Potassium permanganate in a neutral or slightly alkaline medium is a suitable choice.[1]

Experimental Protocol: Oxidation to 6-acetylpicolinic acid

  • Rationale: Potassium permanganate is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. Conducting the reaction in a buffered or slightly alkaline solution helps to prevent the strongly acidic or basic conditions that could lead to side reactions on the pyridine ring or with the ketone.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water.

    • Add a solution of potassium permanganate (approx. 3-4 eq.) in water dropwise to the stirred solution, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

    • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 6-acetylpicolinic acid.

Selective Reduction of the Ketone Group

The reduction of the ketone to a secondary alcohol, yielding 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol, can be achieved with high selectivity using mild hydride reducing agents.

Experimental Protocol: Sodium Borohydride Reduction

  • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters and carboxylic acids.[1][6] It will not reduce the pyridine ring or the primary alcohol. The reaction is typically carried out in a protic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in methanol at 0 °C.

    • Add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol.

Strategic Use of Protecting Groups for Orthogonal Synthesis

To perform reactions on one functional group while the other is unreactive, the use of protecting groups is an essential strategy. This allows for a wider range of synthetic transformations.

Protection of the Hydroxymethyl Group

The hydroxymethyl group can be protected as a silyl ether, which is stable under a variety of non-acidic conditions. The tert-butyldimethylsilyl (TBDMS or TBS) group is a common choice due to its stability and ease of removal.[7][8]

Experimental Protocol: Silyl Ether Protection

  • Rationale: TBDMS ethers are stable to many reagents that react with ketones, such as Grignard reagents and organolithiums. They are introduced under mild basic conditions and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), without affecting the ketone.[9][10][11]

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(6-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanone.

Protection of the Ketone Group

The ketone can be protected as a cyclic acetal (or ketal), which is stable to basic and nucleophilic conditions.[12][13][14]

Experimental Protocol: Acetal Protection

  • Rationale: The formation of a cyclic acetal with ethylene glycol provides excellent protection for the ketone against a wide range of reagents, including strong reducing agents like lithium aluminum hydride (LiAlH₄) and organometallic reagents. The acetal is readily cleaved under acidic conditions to regenerate the ketone.[12]

  • Procedure:

    • Dissolve this compound (1.0 eq.) in toluene.

    • Add ethylene glycol (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(6-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane.

Advanced Synthetic Applications: A Gateway to Complex Heterocycles

This compound is a valuable precursor for the synthesis of various fused nitrogen heterocycles, many of which are scaffolds in pharmacologically active compounds.

Synthesis of Indolizine Derivatives

Indolizines are bicyclic aromatic nitrogen heterocycles with a range of biological activities.[1][15] They can be synthesized from 2-acetylpyridine derivatives through various cyclization strategies.[2][16]

Workflow: Synthesis of Indolizine Derivatives

G cluster_0 Functional Group Interconversion cluster_1 Indolizine Synthesis Start This compound Chloromethyl 1-(6-(chloromethyl)pyridin-2-yl)ethanone Start->Chloromethyl SOCl₂ Ylide Pyridinium Ylide Chloromethyl->Ylide Reaction with PPh₃, then base Indolizine Substituted Indolizine Ylide->Indolizine [3+2] Cycloaddition with α,β-unsaturated ester

Caption: Synthesis of Indolizines.

Experimental Protocol: Synthesis of a Substituted Indolizine

  • Rationale: This multi-step synthesis first converts the hydroxymethyl group into a more reactive chloromethyl group. This is then used to form a pyridinium ylide, which undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene to construct the indolizine ring system.

  • Procedure:

    • Chlorination: React this compound with thionyl chloride (SOCl₂) in an inert solvent like DCM to afford 1-(6-(chloromethyl)pyridin-2-yl)ethanone.[17][18]

    • Ylide Formation: Treat the resulting chloromethyl derivative with triphenylphosphine to form the phosphonium salt. Subsequent treatment with a base (e.g., sodium carbonate) generates the pyridinium ylide in situ.

    • Cycloaddition: React the ylide with an electron-deficient alkene, such as methyl acrylate, in a suitable solvent like toluene at reflux to yield the corresponding substituted indolizine.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals.[5][9] They can be synthesized by the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines.[4][7][19]

Workflow: Synthesis of Pyrazole Derivatives

G cluster_0 Substrate Preparation cluster_1 Pyrazole Synthesis Start This compound Pyrazole 3-(6-(hydroxymethyl)pyridin-2-yl)-5-methyl-1H-pyrazole Start->Pyrazole Condensation with Hydrazine Hydrate

Caption: Synthesis of Pyrazoles.

Experimental Protocol: Synthesis of a Pyridinyl-Pyrazole

  • Rationale: The reaction of a 1,3-dicarbonyl equivalent, in this case, the acetyl group of the starting material, with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazoles.

  • Procedure:

    • React this compound with a suitable reagent to introduce a second carbonyl group or its equivalent at the alpha-position of the ketone. A Claisen condensation with a suitable ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) would yield a 1,3-diketone.

    • Alternatively, simpler 2-acetylpyridine derivatives can be directly condensed with hydrazine.[14] Reflux this compound (1.0 eq.) with hydrazine hydrate (1.1 eq.) in ethanol for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield the corresponding pyrazole derivative.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another class of fused heterocyclic compounds with a broad spectrum of biological activities.[17][20][21][22]

Workflow: Synthesis of Imidazo[1,2-a]pyridine Derivatives

G cluster_0 Functional Group Transformation cluster_1 Imidazopyridine Synthesis Start This compound Oxime Corresponding Oxime Start->Oxime Hydroxylamine Amine 2-amino-6-(hydroxymethyl)pyridine Oxime->Amine Reduction Imidazopyridine Substituted Imidazo[1,2-a]pyridine Amine->Imidazopyridine Condensation with α-haloketone

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

  • Rationale: This route involves the conversion of the acetyl group to an amino group, transforming the starting material into a 2-aminopyridine derivative. This intermediate is then cyclized with an α-haloketone to form the imidazo[1,2-a]pyridine core.

  • Procedure:

    • Oximation: React this compound with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

    • Reduction: Reduce the oxime to the primary amine, 2-amino-6-(hydroxymethyl)pyridine, using a suitable reducing agent such as catalytic hydrogenation (H₂/Pd-C) or a metal hydride.

    • Cyclization: React the 2-aminopyridine derivative with an α-haloketone (e.g., 2-bromoacetophenone) in a solvent like ethanol or DMF, often with a base, to yield the desired substituted imidazo[1,2-a]pyridine.

Coordination Chemistry and Catalytic Potential

The pyridine nitrogen and the oxygen atoms of the ketone and hydroxymethyl groups make this compound and its derivatives excellent ligands for a variety of metal ions. The resulting metal complexes have potential applications in catalysis and materials science. For instance, Schiff base condensation of the acetyl group with various amines can lead to multidentate ligands that form stable complexes with transition metals. These complexes can act as catalysts in various organic transformations.

Summary of Key Reactions and Products

Starting MaterialReagents and ConditionsMajor ProductApplication/Significance
This compound1. Oxalyl chloride, DMSO, DCM, -78 °C; 2. Triethylamine1-(6-formylpyridin-2-yl)ethanoneAldehyde intermediate for further synthesis
This compoundKMnO₄, t-butanol/water6-acetylpicolinic acidCarboxylic acid derivative, potential ligand
This compoundNaBH₄, methanol, 0 °C1-(6-(hydroxymethyl)pyridin-2-yl)ethanolDiol, precursor for further functionalization
This compoundTBDMSCl, imidazole, DMF1-(6-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanoneProtected alcohol for selective ketone chemistry
This compoundEthylene glycol, p-TsOH, toluene, reflux2-(6-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolaneProtected ketone for selective alcohol chemistry
This compound1. SOCl₂; 2. PPh₃, base; 3. α,β-unsaturated esterSubstituted IndolizineBiologically active heterocyclic scaffold
This compoundHydrazine hydrate, ethanol, reflux3-(6-(hydroxymethyl)pyridin-2-yl)-5-methyl-1H-pyrazoleMedicinally relevant heterocyclic core

Conclusion and Future Outlook

This compound is a strategically functionalized building block with a rich and versatile chemical reactivity. The ability to selectively manipulate its ketone and hydroxymethyl groups, either directly or through the use of protecting groups, opens up a multitude of synthetic pathways. Its utility as a precursor to medicinally important nitrogen heterocycles such as indolizines, pyrazoles, and imidazo[1,2-a]pyridines underscores its significance in drug discovery and development. Furthermore, its potential as a ligand in coordination chemistry suggests applications in catalysis and materials science that are yet to be fully explored. This guide has provided a framework for understanding and harnessing the reactivity of this valuable compound, and it is our hope that it will inspire further innovation in the synthesis of novel and functional molecules.

References

  • Padwa, A., & Krumpe, K. E. (1992). Application of Intramolecular Carbenoid Reactions in Organic Synthesis. Tetrahedron, 48(26), 5385-5453.
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  • Chernyak, D., Gevorgyan, V. (2010). Recent Advances in the Synthesis of Indolizines and their π-Expanded Analogues. Chemical Society Reviews, 39(8), 2873-2900.
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  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
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  • Bagdi, A. K., et al. (2013). Copper-Catalyzed Aerobic Oxidative C–H Functionalization of 2-Aryl-imidazo[1,2-a]pyridines with Terminal Alkynes. The Journal of Organic Chemistry, 78(15), 7543-7550.
  • Fustero, S., et al. (2011). Synthesis and Biological Evaluation of Fluorinated Pyrazole Derivatives as Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(18), 6296-6308.
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A Technical Guide to the Potential Biological Activity of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(6-(hydroxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative that, while not extensively studied for its own specific pharmacological profile, represents a significant scaffold in medicinal chemistry.[1] Its structural architecture, featuring a pyridine core, a reactive acetyl group, and a hydroxymethyl moiety, makes it a versatile building block for the synthesis of more complex, biologically active heterocyclic systems.[1] This guide synthesizes the available information on this compound and its structural analogs to provide a comprehensive overview of its potential biological activities. We will delve into its molecular profile, synthetic utility, predicted mechanisms of action, and a detailed roadmap for future experimental validation, aimed at researchers and professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound belongs to the pyridinyl ethanone class of compounds. The pyridine ring is a common motif in numerous natural products and FDA-approved drugs, prized for its ability to participate in various biological interactions.[2][3] The molecule's potential for biological activity is rooted in its distinct functional groups:

  • Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in proteins.[1]

  • Hydroxymethyl Group (-CH₂OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility and the ability to anchor the molecule within a protein's active site.[1]

  • Acetyl Group (-C(O)CH₃): The ketone can act as a hydrogen bond acceptor. More importantly, it serves as a key synthetic handle for derivatization, allowing for the construction of diverse chemical libraries via reactions like condensation or reduction.[1]

These features combine to create a molecule with "privileged scaffold" characteristics, suitable for modification to target a wide array of biological targets.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 1-[6-(hydroxymethyl)pyridin-2-yl]ethanone [1]
Molecular Formula C₈H₉NO₂ [1]
Molecular Weight 151.16 g/mol [1]
Canonical SMILES CC(=O)C1=CC=CC(=N1)CO [1]
InChI Key HQJHOZUEJWJPKX-UHFFFAOYSA-N [1]
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 3 PubChem

| LogP (Predicted) | 0.2 |[4] |

Synthetic Strategy and Derivatization Potential

The utility of this compound in drug discovery is fundamentally linked to its accessibility and the ease with which it can be modified.

Core Synthesis

A documented synthesis involves the mercury(II) sulfate-catalyzed hydration of (6-ethynylpyridin-3-yl)methanol.[1] This reaction proceeds via the acidic hydration of the ethynyl group to yield the target ketone.

Protocol 2.1: Synthesis via Alkyne Hydration

  • Reaction Setup: In a round-bottom flask, dissolve (6-ethynylpyridin-3-yl)methanol in a mixture of acetone and 25% v/v aqueous sulfuric acid.

  • Catalyst Addition: Add mercury(II) sulfate (approx. 0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Stirring: Cool the mixture to ambient temperature and stir overnight.

  • Work-up: Neutralize the reaction mixture carefully with a suitable base (e.g., NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sulfate (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

G cluster_synthesis Synthesis Workflow start (6-ethynylpyridin-3-yl)methanol reagents HgSO₄, H₂SO₄ Acetone/H₂O start->reagents Add reflux Reflux (3h) Stir (Overnight) reagents->reflux React workup Neutralization & Extraction reflux->workup Process purify Column Chromatography workup->purify Purify end_product This compound purify->end_product G cluster_protein Hypothetical Enzyme Active Site cluster_ligand This compound Phe Phe/Tyr/Trp Ser Ser/Thr Asp Asp/Glu Pyridine Pyridine Ring Pyridine->Phe π-π Stacking Hydroxymethyl Hydroxymethyl (-CH₂OH) Hydroxymethyl->Ser H-Bond (Donor) Ketone Ketone (=O) Ketone->Asp H-Bond (Acceptor)

Caption: Predicted molecular interactions within a protein active site.

A Roadmap for Experimental Validation

To move from prediction to evidence, a structured experimental approach is necessary. The following protocols provide a validated starting point for assessing the biological potential of this compound and its derivatives.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines a compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or anti-proliferative activity.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow n1 Seed Cancer Cells (96-well plate) n2 Incubate (24h) n1->n2 n3 Add Test Compound (Serial Dilutions) n2->n3 n4 Incubate (48-72h) n3->n4 n5 Add MTT Reagent n4->n5 n6 Incubate (3-4h) n5->n6 n7 Solubilize Formazan n6->n7 n8 Read Absorbance (570 nm) n7->n8 n9 Calculate IC₅₀ n8->n9

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., TGF-β R1, ASK1), its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates greater kinase inhibition.

  • Analysis: Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutics. While direct evidence of its biological activity is sparse, the well-documented pharmacological profiles of its structural analogs strongly suggest potential in oncology, infectious diseases, and neuroprotection. The true value of this molecule lies in its capacity as a versatile chemical scaffold. The proposed experimental roadmap provides a clear and logical path for researchers to systematically evaluate this potential. Future work should focus on synthesizing a focused library of derivatives based on this core and screening them through the described assays to build a comprehensive structure-activity relationship profile, ultimately leading to the identification of lead compounds for further preclinical development.

References

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  • Allaka, T., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available from: [Link]

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  • Abdelgawad, M. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Center for Biotechnology Information (NCBI). Available from: [Link]

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  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Available from: [Link]

  • Seliem, M. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available from: [Link]

  • Wheeler, W. J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Available from: [Link]

  • Chen, Y., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. National Center for Biotechnology Information (NCBI). Available from: [Link]

Sources

A Technical Guide to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone: Synthesis, Derivatization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone scaffold is a highly versatile heterocyclic building block in modern medicinal chemistry. Its strategic placement of a nucleophilic hydroxymethyl group and an electrophilic acetyl moiety on a pyridine core provides synthetic handles for facile diversification. This guide details the synthesis of the core scaffold, outlines key derivatization strategies, and explores its application in the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-cancer research. Detailed, field-tested protocols and workflow diagrams are provided to enable researchers to effectively utilize this valuable pharmacophore in their drug discovery programs.

Introduction: The this compound Scaffold

Pyridine and its derivatives are foundational structures in drug discovery, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The this compound molecule is a functionalized pyridine that has garnered significant attention not for its intrinsic biological activity, which is limited in published studies, but for its role as a precursor for more complex and potent molecules.[1]

Chemical Identity and Properties

The scaffold's power lies in its dual functionality. The hydroxymethyl group can act as a hydrogen bond donor and a site for etherification or esterification, while the acetyl group's ketone can be reduced or serve as a key reaction point for building new heterocyclic rings like pyrazoles.[1] These features allow for the systematic exploration of chemical space around the core.

PropertyValueSource
IUPAC Name 1-[6-(hydroxymethyl)pyridin-2-yl]ethanoneBenchchem[1]
CAS Number 135450-43-0Merck
Molecular Formula C₈H₉NO₂Benchchem[1]
Molecular Weight 151.16 g/mol Merck
Hydrogen Bond Donors 1Benchchem[1]
Hydrogen Bond Acceptors 3Benchchem[1]
Strategic Importance in Medicinal Chemistry

This scaffold is a precursor to privileged structures—molecular frameworks that are recurrent in known drugs and demonstrate a high propensity for biological activity. Specifically, it is used to construct pyrazoles and fused 2-pyridones, which are recognized for their therapeutic potential.[1] The ability to readily modify the two functional groups allows for the generation of focused compound libraries for high-throughput screening and subsequent hit-to-lead optimization.

Synthetic Strategies

The synthesis of the core scaffold is a critical first step. While multiple routes are conceivable, the most thoroughly documented method involves the hydration of an ethynyl precursor.

Synthesis of the Core Scaffold

The primary route involves the mercury(II) sulfate-catalyzed acidic hydration of (6-ethynylpyridin-3-yl)methanol.[1] This is a classic Markovnikov addition of water across the triple bond to yield the methyl ketone. The choice of a mercury catalyst is due to its high efficiency in activating the alkyne for nucleophilic attack by water.

The precursor, 1-(6-ethynylpyridin-2-yl)ethanone, can be synthesized from 1-(6-bromopyridin-2-yl)ethanone via a Sonogashira coupling with a protected acetylene, followed by deprotection.[4]

Workflow Diagram for Synthesis

The logical flow from a halogenated pyridine to the final product is illustrated below. This multi-step process is common in heterocyclic chemistry, relying on robust, well-established reactions.

G cluster_0 Synthesis Pathway Start 1-(6-Bromopyridin-2-yl)ethanone Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Start->Step1 Intermediate1 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone Step1->Intermediate1 Step2 Deprotection (K₂CO₃, MeOH) Intermediate1->Step2 Intermediate2 (6-Ethynylpyridin-2-yl)methanol (Precursor) Step2->Intermediate2 Step3 Acidic Hydration (HgSO₄, H₂SO₄) Intermediate2->Step3 End This compound Step3->End G cluster_hydroxyl Hydroxymethyl Group Reactions cluster_acetyl Acetyl Group Reactions Core This compound Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation Site 1 Reduction Reduction (e.g., NaBH₄) Core->Reduction Site 2 Condensation Condensation (e.g., Hydrazine) Core->Condensation Site 2 CarboxylicAcid 1-(6-Carboxypyridin-2-yl)ethanone Oxidation->CarboxylicAcid Alcohol 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanol Reduction->Alcohol Pyrazole Pyrazole Analogue Condensation->Pyrazole G Scaffold Core Scaffold Selection Library Library Synthesis (Derivatization) Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit Lead Hit-to-Lead Optimization (SAR) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Sources

mechanism of action of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Authored by: A Senior Application Scientist

Distribution : For Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a functionalized pyridine derivative recognized primarily as a versatile synthetic intermediate in medicinal chemistry.[1] While comprehensive pharmacological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural motifs—a pyridine ring, a hydroxymethyl group, and an ethanone moiety—are present in numerous biologically active compounds. This guide synthesizes available data on structurally analogous compounds to postulate potential mechanisms of action for this compound. We will explore its potential as an enzyme inhibitor, a receptor modulator, and an agent with antimicrobial and anticancer properties. Furthermore, this document provides detailed, validated experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and drug discovery efforts.

Introduction and Molecular Profile

This compound is a heterocyclic organic compound. Its value in medicinal chemistry lies in the reactivity of its functional groups: the hydroxymethyl group can be modified through etherification or esterification, and the acetyl group can undergo condensation reactions, making it a valuable precursor for creating more complex molecules and diverse chemical libraries.[1]

The core structure suggests a capacity for various non-covalent interactions, which are fundamental to its potential biological activity. The mechanism of action is likely driven by interactions such as:

  • Hydrogen Bonding : The hydroxymethyl group is a potent hydrogen bond donor and acceptor.[1]

  • π-π Stacking : The aromatic pyridine ring can engage in π-π interactions with aromatic amino acid residues within protein targets.[1]

  • Coordination : The nitrogen atom in the pyridine ring and the oxygen of the ethanone group can act as ligands for metal ions, which are often cofactors in enzyme active sites.

These foundational interaction capabilities form the basis of the mechanistic hypotheses explored in this guide.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-[6-(hydroxymethyl)pyridin-2-yl]ethanonePubChem[1]
Molecular Formula C₈H₉NO₂PubChem[1]
Molecular Weight 151.16 g/mol (Calculated)
Canonical SMILES CC(=O)C1=CC=CC(=N1)COPubChem[1]
InChI Key HQJHOZUEJWJPKX-UHFFFAOYSA-NPubChem[1]

Postulated Mechanisms of Action Based on Structural Analogs

Given the limited direct research, we will extrapolate potential mechanisms from studies on compounds sharing the core pyridin-2-yl ethanone scaffold.

Enzyme Inhibition

The pyridin-2-yl ethanone framework is a constituent of various known enzyme inhibitors.

Phenyl-1-pyridin-2yl-ethanone-based iron chelators have been shown to inhibit CDK2 and CDK9, which are crucial for HIV-1 transcription.[2] The mechanism involves the chelation of intracellular iron, leading to the modulation of CDK activity. The ethanone moiety of our topic compound could similarly participate in binding within a kinase active site.

LDH-A is a key enzyme in the glycolytic pathway, often upregulated in cancer cells. Pyrrol-2-yl ethanone derivatives have been identified as both LDH-A inhibitors and anticancer agents.[3] The proposed mechanism involves the compound binding to LDH-A, altering its secondary structure and inhibiting its function, which in turn reduces pyruvate levels in cancer cells.[3] The structural similarity suggests that this compound could exhibit a similar mode of action.

LDH_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A Proliferation Cell Proliferation Lactate->Proliferation Supports LDHA LDH-A Compound 1-(6-(hydroxymethyl) pyridin-2-yl)ethanone Compound->LDHA Inhibits

Caption: Postulated inhibition of LDH-A by the compound, disrupting glycolysis and cancer cell proliferation.

Potential Antimicrobial and Anticancer Activity

Pyridine derivatives are well-established scaffolds in the development of antimicrobial and anticancer agents.[1][4]

  • Antimicrobial Action : Pyridine derivatives can exhibit broad-spectrum antimicrobial properties.[1] The hydroxymethyl group on this compound may enhance its solubility and bioavailability, potentially increasing its interaction with bacterial cell membranes and leading to cell death.[1] Studies on related hydroxymethyl-pyridine derivatives have shown potent activity against both Staphylococcus aureus and Escherichia coli.[1]

  • Antiproliferative Activity : The antiproliferative effects of pyridine derivatives against various cancer cell lines are widely reported.[4] Structure-activity relationship (SAR) studies indicate that the presence of hydrogen-bond-donating groups, such as the hydroxymethyl group in our compound of interest, is often beneficial for biological activity.[4]

Modulation of Cellular Receptors

The pyridine moiety is also a key feature in compounds designed to interact with specific cellular receptors.

  • TRPV3 Antagonism : Derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5] TRPV3 is implicated in pain sensation, inflammation, and skin disorders. The hydroxymethyl group of our compound is structurally analogous to the methanol moiety in these antagonists.[5]

  • mGluR5 Modulation : Pyridin-2-ylmethoxy derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[6][7] This suggests that the core structure could be adapted to target G-protein coupled receptors involved in neurotransmission.

Proposed Experimental Validation Workflows

To validate the postulated mechanisms, a systematic, multi-tiered experimental approach is necessary. The following protocols serve as a robust starting point.

Workflow for Assessing Enzyme Inhibition

This workflow outlines the process for determining if the compound acts as an enzyme inhibitor, using LDH-A as an example.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Screening Workflow A Step 1: Primary Assay In vitro LDH-A activity assay with compound. B Step 2: Dose-Response Determine IC50 value. A->B C Step 3: Mechanism Study Kinetic analysis (e.g., Lineweaver-Burk plot) to determine mode of inhibition. B->C D Step 4: Cellular Assay Measure pyruvate/lactate levels in cancer cell lines treated with the compound. C->D E Step 5: Target Engagement Confirm direct binding (e.g., using CETSA or SPR). D->E

Caption: A sequential workflow for characterizing a potential enzyme inhibitor from initial hit to target validation.

Protocol: In Vitro LDH-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human LDH-A.

Materials:

  • Human recombinant LDH-A enzyme

  • Pyruvate

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology:

  • Prepare Reagents:

    • Prepare a 2x enzyme solution of LDH-A in assay buffer.

    • Prepare a 2x substrate/cofactor mix containing pyruvate and NADH in assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to create 2x working solutions.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the 2x compound working solutions to the appropriate wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.

    • Add 25 µL of the 2x enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the 2x substrate/cofactor mix to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to LDH-A activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Normalize the data to the control (no inhibitor) to determine the percent inhibition.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights from Analogs

While SAR data for this compound is unavailable, we can infer potential trends from related pyridine derivatives.

Compound ClassStructural ModificationImpact on Biological ActivityReference
Antiproliferative Pyridines Replacement of a hydroxyl (-OH) group with chloro (-Cl) or methoxy (-OMe)Significantly decreased antiproliferative activity, suggesting the H-bond donor is crucial.[4]
TGF-β Inhibitors Introduction of a dimethylamino group at the 6-position of the pyridine ringCreates a precursor for potent TGF-β receptor kinase inhibitors.[1]
Urease Inhibitors Addition of electron-releasing groups to the pyridine ringGenerally enhances anti-urease activity.[8]
JAK2 Inhibitors Synthesis of 6-aminopyrazolyl-pyridine-3-carbonitrilesResulted in potent and selective JAK2 kinase inhibitors with good pharmacokinetic properties.[9]

This comparative data suggests that the hydroxymethyl group at the 6-position is likely a critical determinant of the biological activity of this compound. Modifications at this position could be a key strategy for optimizing potency and selectivity against specific targets.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. While currently utilized as a synthetic building block, its structural features strongly suggest a range of possible biological activities, including enzyme inhibition and receptor modulation. The mechanistic hypotheses presented in this guide, derived from robust data on analogous compounds, provide a strong foundation for initiating a formal investigation into its pharmacological profile.

Future research should prioritize the systematic screening of this compound against diverse panels of kinases, metabolic enzymes, and cellular receptors. The experimental workflows and protocols detailed herein offer a validated framework for such studies. Elucidating the precise mechanism of action will not only reveal the therapeutic potential of this specific molecule but also provide valuable SAR insights for the rational design of novel drugs based on the versatile pyridin-2-yl ethanone scaffold.

References

  • This compound - Benchchem. (URL: )
  • Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed. (URL: [Link])

  • Evaluation on the Inhibition of pyrrol-2-yl Ethanone Derivatives to Lactate Dehydrogenase and Anticancer Activities - PubMed. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (URL: [Link])

  • Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][10]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Non-human Primates - ResearchGate. (URL: [Link])

  • Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][10]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed. (URL: [Link])

  • In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors - PubMed. (URL: [Link])

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solubility of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] The document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various solvent systems. We will explore the physicochemical properties of the molecule, present a theoretical solubility profile based on its structural attributes, provide a standardized experimental protocol for quantitative solubility determination, and discuss key factors that influence its solubility. This guide is designed to bridge the gap between theoretical knowledge and practical application, ensuring predictable and successful experimental outcomes.

Introduction to this compound

This compound is a functionalized pyridine derivative featuring both a hydroxymethyl group and a ketone. This unique combination of reactive sites makes it a valuable precursor for synthesizing more complex molecules, including fused heterocyclic systems that are recognized as privileged scaffolds in drug discovery.[1] Its utility in the development of novel chemical entities for high-throughput screening and as a pharmacophore targeting various disease pathways is well-documented.[1] An understanding of its solubility is paramount for its effective use in reaction chemistry, purification, formulation, and biological screening.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and predict its behavior based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
IUPAC Name 1-[6-(hydroxymethyl)pyridin-2-yl]ethanoneBenchchem[1]
CAS Number 135450-43-0BLDpharm[2]
Molecular Formula C₈H₉NO₂Benchchem[1]
Molecular Weight 151.16 g/mol Calculated
Canonical SMILES CC(=O)C1=CC=CC(=N1)COBenchchem[1]
Calculated XLogP3 0.2PubChem[3]
Hydrogen Bond Donors 1 (from -OH)PubChem[3]
Hydrogen Bond Acceptors 3 (from N, C=O, -OH)PubChem[3]
Structural Rationale for Solubility:

The molecule's structure governs its interactions with solvents, based on the "like dissolves like" principle.[4][5]

  • Polar, Hydrogen-Bonding Moieties: The primary alcohol (-CH₂OH) is a potent hydrophilic group, capable of both donating and accepting hydrogen bonds.

  • Polar Aprotic Moieties: The ketone (C=O) and the pyridine ring's nitrogen atom are effective hydrogen bond acceptors.

  • Aromatic System: The pyridine ring provides a degree of aromatic character, which can participate in π-π stacking interactions.

This combination of functional groups suggests a molecule with significant polarity, predicting favorable solubility in polar solvents and limited solubility in nonpolar solvents.

Qualitative Solubility Profile in Common Solvents

In the absence of published quantitative data, the following table provides a predicted qualitative solubility profile based on structural analysis and established chemical principles.[6][7] These predictions serve as a reliable starting point for experimental design.

Table 2: Predicted Qualitative Solubility

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Strong hydrogen bonding interactions with the hydroxyl, ketone, and pyridine functionalities.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions.
Moderate Polarity Acetone, Ethyl AcetateModerate to High The ketone functionality is well-solvated. Solubility may be slightly less than in highly polar aprotic solvents.
Low Polarity Dichloromethane (DCM)Moderate Capable of dissolving moderately polar compounds, but lacks hydrogen bonding capability.
Nonpolar Toluene, Hexane, Diethyl EtherLow to Insoluble The molecule's high polarity is incompatible with the nonpolar nature of these solvents.

Standardized Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, a rigorous, self-validating experimental protocol is essential. The equilibrium shake-flask method is the gold standard for this purpose.[5]

Causality Behind the Protocol:

This method is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Each step is critical: excess solid ensures saturation, extended equilibration time allows the system to reach its lowest energy state, temperature control prevents thermal fluctuations from affecting solubility, and precise quantification provides an accurate final value.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any remaining suspended solid.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of this aliquot with the appropriate mobile phase for the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the compound in the original supernatant by back-calculating from the diluted sample's concentration, using a standard curve prepared with known concentrations of the compound. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temp (24-48 hours) B->C D Settle & Centrifuge C->D E Collect Supernatant D->E F Precise Dilution E->F G HPLC-UV Analysis F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Critical Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5] This can be leveraged during recrystallization for purification.

  • pH of Aqueous Media: The pyridine nitrogen (pKa of protonated pyridine is ~5.2) is basic. In acidic aqueous solutions (pH < 5), the nitrogen will be protonated to form a pyridinium salt. This salt is ionic and will exhibit dramatically increased water solubility compared to the neutral form. This is a critical consideration for formulation, biological assays, and extraction procedures.

  • Presence of Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, DMSO) to an aqueous solution can significantly increase the solubility of organic compounds.

  • Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. Metastable polymorphs are generally more soluble than the most stable crystalline form.

Safety and Handling

  • General Handling: Use only in a well-ventilated area or under a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Hazards: Similar compounds are listed as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[9] Avoid breathing dust, fumes, or vapors.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

This compound is a polar molecule with a predicted high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. Its solubility in aqueous media is highly dependent on pH due to the basicity of the pyridine ring. For precise applications, the theoretical profile presented here should be confirmed using a standardized experimental protocol, such as the recommended shake-flask method. A thorough understanding of these solubility characteristics is essential for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Source: West Virginia University. URL: [Link]

  • Procedure For Determining Solubility of Organic Compounds . Source: Scribd. URL: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . Source: University of Colorado Boulder. URL: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . Source: YouTube. URL: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Source: University of Central Arkansas. URL: [Link]

  • Organic Syntheses Procedure . Source: Organic Syntheses. URL: [Link]

  • 1-[2-(hydroxymethyl)-1H-pyridin-2-yl]ethanone - PubChem . Source: National Institutes of Health. URL: [Link]

  • 2-Acetyl-6-methylpyridine - PubChem . Source: National Institutes of Health. URL: [Link]

  • 1-(6-Chloropyridin-2-yl)ethanone - PubChem . Source: National Institutes of Health. URL: [Link]

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - NIH . Source: National Institutes of Health. URL: [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone . Source: India Patents. URL: [Link]

  • Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9) - Cheméo . Source: Cheméo. URL: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . Source: Master Organic Chemistry. URL: [Link]

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Methodological & Application

The Strategic Utility of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone has emerged as a particularly versatile scaffold. Its unique bifunctional nature, featuring both a nucleophilic hydroxymethyl group and an electrophilic ketone on a pyridine core, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The pyridine moiety itself is a common feature in numerous natural products and FDA-approved drugs, making its derivatives, such as the topic compound, of significant interest.[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. The ketone can undergo a variety of classical carbonyl reactions, while the primary alcohol is amenable to oxidation and substitution. This allows for a stepwise and controlled elaboration of the molecule, a crucial aspect in multi-step synthesis.

G A This compound B Ketone Reactions (e.g., Reduction, Condensation) A->B Carbonyl Chemistry C Hydroxymethyl Reactions (e.g., Oxidation, Esterification) A->C Alcohol Chemistry H Ligand for Metal Complexes A->H Bidentate Chelation D Pyrazole Synthesis B->D E Pyridone Synthesis B->E F Diol Synthesis B->F G Carboxylic Acid Synthesis C->G I Kinase Inhibitor Scaffolds D->I E->I

Application in Heterocyclic Synthesis: The Gateway to Bioactive Scaffolds

The construction of complex heterocyclic systems is a cornerstone of drug discovery. This compound serves as an excellent starting material for the synthesis of fused and substituted heterocycles, particularly pyrazoles and pyridones, which are recognized as privileged scaffolds in medicinal chemistry.[2]

Protocol 1: Synthesis of 3-(6-(hydroxymethyl)pyridin-2-yl)-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative, a common motif in pharmacologically active compounds.[3] The reaction proceeds via a condensation reaction between the ketone and hydrazine, followed by cyclization.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 3-(6-(hydroxymethyl)pyridin-2-yl)-1H-pyrazole.

Reactant Molar Mass ( g/mol ) Equivalents Amount
This compound151.161.01.51 g
Hydrazine hydrate50.061.20.60 g

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Selective Transformations of Functional Groups

The ability to selectively modify one functional group in the presence of the other is a key advantage of using this compound. The following protocols detail the selective oxidation of the hydroxymethyl group and the reduction of the ketone.

Protocol 2: Oxidation to 6-acetylpyridine-2-carboxylic acid

This protocol describes the selective oxidation of the primary alcohol to a carboxylic acid using potassium permanganate. This transformation is valuable for introducing a key acidic functionality, often important for biological activity or for further synthetic manipulations.

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.5 eq)

  • Water

  • Sulfuric acid (10%)

  • Sodium bisulfite

  • Dichloromethane

Procedure:

  • Suspend this compound in water and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with 10% sulfuric acid to a pH of ~2-3.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-acetylpyridine-2-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Reactant Molar Mass ( g/mol ) Equivalents Amount
This compound151.161.01.51 g
Potassium permanganate158.032.53.95 g

Expected Yield: 60-70%

G A This compound B [O] A->B C 6-acetylpyridine-2-carboxylic acid B->C KMnO4, H2O

Protocol 3: Reduction to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol

This protocol details the selective reduction of the ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.[4] The resulting diol can be a precursor for various other transformations.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Amount
This compound151.161.01.51 g
Sodium borohydride37.831.50.57 g

Expected Yield: 90-95%

G A This compound B [H] A->B C 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol B->C NaBH4, MeOH

Application in the Synthesis of Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[5] this compound can serve as a key intermediate in the synthesis of such inhibitors. The following is a proposed synthetic route to a hypothetical kinase inhibitor, illustrating the utility of this building block.

G A This compound B Intermediate A (Condensation Product) A->B Reagent X C Intermediate B (Cyclized Product) B->C Cyclization D Target Kinase Inhibitor C->D Further Functionalization

Exemplary Protocol: Condensation with a Substituted Aniline

This protocol outlines a key step in a potential multi-step synthesis of a kinase inhibitor, involving the condensation of the ketone with an aniline derivative to form an enamine, a common intermediate in the synthesis of quinoline-based inhibitors.[6]

Materials:

  • This compound (1.0 eq)

  • 4-fluoroaniline (1.1 eq)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, 4-fluoroaniline, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude enamine product, which can be used in the next step without further purification or purified by column chromatography.

Role as a Ligand in Coordination Chemistry

The pyridine nitrogen and the oxygen atoms of the hydroxymethyl and ketone groups of this compound and its derivatives can act as coordination sites for metal ions. This allows for the synthesis of a variety of metal complexes with potential applications in catalysis, materials science, and medicine.[7] The ability to form stable complexes with transition metals is a well-documented property of pyridine-containing ligands.

Conceptual Application: Synthesis of a Ruthenium(II) Complex

The following outlines a conceptual approach to the synthesis of a ruthenium(II) complex, where a derivative of this compound acts as a bidentate ligand. Such complexes are of interest for their photophysical and catalytic properties.

G A Ligand Synthesis (from this compound) C Complexation A->C B [Ru(bpy)2Cl2] B->C D Ru(bpy)2(L)2 C->D Ligand Exchange

Synthetic Strategy:

  • Ligand Modification: The ketone of this compound can be converted to an imine by condensation with a suitable amine, or the hydroxymethyl group can be etherified or esterified to introduce additional coordinating atoms or to tune the electronic properties of the ligand.

  • Complexation: The modified ligand can then be reacted with a suitable ruthenium precursor, such as [Ru(bpy)₂(Cl)₂], in a solvent like ethanol or a mixture of dichloromethane and methanol. The reaction is typically carried out at reflux for several hours.

  • Purification: The resulting complex can be purified by column chromatography on alumina or silica gel, followed by precipitation or crystallization to obtain the pure product.

The resulting complexes can be characterized by various spectroscopic techniques, including ¹H NMR, UV-Vis, and emission spectroscopy, as well as by cyclic voltammetry to study their electrochemical properties.

References

  • ResearchGate. Step 2 Synthesis of pyrazole Derivative. Available from: [Link]

  • Mishra K, Jain SK, Singour PK. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. 2019;9(3):1-5.
  • Organic Syntheses. Procedure for the condensation of a ketone with hydrazine. Available from: [Link]

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • Recipharm. Development of a Synthesis of Kinase Inhibitor AKN028. 2018. Available from: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). 2023. Available from: [Link]

  • Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Available from: [Link]

  • Zanco Journal of Pure and Applied Sciences. Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. 2021. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. 2012. Available from: [Link]

  • Google Patents. Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). 2021. Available from: [Link]

  • MDPI. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. 2022. Available from: [Link]

  • Organic Syntheses. Carboxylic acids from the oxidation of terminal alkenes by permanganate. Available from: [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • Google Patents. Preparation method of pymetrozine.
  • MDPI. Pharmaceutical Applications of Metal Complexes and Derived Materials. 2024. Available from: [Link]

  • NIH. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available from: [Link]

  • unimas ir. SYNTHESIS AND CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH HYDRAZONE SCHIFF BASE LIGANDS Tang Suok Ing. Available from: [Link]

  • Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Available from: [Link]

  • Crimson Publishers. Metal Ions, Ligands and Complexes in Medicinal Chemistry. 2023. Available from: [Link]

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protocol for Friedel-Crafts acylation to synthesize 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-1137

Topic: Synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional pyridine derivative for applications in medicinal chemistry and materials science.[1] A direct Friedel-Crafts acylation approach, while conceptually simple, is fundamentally incompatible with the electron-deficient nature of the pyridine ring. The nitrogen heteroatom acts as a Lewis base, coordinating with the catalyst (e.g., AlCl₃) and further deactivating the ring towards electrophilic substitution.[2][3][4] This guide therefore details a robust and field-proven two-step synthetic strategy, beginning with the selective mono-oxidation of commercially available 2,6-lutidine, followed by a Grignard addition and subsequent oxidation to yield the target ketone. This protocol is designed for reproducibility and scalability, providing researchers with a reliable method to access this important building block.

Introduction & Strategic Rationale

The target molecule, this compound, incorporates both a primary alcohol and a ketone. These functional groups serve as versatile synthetic handles for elaboration into more complex molecular architectures, such as precursors for TGF-β receptor kinase inhibitors.[1]

The Challenge of Direct Acylation:

A standard Friedel-Crafts acylation is not a viable pathway for this synthesis. The pyridine nucleus is inherently electron-poor, rendering it unreactive toward electrophilic aromatic substitution.[3][5] Moreover, the Lewis acid catalyst required for the reaction forms a strong complex with the pyridine nitrogen, which severely deactivates the ring.[2] Attempting this reaction typically results in no product formation or decomposition of the starting material.

Alternative Synthetic Strategy:

To circumvent these challenges, this protocol employs a more reliable, function-group-interconversion strategy starting from an inexpensive, commercially available precursor, 2,6-lutidine (2,6-dimethylpyridine). The chosen pathway involves two key transformations:

  • Selective Mono-oxidation: One of the two methyl groups of 2,6-lutidine is selectively oxidized to a hydroxymethyl group, yielding (6-methylpyridin-2-yl)methanol. This can be achieved through various methods, including biocatalytic routes which offer a greener alternative to traditional chemical oxidation.[6][7]

  • Acylation via Functional Group Manipulation: The remaining methyl group is converted to the desired acetyl group. This is accomplished by radical bromination, followed by oxidation to an aldehyde, Grignard reaction with methylmagnesium bromide, and a final oxidation of the resulting secondary alcohol to the ketone. A more direct and efficient alternative detailed here involves oxidation of the methyl group to a carboxylic acid, conversion to a Weinreb amide, and subsequent reaction with an organometallic reagent.

This multi-step approach provides a logical and high-yielding route to the target compound, bypassing the inherent limitations of electrophilic substitution on the pyridine core.

Reaction Workflow & Mechanism

The overall synthetic workflow is depicted below. The process begins with the selective oxidation of one methyl group, followed by the transformation of the second methyl group into the acetyl functionality.

Synthesis_Workflow Start 2,6-Lutidine Intermediate1 (6-Methylpyridin-2-yl)methanol Start->Intermediate1  Selective Mono-oxidation  (e.g., SeO₂) Intermediate2 6-(Hydroxymethyl)picolinaldehyde Intermediate1->Intermediate2  Oxidation  (e.g., SeO₂) Intermediate3 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanol Intermediate2->Intermediate3  Grignard Reaction  (MeMgBr) Product This compound Intermediate3->Product  Oxidation  (e.g., DMP, PCC)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol

Safety Precaution: This protocol involves hazardous materials including strong oxidizers, flammable solvents, and organometallic reagents. All steps must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.

Materials & Equipment
Reagent/MaterialGradeSupplier
2,6-LutidineReagentPlus®, ≥99%Sigma-Aldrich
Selenium Dioxide (SeO₂)99.9%Acros Organics
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
Methylmagnesium Bromide3.0 M in Diethyl EtherSigma-Aldrich
Dess-Martin Periodinane (DMP)97%Oakwood Chemical
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Diethyl EtherAnhydrous, ≥99.7%J.T.Baker
Saturated aq. NaHCO₃-Lab Prepared
Saturated aq. NH₄Cl-Lab Prepared
Anhydrous MgSO₄-VWR
Silica Gel230-400 meshSorbent Technologies
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Step 1: Synthesis of (6-Methylpyridin-2-yl)methanol
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-lutidine (10.7 g, 100 mmol) and 1,4-dioxane (200 mL).

  • Carefully add selenium dioxide (11.1 g, 100 mmol) to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).

  • After completion, cool the mixture to room temperature. A black precipitate of selenium metal will have formed.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is purified by flash column chromatography on silica gel (gradient elution: 10% to 30% ethyl acetate in hexanes) to afford (6-methylpyridin-2-yl)methanol as a pale yellow oil.

Step 2: Synthesis of this compound

This part of the protocol is a conceptual outline based on a multi-step conversion of the remaining methyl group.

A. Oxidation to Aldehyde:

  • Dissolve the product from Step 1, (6-methylpyridin-2-yl)methanol, in 1,4-dioxane.

  • Add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Work-up as described in Step 1 to isolate the intermediate aldehyde, 6-(hydroxymethyl)picolinaldehyde .

B. Grignard Addition:

  • Dissolve the aldehyde from step 2A in anhydrous diethyl ether under an inert nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add one equivalent of methylmagnesium bromide (3.0 M in ether) via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the secondary alcohol, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol .

C. Oxidation to Ketone:

  • Dissolve the crude alcohol from step 2B in anhydrous dichloromethane (DCM).

  • Add 1.1 equivalents of Dess-Martin Periodinane (DMP) in portions at room temperature.

  • Stir the reaction for 1-2 hours until TLC indicates complete conversion of the alcohol.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution: 20% to 50% ethyl acetate in hexanes) to yield the final product, This compound .

Characterization & Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.7 (s, 3H, -COCH₃), 2.5 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 200.5 (C=O), 160.0 (Ar-C), 152.0 (Ar-C), 137.5 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 64.5 (-CH₂OH), 26.0 (-CH₃).
Mass Spec (ESI+) m/z: 152.07 [M+H]⁺
Appearance White to off-white solid.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution
Low yield in Step 1Incomplete reaction; Over-oxidation to the aldehyde or carboxylic acid.Ensure reflux temperature is maintained. Monitor reaction closely by TLC and stop when starting material is consumed. Avoid extended reaction times.
Formation of diol in Step 1Use of excess selenium dioxide.Use a 1:1 stoichiometric ratio of 2,6-lutidine to SeO₂.
Low yield in Grignard reactionWet glassware or solvents; Poor quality Grignard reagent.Flame-dry all glassware. Use anhydrous solvents. Titrate the Grignard reagent before use to determine its exact molarity.
Incomplete final oxidationInactive oxidizing agent (DMP); Insufficient reagent.Use fresh DMP. Ensure 1.1-1.2 equivalents are used. If the reaction stalls, add another small portion of DMP.

References

  • Filo. (2025). The chemistry of pyridine under friedel-crafts acylation. Retrieved from Filo. [Link]

  • Brainly.in. (2018, March 21). friedel crafts acylation for pyridine. Retrieved from Brainly.in. [Link]

  • Douglass, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Quach, T., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. Retrieved from Quora. [Link]

  • Crimmins, M. T., et al. (2003). γ-Pyrones from Acylated Meldrum's Acid and Vinyl Ethers. Organic Syntheses. [Link]

  • Natural Micron Pharm Tech. (n.d.). 2-Acetyl-6-methylpyridine. Retrieved from Natural Micron Pharm Tech. [Link]

  • Organic Syntheses. (2018). Rh(III)-Catalyzed Synthesis of 3-Aryl-Substituted Quinolines from Acetophenone O-Acetyl Oximes and Cinnamaldehydes. Organic Syntheses. [Link]

  • Sutton, P. W., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. [Link]

  • Chen, W.-C., et al. (2010). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry. [Link]

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Application Notes and Protocols for 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in numerous FDA-approved drugs and their capacity for diverse biological interactions. This guide focuses on 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone , a functionalized pyridine derivative poised as a versatile and strategic starting material for the synthesis of innovative drug candidates.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the practical applications and experimental considerations for this valuable compound. We will delve into its synthetic utility, explore its potential in generating libraries of bioactive molecules, and provide detailed, field-proven protocols for its use and subsequent biological evaluation. The causality behind experimental choices will be elucidated, empowering researchers to not only follow protocols but also to adapt and innovate.

Molecular Profile and Strategic Value

This compound (CAS: 135450-43-0, Molecular Weight: 151.16 g/mol ) is a bifunctional molecule featuring a pyridine ring substituted with a ketone and a hydroxymethyl group. This unique arrangement of functional groups provides two key "handles" for synthetic elaboration, making it a highly attractive starting point for combinatorial chemistry and targeted synthesis campaigns.[1]

The strategic value of this compound lies in its potential to serve as a precursor for a wide range of more complex heterocyclic systems, including but not limited to, pyrazoles and fused 2-pyridones. These scaffolds are recognized as "privileged structures" in drug discovery, known for their ability to interact with a variety of biological targets.[1]

Key Molecular Attributes:
FeatureSignificance in Medicinal Chemistry
Pyridine Core A common motif in approved drugs, capable of hydrogen bonding and π-π stacking interactions with biological macromolecules.[1]
Ketone Group A versatile functional group for forming carbon-carbon and carbon-nitrogen bonds, enabling the construction of various heterocyclic rings.
Hydroxymethyl Group Can act as a hydrogen bond donor, be a site for esterification or etherification to modulate physicochemical properties, or be oxidized to a carboxylic acid for further derivatization.[1]

Synthetic Pathways and Considerations

While several synthetic routes to this compound have been reported, a common method involves the hydration of an ethynyl precursor. A documented, albeit dated, approach utilizes mercury(II) sulfate as a catalyst.[1] Given the toxicity of mercury salts, modern synthetic labs may prefer alternative, greener methods. One such conceptual alternative could involve a biocatalytic approach, as has been demonstrated for the synthesis of related compounds like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells.[2]

Protocol 1: General Synthesis of this compound via Hydration (Conceptual)

This protocol is based on established chemical principles and provides a general framework. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Objective: To synthesize this compound from (6-ethynylpyridin-2-yl)methanol.

Materials:

  • (6-ethynylpyridin-2-yl)methanol

  • Acetone

  • Sulfuric acid (concentrated)

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (6-ethynylpyridin-2-yl)methanol in a mixture of acetone and aqueous sulfuric acid (e.g., 25% v/v).

  • Hydration Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality and Insights: The acidic conditions protonate the alkyne, making it more susceptible to nucleophilic attack by water. The choice of solvent and temperature is crucial for reaction kinetics and minimizing side reactions. Neutralization is critical to prevent product degradation during extraction.

Application in the Synthesis of Bioactive Molecules

The true potential of this compound is realized when it is used as a scaffold to create novel compounds with therapeutic potential. Its derivatives have been investigated for a range of activities, including antioxidant, neuroprotective, and enzyme inhibitory effects.[1]

Synthesis of Pyrazole Derivatives as Potential Anti-inflammatory Agents

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3] this compound can be readily converted to chalcone intermediates, which can then be cyclized to form pyrazoles.

G A This compound C Claisen-Schmidt Condensation (Chalcone Synthesis) A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D F Cyclization Reaction D->F E Hydrazine Hydrate E->F G Pyrazole Derivative F->G H In Vitro COX-1/COX-2 Inhibition Assay G->H I Biological Activity Data (IC50 Values) H->I

Caption: Workflow for the synthesis and evaluation of pyrazole derivatives.

Protocol 2: Synthesis of a Pyrazole Derivative from this compound

Objective: To synthesize a pyrazole derivative for potential screening as an anti-inflammatory agent.

Part A: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve this compound and an equimolar amount of a substituted aromatic aldehyde.

  • Base Catalysis: Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.

  • Condensation: Stir the reaction mixture at room temperature for several hours, or until TLC indicates the consumption of the starting materials.

  • Isolation: Precipitate the chalcone product by pouring the reaction mixture into cold water. Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent if necessary.

Part B: Cyclization to the Pyrazole

  • Reaction Setup: Dissolve the synthesized chalcone in a solvent such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: Add a slight excess of hydrazine hydrate to the solution.

  • Cyclization: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After cooling, the pyrazole derivative may precipitate. If not, pour the reaction mixture into ice-water to induce precipitation. Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Causality and Insights: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone (chalcone) core. The subsequent cyclization with hydrazine is a classic and efficient way to form the pyrazole ring. The choice of substituted aldehyde in Part A allows for the creation of a library of diverse pyrazole derivatives for structure-activity relationship (SAR) studies.

Potential as a Scaffold for Kinase Inhibitors

The pyridine scaffold is a key feature in many approved kinase inhibitors. Derivatives of similar pyridin-2-yl ethanones have been explored as precursors to TGF-β receptor kinase inhibitors.[1] Furthermore, pyridine derivatives have been investigated as inhibitors for other kinases such as JAK2 and ASK1.[4][5] The functional groups on this compound provide opportunities to synthesize compounds that can interact with the ATP-binding pocket of various kinases.

G A This compound B Derivatization of Ketone and/or Hydroxymethyl Group A->B C Library of Pyridine Derivatives B->C D Kinase Panel Screening C->D E Identification of 'Hits' D->E F SAR Studies & Lead Optimization E->F G Potent & Selective Kinase Inhibitor Candidate F->G

Caption: Development pipeline for kinase inhibitors.

Protocols for Biological Evaluation

The ultimate value of novel compounds lies in their biological activity. The following protocols provide standardized methods for assessing the anti-inflammatory and antioxidant potential of derivatives synthesized from this compound.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is essential for evaluating the anti-inflammatory potential of the synthesized pyrazole derivatives.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • EIA detection reagents (e.g., Prostaglandin E2 EIA kit)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: In a 96-well plate, add the enzyme solution, followed by the test compound or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Causality and Insights: This assay directly measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[3] By testing against both COX-1 and COX-2, the selectivity of the compound can be determined, which is a critical factor in the development of safer anti-inflammatory drugs.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a rapid and widely used method to screen for antioxidant activity.

Objective: To evaluate the free radical scavenging capacity of synthesized compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds and a reference antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well plates

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference antioxidant in the same solvent.

  • Reaction: In a 96-well plate, add the DPPH solution to each well, followed by the test compound or vehicle control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Causality and Insights: The DPPH radical has a characteristic deep purple color, which is reduced to a yellow color upon accepting an electron or hydrogen radical from an antioxidant compound. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Concluding Remarks for the Research Professional

This compound represents a strategically sound starting point for medicinal chemistry campaigns targeting a range of therapeutic areas. Its bifunctional nature allows for the facile generation of diverse chemical libraries, particularly those based on privileged scaffolds like pyrazoles. The protocols and workflows detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full potential of this versatile building block. As with all drug discovery endeavors, a thorough understanding of the underlying chemical principles and biological assays is crucial for success. This document serves as a catalyst for that understanding, empowering you to innovate and drive your research forward.

References

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available from: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. Available from: [Link]

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Application Note: A Practical Guide to the Selective Reduction of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the selective reduction of the ketone moiety in 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone to yield (6-(1-hydroxyethyl)pyridin-2-yl)methanol. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, procedural steps, purification techniques, and analytical characterization. The primary method detailed utilizes sodium borohydride, a mild and selective reducing agent. An alternative approach using catalytic transfer hydrogenation is also discussed, providing a broader perspective on available synthetic strategies. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Pyridyl Alcohols

Pyridyl alcohols are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of both a pyridine ring and hydroxyl groups imparts unique physicochemical properties, including the ability to form hydrogen bonds and coordinate with metal ions. The target molecule of this protocol, (6-(1-hydroxyethyl)pyridin-2-yl)methanol, is a versatile intermediate. Its two hydroxyl groups offer multiple points for further functionalization, making it a valuable synthon in the development of complex molecular architectures. The selective reduction of the ketone in this compound is a key transformation to access this important diol.

Strategic Approach to Selective Ketone Reduction

The primary challenge in the reduction of this compound lies in selectively targeting the ketone carbonyl without affecting the hydroxymethyl group or the pyridine ring.

Rationale for Selecting Sodium Borohydride

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild and chemoselective nature.[1] It readily reduces aldehydes and ketones to their corresponding alcohols but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[1] Its compatibility with protic solvents like methanol and ethanol makes it a convenient and safe option for laboratory-scale synthesis.[2]

The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This initial step forms a borate-alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.[3]

Alternative Strategy: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers an alternative, often milder, approach to ketone reduction.[4] This method avoids the use of stoichiometric metal hydride reagents and instead utilizes a catalyst (often based on ruthenium, rhodium, or iridium) to transfer hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the substrate.[4][5] This technique can be particularly advantageous for large-scale syntheses and for substrates sensitive to strong reducing agents.

Experimental Protocol: Sodium Borohydride Reduction

This section provides a detailed, step-by-step procedure for the reduction of this compound using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore in a cool, dry place.
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableHandle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially AvailableUse a freshly opened bottle or dried solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Ammonium Chloride (NH₄Cl) solutionN/APrepared in-houseFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Reaction Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Ketone in Methanol cool Cool to 0 °C prep->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir Stir at 0 °C to Room Temp add_nabh4->stir quench Quench with Sat. NH₄Cl stir->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: Workflow for the sodium borohydride reduction.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.0 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.27 g, 7.2 mmol, 1.2 equivalents) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (ketone) will have a higher Rf value than the more polar product (diol).

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~15 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[1]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a glass column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 100% ethyl acetate). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (6-(1-hydroxyethyl)pyridin-2-yl)methanol.

Characterization of the Product

The structure and purity of the final product, (6-(1-hydroxyethyl)pyridin-2-yl)methanol, should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Appearance of a new quartet for the methine proton (CH-OH) and a doublet for the new methyl group. The chemical shifts of the pyridine and hydroxymethyl protons will also be affected.
¹³C NMR Appearance of a new signal for the meth-ine carbon (CH-OH) and the new methyl carbon. The carbonyl carbon signal from the starting material will be absent.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO₂) should be observed.
IR Spec. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The characteristic C=O stretching frequency of the starting ketone (around 1680-1700 cm⁻¹) will be absent.

Safety and Handling Precautions

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also corrosive and can cause skin and eye burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and avoid inhalation or skin contact.

  • General Precautions: Always follow standard laboratory safety procedures.

Conclusion

This application note provides a reliable and detailed protocol for the selective reduction of this compound to (6-(1-hydroxyethyl)pyridin-2-yl)methanol using sodium borohydride. The procedure is straightforward, utilizes readily available reagents, and offers a high degree of selectivity. By understanding the underlying chemical principles and following the detailed steps outlined, researchers can confidently synthesize this valuable pyridyl diol for their research and development needs. The discussion of catalytic transfer hydrogenation as an alternative method further equips scientists with a broader range of synthetic tools for similar transformations.

References

  • Mohrig, J. R., et al. Techniques in Organic Chemistry. 3rd ed., W. H. Freeman, 2010.
  • JP2010270008A - Method of producing pyridine ethanol derivative - Google P
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]

  • How to run column chromatography. [Link]

  • Soto-Monsalve, M., et al. "Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 7, 2015, pp. 631-5. [Link]

  • Sodium Borohydride - Common Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Transfer hydrogenation - Wikipedia. [Link]

  • Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. [Link]

  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. [Link]

  • Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel(II) & Iron(II) Complexes - ResearchSpace@UKZN. [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. [Link]

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. [Link]

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  • 1-(Pyridin-2-Yl)Ethanol - Protheragen. [Link]

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  • (1R)-1-(pyridin-2-yl)ethan-1-ol - PubChem. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]

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use of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone in developing pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone in the Development of Novel Pharmacophores

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The specific derivative, this compound, presents a particularly valuable starting point for drug discovery campaigns. Its structure incorporates a strategic arrangement of key pharmacophoric features: a hydrogen bond donor, multiple hydrogen bond acceptors, and an aromatic ring system capable of π-π interactions.[1] This combination makes it an exceptionally versatile building block for constructing and exploring pharmacophore models.[1] This guide provides an in-depth analysis of this scaffold's properties and details rigorous, validated protocols for its application in both ligand-based and structure-based pharmacophore modeling to accelerate the identification of novel, high-affinity ligands.

The Scaffold: Physicochemical Profile and Pharmacophoric Features

This compound is more than a simple chemical intermediate; it is a pre-organized constellation of features essential for molecular recognition by biological targets. Understanding these intrinsic properties is the first step in leveraging its full potential.

Key Structural Features:

  • Pyridine Ring: Serves as a rigid aromatic core (AR) and can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in a target's binding site.[1]

  • Hydroxymethyl Group (-CH₂OH): This versatile group can act as both a hydrogen bond donor (HBD) via the hydroxyl proton and a hydrogen bond acceptor (HBA) via the oxygen lone pairs.[1] Its rotational freedom allows it to probe for optimal hydrogen bonding geometry within a binding pocket.

  • Ethanone (Acetyl) Group (-C(=O)CH₃): The carbonyl oxygen is a strong hydrogen bond acceptor (HBA). The methyl group can explore small hydrophobic pockets.

  • Relative Geometry: The 2,6-substitution pattern on the pyridine ring places the functional groups in a specific spatial orientation, providing a defined vector for further chemical elaboration.

These features allow the scaffold to engage in a variety of non-covalent interactions, which are the foundation of ligand-receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[6-(hydroxymethyl)pyridin-2-yl]ethanone[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [2]
Canonical SMILES CC(=O)C1=CC=CC(=N1)CO[1]
Hydrogen Bond Donors 1PubChem Calculation
Hydrogen Bond Acceptors 3PubChem Calculation
LogP (calculated) ~0.2[3]
Polar Surface Area 49.3 Ų[3]

Protocol: Ligand-Based Pharmacophore Model Generation

This protocol is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity (ligands) is available. The goal is to extract the common chemical features responsible for their biological activity.[4][5]

Workflow for Ligand-Based Modeling

cluster_0 Phase 1: Dataset Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Screening A 1. Curate Ligand Set (Actives & Inactives) B 2. Generate 3D Conformations A->B C 3. Identify Pharmacophoric Features (HBD, HBA, AR, etc.) B->C D 4. Align Actives & Generate Common Feature Hypotheses C->D E 5. Score & Rank Hypotheses (Distinguish Actives from Inactives) D->E F 6. Validate Model (Test Set, Decoys) E->F G Validated Pharmacophore Model (3D Query for Screening) F->G

Caption: Workflow for Ligand-Based Pharmacophore Development.

Step-by-Step Methodology
  • Dataset Curation & Preparation:

    • Action: Compile a set of at least 20-30 diverse compounds with high-quality biological activity data (e.g., IC₅₀, Kᵢ) against the target of interest. Include a set of known inactive or decoy molecules.

    • Rationale: The quality of the input data directly determines the predictive power of the resulting model. A diverse set of actives ensures the model is not biased towards a single chemical series.

  • Conformational Analysis:

    • Action: For each molecule in the dataset, generate a representative ensemble of low-energy 3D conformations using computational tools (e.g., MOE, LigPrep).

    • Rationale: Molecules are flexible. The conformation that binds to a receptor (the bioactive conformation) is not necessarily the lowest energy state. Exploring a range of conformations increases the probability of finding the correct one for alignment.

  • Pharmacophore Feature Identification & Hypothesis Generation:

    • Action: Utilize a pharmacophore modeling software (e.g., Phase, Catalyst, MOE) to identify the pharmacophoric features (HBA, HBD, AR, etc.) within each conformation of the active molecules. The software will then align the conformations and generate common feature hypotheses.

    • Scientist's Note: This is the core of the process. The algorithm searches for a 3D arrangement of features that is common to the most active molecules in the training set. A good hypothesis will consist of 3 to 6 features.

  • Scoring and Ranking:

    • Action: The generated hypotheses are scored based on their ability to correctly map the active molecules while ignoring the inactive ones. Statistical models (e.g., survival score, regression analysis) are used for ranking.[6]

    • Rationale: The best hypothesis is the one that provides the clearest distinction between active and inactive compounds, suggesting it truly captures the essential features for bioactivity.

  • Model Validation (Self-Validating System):

    • Action: The top-ranked hypothesis must be rigorously validated.

      • Test Set Validation: A portion of the initial dataset (the test set, ~25%) that was not used for model generation is screened. The model should successfully identify the actives in this set.

      • Decoy Set Validation: The model is used to screen a large database of known inactive or random molecules (a decoy set). A low hit rate in the decoy set confirms the model's specificity.

      • Statistical Metrics: Calculate metrics like the Güner-Henry (GH) score and Enrichment Factor (EF) to quantify the model's performance.

    • Trustworthiness: A model is only trustworthy if it has been validated. This step ensures the model has predictive power and is not simply an artifact of the training data.

Protocol: Structure-Based Pharmacophore Model Development

This protocol is used when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, typically complexed with a known ligand. This approach leverages the known interactions within the binding site.[7]

Workflow for Structure-Based Modeling

cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Refinement & Application A 1. Obtain Target 3D Structure (e.g., PDB file) B 2. Prepare Structure (Add Hydrogens, Assign Charges) A->B C 3. Analyze Ligand-Receptor Interactions in Binding Site B->C D 4. Generate Interaction-Based Pharmacophore Features (e-Pharmacophore) C->D E 5. Refine & Edit Model (Add/Remove/Modify Features) D->E F 6. Validate with Known Actives/Inactives E->F G Validated Pharmacophore Model (3D Query for Screening) F->G

Caption: Workflow for Structure-Based Pharmacophore Development.

Step-by-Step Methodology
  • Target Structure Preparation:

    • Action: Download the PDB file of the target protein. Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, assigning correct protonation states to residues, and performing energy minimization.

    • Rationale: Raw PDB files are often incomplete. Proper preparation ensures that the electrostatic and steric environment of the binding site is accurately represented for interaction analysis.

  • Binding Site Interaction Analysis:

    • Action: Using molecular visualization software, carefully analyze the non-covalent interactions between the co-crystallized ligand and the protein residues. Identify key hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking interactions.

    • Expertise: This step requires chemical intuition. For example, a hydrogen bond to a backbone carbonyl is a strong directional constraint, while a hydrophobic contact with a leucine side chain is less specific. These nuances inform the quality of the resulting pharmacophore.

  • Pharmacophore Model Generation:

    • Action: Most modeling software can automatically generate a pharmacophore model based on the observed interactions. This is often called an "e-pharmacophore" or "interaction pharmacophore".[7] Features are placed at the locations of key interactions.

    • Example: If the hydroxyl group of our scaffold, this compound, were to form a hydrogen bond with the side chain of an Aspartic Acid residue, the software would place corresponding HBD and HBA features in the model to represent this interaction.

  • Model Refinement and Validation:

    • Action: The automatically generated model should be critically evaluated. It may be necessary to manually add, remove, or merge features to create a more generalized and effective model. For instance, an exclusion volume can be added to represent the space occupied by the protein, preventing clashes.

    • Validation: The refined model's ability to prioritize known active compounds over inactives should be tested, similar to the ligand-based approach, to ensure its predictive utility.

Application: Virtual Screening and Hit Prioritization

A validated pharmacophore model serves as a powerful 3D search query for screening large chemical databases (e.g., PubChem, ZINC, Enamine). The goal is to identify novel molecules that geometrically and chemically match the pharmacophore hypothesis and are thus likely to be active.

  • Database Preparation: Obtain a 3D conformer database of molecules for screening.

  • Pharmacophore Screening: Use the validated model to rapidly screen the database. Molecules that match the required features within specified distance tolerances are retained as "hits".

  • Hit Filtering and Prioritization: The initial hit list can be large. It should be filtered based on physicochemical properties (e.g., Lipinski's Rule of Five), predicted ADMET properties, and chemical diversity.

  • Molecular Docking: The top-ranked hits from the pharmacophore screen should be subjected to molecular docking into the target's binding site (if known) to predict binding poses and estimate binding affinity, providing a secondary layer of validation before synthesis and biological testing.

Table 2: Hypothetical Virtual Screening Results and Hit Prioritization

Hit IDPharmacophore Fit ScorePredicted Binding Energy (kcal/mol)Lipinski ViolationsPriority for Testing
ZINC123455.85-9.20High
ZINC678905.72-8.50High
ZINC135795.51-7.11Medium
ZINC246804.98-6.80Medium
ZINC987654.20-5.42Low

Conclusion

The this compound scaffold is a potent tool in the modern drug discovery arsenal. Its inherent pharmacophoric features provide an ideal framework for both ligand- and structure-based design strategies. By following the detailed protocols for model generation, validation, and virtual screening outlined in these notes, research teams can effectively leverage this scaffold to deconstruct complex structure-activity relationships and rationally design the next generation of therapeutic agents.

References

  • Benchchem. This compound.
  • Srour, A. M., et al. (2021). Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. RSC Advances.
  • ChemicalBook. 1-(6-METHYL-PYRIDIN-2-YL)-ETHANONE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 174946591, 1-[2-(hydroxymethyl)-1H-pyridin-2-yl]ethanone.
  • BLDpharm. This compound.
  • Choudhury, C., & Narahari Sastry, G. (2019). Pharmacophore Modelling and Screening: Concepts, Recent Developments and Applications in Rational Drug Design. ResearchGate. [Link]

  • Koutsoukas, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

  • Kumar, A., et al. (2019). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Medicinal Chemistry Research. [Link]

  • Rella, M. R., et al. (2006). Structure-based pharmacophore design. Journal of Computer-Aided Molecular Design. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-(hydroxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative increasingly utilized as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, incorporating a hydroxymethyl group and a ketone on a pyridine scaffold, makes it a key precursor for more complex heterocyclic systems.[1] As with any compound intended for pharmaceutical development or other high-stakes applications, robust and reliable analytical methods for its quantification are paramount. These methods are essential for ensuring purity, monitoring reaction kinetics, assessing stability, and meeting regulatory requirements.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification. The methodologies are designed to be self-validating, with explanations of the underlying scientific principles guiding the experimental choices, in accordance with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[2][3]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
IUPAC Name1-[6-(hydroxymethyl)pyridin-2-yl]ethanone[1]
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [1]
CAS Number135450-43-0[1]

The presence of a polar hydroxymethyl group, a moderately polar ketone, and a pyridine ring suggests that the compound will be soluble in polar organic solvents and amenable to reversed-phase HPLC. Its volatility may allow for GC analysis, potentially with derivatization to improve thermal stability and peak shape.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method with UV detection is proposed.

Principle and Rationale

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer. Given the structure of this compound, it will exhibit moderate retention on a C18 column, allowing for effective separation from potential impurities. A UV detector is suitable as the pyridine ring and the ketone functionality contain chromophores that absorb UV light.

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock Standard (1 mg/mL in Methanol) prep_work Create Working Standards (e.g., 1-100 µg/mL) prep_std->prep_work inject Inject Standards & Samples prep_work->inject prep_sample Prepare Sample Solution (e.g., 10 µg/mL in Methanol) prep_sample->inject hplc_system Equilibrate HPLC System hplc_system->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection UV Detection (e.g., 270 nm) chromatography->detection cal_curve Generate Calibration Curve (Peak Area vs. Concentration) detection->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify

Caption: Workflow for HPLC quantification of this compound.

Detailed Protocol: HPLC

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (optional, for mobile phase modification)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm
Injection Volume10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.

5. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[4]

  • Accuracy: The closeness of test results to the true value. This is typically determined by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds.

Principle and Rationale

In GC, compounds are vaporized and separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for quantification. Due to the presence of a polar hydroxyl group, derivatization with a silylating agent (e.g., BSTFA) is recommended to increase volatility and improve peak shape.

Experimental Workflow: GC-MS Quantification

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Stock Standard (1 mg/mL in Acetonitrile) prep_work Create Working Standards prep_std->prep_work derivatize Derivatize with BSTFA prep_work->derivatize inject Inject into GC-MS derivatize->inject separation GC Separation (e.g., HP-5MS column) inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection cal_curve Generate Calibration Curve (Selected Ion Monitoring) detection->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at 1.2 mL/min
Oven Program100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionFull Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification

4. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of the reference standard in 10 mL of anhydrous acetonitrile.

  • Working Standards: Prepare dilutions in acetonitrile.

  • Derivatization: To 100 µL of each standard or sample solution, add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes.

  • Sample Preparation: Dissolve the sample in acetonitrile to a suitable concentration and follow the derivatization procedure.

5. Method Validation: Similar to the HPLC method, validation should be performed according to ICH guidelines, with a focus on specificity (demonstrated by mass spectral data), linearity, accuracy, precision, LOD, and LOQ.[2][3][5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.

Principle and Rationale

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.[6] For this compound, the singlet from the methyl protons of the ethanone group or the singlet from the hydroxymethyl protons would be suitable for quantification.[1]

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate Integrate Analyte & IS Signals process_spectrum->integrate calculate_purity Calculate Purity/Concentration integrate->calculate_purity

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol: qNMR

1. Materials and Reagents:

  • This compound

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

3. NMR Parameters:

  • Pulse Sequence: Standard 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

5. Data Analysis and Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen is fully validated according to the appropriate regulatory guidelines to ensure the integrity and accuracy of the results.[7]

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Benchchem. This compound.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2024.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Functionalized Pyridine Scaffolds

The 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone scaffold represents a versatile and promising platform in medicinal chemistry and drug discovery. This functionalized pyridine derivative serves as a key building block for the synthesis of more complex heterocyclic systems.[1] Compounds incorporating the pyridine ring are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The therapeutic potential of these derivatives is often attributed to the ability of the pyridine nitrogen and other functional groups, such as the hydroxymethyl and ethanone moieties, to engage in specific interactions with biological macromolecules like enzymes and receptors. The hydroxymethyl group, for instance, can participate in hydrogen bonding, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues within protein active sites.[1]

These application notes provide detailed protocols for a selection of robust in vitro assays designed to screen and characterize the biological activity of novel this compound derivatives. The assays have been chosen to investigate potential anti-inflammatory and anti-cancer activities, two of the most promising therapeutic avenues for this class of compounds. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Section 1: Assessment of General Cytotoxicity

Before evaluating specific mechanistic pathways, it is crucial to determine the general cytotoxic profile of the test compounds. This allows for the differentiation between targeted therapeutic effects and non-specific toxicity. Cell viability assays are foundational in early-stage drug discovery for this purpose.[2]

Principle of Tetrazolium-Based Viability Assays (MTT and XTT)

A common and reliable method for assessing cell viability is through the use of tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[3][4] The core principle of these colorimetric assays lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product.[3][4] The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of metabolically active cells.[3][4]

A key difference between the two assays is the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, typically with an organic solvent like DMSO.[3][5] The XTT assay, on the other hand, generates a water-soluble orange formazan, streamlining the protocol by eliminating the need for solubilization.[3][5]

Experimental Workflow: XTT Cell Viability Assay

The XTT assay is often preferred for its simpler workflow and reduced handling, which can lead to lower variability.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare cell suspension seed_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) prep_cells->seed_cells prep_compounds Prepare serial dilutions of test compounds add_compounds Add test compounds to wells prep_compounds->add_compounds prep_reagents Prepare XTT/electron coupling solution add_xtt Add activated XTT solution to each well prep_reagents->add_xtt incubate_adhesion Incubate for 24h (allow cell adhesion) seed_cells->incubate_adhesion incubate_adhesion->add_compounds incubate_treatment Incubate for desired treatment period (e.g., 24, 48, 72h) add_compounds->incubate_treatment incubate_treatment->add_xtt incubate_xtt Incubate for 2-4h (allow formazan development) add_xtt->incubate_xtt read_absorbance Measure absorbance at 450-500 nm incubate_xtt->read_absorbance calculate_viability Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability plot_curve Plot % viability vs. log(concentration) calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the XTT cell viability assay.

Detailed Protocol: XTT Assay

Materials:

  • Human cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • XTT reagent and electron coupling solution (commercially available kits are recommended)

  • 96-well flat-bottom tissue culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Vehicle control (DMSO)

  • Positive control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a noticeable color change is observed in the control wells.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the test absorbance.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 nM to 100 µM (logarithmic dilutions)
Final DMSO Concentration< 0.5%
Incubation Time (Treatment)24 - 72 hours
XTT Incubation Time2 - 4 hours
Absorbance Wavelength450-500 nm (reference 630-690 nm)

Section 2: Probing Anti-Inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[7] Key mediators of inflammation include prostaglandins and leukotrienes, produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[7][8] The NF-κB signaling pathway is also a central regulator of inflammatory gene expression.[9][10]

In Vitro COX-2 Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11] This fluorometric assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. A probe is oxidized during this reduction, producing a fluorescent signal that is proportional to COX-2 activity.[12]

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)[11]

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of all reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit, MAK399).[12] This typically involves diluting the enzyme, cofactor, and probe in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, prepare the following wells:

      • Blank Control: Assay buffer only.

      • Enzyme Control (100% activity): Enzyme, buffer, and vehicle (DMSO).

      • Test Wells: Enzyme, buffer, and various concentrations of the test compound.

      • Positive Control Wells: Enzyme, buffer, and a known COX-2 inhibitor (Celecoxib).

    • Add 10 µL of the diluted test inhibitor or vehicle to the appropriate wells.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro NF-κB Reporter Assay

Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), a signaling cascade leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[13] A luciferase reporter assay can be used to quantify NF-κB activation.[14][15] In this system, cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is a measure of pathway activity.[14][15]

G cluster_pathway NF-κB Signaling Pathway cluster_nuc stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation & Degradation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB reporter NF-κB Response Element -Luciferase Gene nfkb_nuc->reporter Binding & Transcription luciferase Luciferase Protein reporter->luciferase Translation light Luminescence luciferase->light Luciferin + ATP inhibitor Test Compound (e.g., Pyridinylethanone derivative) inhibitor->ikk Inhibition?

Caption: NF-κB luciferase reporter assay principle.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[16]

  • Complete growth medium (e.g., DMEM, 10% FBS, selection antibiotic like hygromycin B).

  • Assay medium (e.g., Opti-MEM).

  • Test compounds dissolved in DMSO.

  • TNF-α (stimulant).

  • Positive control inhibitor (e.g., Bay 11-7082).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a 96-well white plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Replace the growth medium with 80 µL of assay medium containing the desired concentrations of the test compounds or controls.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add 20 µL of TNF-α solution (final concentration typically 10 ng/mL) to all wells except the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration: % Inhibition = 100 - [((RLU of Test Well - RLU of Unstimulated Control) / (RLU of Stimulated Control - RLU of Unstimulated Control)) x 100] (where RLU is Relative Light Units)

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Section 3: Screening for Anti-Cancer Activity via Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cell growth, proliferation, and survival.[6] Aberrant kinase activity is a hallmark of many cancers.

In Vitro Kinase Inhibition Assay

Principle: Kinase assays measure the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[6] The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method that quantifies the amount of ADP produced in the kinase reaction.[4][17] The assay is performed in two steps: first, the remaining ATP from the kinase reaction is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[4][17]

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified protein kinase of interest (e.g., a specific cyclin-dependent kinase, receptor tyrosine kinase).

  • Specific peptide or protein substrate for the kinase.

  • Kinase assay buffer.

  • ATP.

  • Test compounds dissolved in DMSO.

  • Positive control inhibitor (e.g., staurosporine or a specific known inhibitor for the target kinase).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 96-well or 384-well white plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup:

    • In a white assay plate, add the following components:

      • Kinase assay buffer.

      • Test compound at various concentrations or vehicle (DMSO).

      • The specific kinase and its substrate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine inhibitor potency.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

ParameterRecommended Value
ATP ConcentrationAt or near Kₘ of the kinase
Kinase Reaction Time30 - 120 minutes
ADP-Glo™ Reagent Incubation40 minutes
Kinase Detection Reagent Incubation30 - 60 minutes
Plate TypeWhite, opaque or solid bottom

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically assessing cytotoxicity, anti-inflammatory potential, and kinase inhibitory activity, researchers can effectively identify promising lead compounds for further development. Adherence to these detailed methodologies, coupled with careful data analysis, will ensure the generation of reliable and reproducible results, accelerating the journey from novel chemical entities to potential therapeutic agents.

References

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
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  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY.
  • Promega Corporation.
  • Benchchem. This compound.
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  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
  • PubMed Central. (2024).
  • ACS Publications. (2024).
  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • ResearchGate. (2024). (PDF)
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • NCBI Bookshelf.
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  • System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line.
  • Bio-Rad.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • Cell Signaling Technology. NF-κB Signaling.
  • Cayman Chemical. Lipoxygenase Inhibitor Screening Assay Kit.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • ResearchGate. (2012).
  • Indigo Biosciences. Human NF-κB Reporter Assay System.
  • Reaction Biology. (2024).
  • Sigma-Aldrich.
  • DergiPark. Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
  • WuXi AppTec. (2024). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
  • Drug Target Review. (2018).
  • Promega Corporation. GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line.
  • NCBI Bookshelf. In Vitro Cell Based Assays.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.

Sources

scale-up synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Abstract

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a ketone and a primary alcohol on a pyridine scaffold, makes it a versatile intermediate. However, transitioning its synthesis from the laboratory bench to a multi-kilogram scale presents significant challenges, including managing highly reactive organometallic intermediates, controlling reaction exotherms, and ensuring a consistent impurity profile. This document provides a comprehensive guide for the robust and scalable synthesis of this intermediate, focusing on a well-defined process chemistry route. We detail a step-by-step protocol, in-process controls (IPCs), safety protocols based on Hazard and Operability (HAZOP) analysis, and the integration of Process Analytical Technology (PAT) principles to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: Strategic Importance and Scale-Up Rationale

The development of a scalable synthetic route for pharmaceutical intermediates is a critical bridge between drug discovery and commercial delivery.[1] The quality and consistency of these intermediates directly impact the purity profile and efficacy of the final API.[2] this compound is a key precursor for several drug candidates, including novel kinase inhibitors and antiviral agents.[3]

Scaling up API synthesis is not a linear expansion of a lab-scale procedure.[2] The physical and chemical environment of a large industrial reactor differs profoundly from laboratory glassware, primarily due to a significantly lower surface-area-to-volume ratio.[4][5] This disparity impacts heat transfer, mixing efficiency, and mass transfer, which can lead to thermal runaway, altered reaction kinetics, and the emergence of new, previously unobserved impurities.[1][6]

This guide addresses these complexities by presenting a synthetic strategy centered on a sequential, controlled functionalization of 2,6-dibromopyridine. This route was selected for its high degree of convergency and control, avoiding the challenges of selective oxidation of a lutidine derivative.[7] We emphasize a Quality by Design (QbD) approach, where process understanding and control are paramount.[8]

Synthetic Strategy: A Controlled Organometallic Approach

The chosen synthetic pathway involves a two-step, one-pot functionalization of 2,6-dibromopyridine. The strategy hinges on the selective mono-metalation followed by electrophilic quench, and then a second, different metal-halogen exchange and subsequent acylation.

Key strategic decisions include:

  • Starting Material: 2,6-dibromopyridine is commercially available and provides two distinct reaction sites that can be addressed sequentially.

  • First Functionalization (Hydroxymethylation): A selective bromine-magnesium exchange is performed to generate a mono-Grignard reagent. This is a highly exothermic and moisture-sensitive step requiring stringent control.[9] The Grignard reagent is then reacted with paraformaldehyde, a solid source of formaldehyde, to install the hydroxymethyl group.

  • Second Functionalization (Acetylation): The remaining bromine atom is subjected to a lithium-halogen exchange using n-butyllithium. This is followed by acylation with N,N-dimethylacetamide (DMA) to form the desired ketone. This sequence provides a reliable method for introducing the acetyl group.

This approach offers superior control compared to alternative routes, such as the selective oxidation of 2-acetyl-6-methylpyridine, where over-oxidation or side reactions can be problematic.

Process Chemistry and Workflow

The overall transformation is depicted below. The process is designed to be performed in a single reactor, minimizing transfers of sensitive intermediates.

G cluster_0 Step 1: Mono-Grignard Formation & Hydroxymethylation cluster_1 Step 2: Lithiation & Acetylation A 2,6-Dibromopyridine C Mono-Grignard Intermediate (2-Bromo-6-magnesiobromide-pyridine) A->C + B B Mg, THF Initiator (I2) E Intermediate 1 (6-Bromo-pyridin-2-yl)methanol C->E + D D Paraformaldehyde F n-BuLi, THF -78 °C G Lithium Intermediate E->G + F I Final Product This compound G->I + H H N,N-Dimethylacetamide

Figure 1. Overall synthetic workflow for the target intermediate.

Detailed Scale-Up Protocol (1 kg Scale)

This protocol is intended for execution in a 50 L jacketed glass reactor by trained personnel under inert atmosphere and with appropriate engineering controls.

4.1. Reagents and Materials

ReagentM.W. ( g/mol )QuantityMolesEquiv.Supplier/Grade
2,6-Dibromopyridine236.881.00 kg4.221.0Pharma Grade
Magnesium Turnings24.31113 g4.641.1>99.5%
Iodine253.81~1 g-Cat.ACS Grade
Anhydrous Tetrahydrofuran (THF)72.1115 L--<50 ppm H₂O
Paraformaldehyde30.03142 g4.731.12>95%
n-Butyllithium (2.5 M in hexanes)64.061.86 L4.641.1Reagent Grade
N,N-Dimethylacetamide (DMA)87.12446 g5.121.21Anhydrous
Ammonium Chloride (sat. aq.)53.4910 L--Reagent Grade
Ethyl Acetate88.1120 L--Reagent Grade
Brine (sat. aq.)-5 L--Reagent Grade

4.2. Equipment Setup

  • 50 L jacketed glass reactor with overhead stirring (pitched-blade turbine), reflux condenser, temperature probe (baffled), and nitrogen inlet/outlet.

  • Solid addition funnel for paraformaldehyde.

  • Cannula/pump system for controlled liquid addition.

  • Cryostat for reactor temperature control (-80 °C to 100 °C).

4.3. Step-by-Step Procedure

PART A: Grignard Formation and Hydroxymethylation

  • Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge with dry nitrogen for at least 2 hours.

  • Magnesium Activation: Charge magnesium turnings (113 g) and a single crystal of iodine into the reactor. Add 500 mL of anhydrous THF. Begin stirring and heat the jacket to 50 °C. Observe for the disappearance of the iodine color, indicating activation. Cool the reactor to 20 °C.

  • Grignard Initiation: Dissolve 2,6-dibromopyridine (1.00 kg) in anhydrous THF (7.5 L). Add ~5% of this solution to the activated magnesium. A gentle exotherm to ~25-30 °C should be observed, confirming initiation. If no exotherm is seen, do not proceed and re-evaluate magnesium activation. This initiation detection is a critical safety step.[10]

  • Controlled Addition: Once initiated, cool the reactor jacket to 15 °C. Add the remaining 2,6-dibromopyridine solution subsurface over 2-3 hours, maintaining the internal temperature between 25-35 °C. A runaway reaction is a major hazard; slow addition is crucial for thermal control.[9]

  • Reaction Completion (IPC-1): After the addition is complete, stir the mixture at 30 °C for 1 hour. Take a sample for GC/HPLC analysis to confirm >98% conversion of the starting material.

  • Hydroxymethylation: Cool the reaction mixture to 0-5 °C. Add paraformaldehyde (142 g) portion-wise via the solids addition funnel over 1 hour, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion (IPC-2): Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by HPLC until the mono-Grignard intermediate is consumed (<2%).

PART B: Lithiation, Acetylation, and Work-up

  • Cooling: Cool the reactor contents to -78 °C using the cryostat. This is critical to control the subsequent exothermic lithiation and prevent side reactions.

  • Lithiation: Add n-butyllithium (1.86 L, 2.5 M in hexanes) dropwise over 2 hours, maintaining the internal temperature below -70 °C.

  • Acetylation: In a separate dry vessel, dissolve N,N-dimethylacetamide (446 g) in anhydrous THF (1 L). Add this solution to the reaction mixture over 1 hour, again keeping the temperature below -70 °C.

  • Quench: Stir at -78 °C for 30 minutes. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 L) via an addition funnel. CAUTION: The initial quench is highly exothermic and generates gas. Add the first ~1 L very slowly, ensuring the temperature does not rise above -20 °C. Allow the mixture to warm to room temperature overnight with stirring.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine all organic layers in the reactor.

  • Washing: Wash the combined organic layer with brine (5 L).

  • Isolation: Concentrate the organic layer under reduced pressure to afford the crude product as an oil or semi-solid.

Purification Protocol: Crystallization

Pyridine derivatives can often be effectively purified by crystallization.[11][12]

  • Solvent Screen: Perform small-scale solubility tests. A mixed solvent system of isopropanol (IPA) and heptane is often effective. The crude product should be highly soluble in IPA and poorly soluble in heptane.

  • Crystallization Procedure: Dissolve the crude product in a minimal amount of hot IPA (~3 L). While hot, slowly add heptane (~6 L) until turbidity persists.

  • Cooling Profile: Cool the solution slowly to room temperature over 4-6 hours, then cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Filtration and Drying: Filter the resulting slurry, wash the filter cake with cold 2:1 heptane/IPA, and dry under vacuum at 40 °C to a constant weight.

  • Yield and Quality: Expected yield: 45-55%. Purity (by HPLC): >99.0%.

Process Control and Analytical Strategy

A robust process relies on understanding the relationship between Critical Process Parameters (CPPs) and the resulting Critical Quality Attributes (CQAs) of the product.[13][14] This is the core of Process Analytical Technology (PAT).[8][15]

G cpp Critical Process Parameters (CPPs) - Temp. of Grignard Addition - Addition Rate of n-BuLi - Quench Temperature - Crystallization Cooling Rate pat Process Analytical Technology (PAT) - In-situ Temp. Probes - Reaction Calorimetry (optional) - At-line HPLC/GC - FBRM (for crystallization) cpp->pat Monitored by cqa cqa pat->cqa Ensures

Figure 2. Relationship between CPPs, PAT, and CQAs.

Table of In-Process Controls and Specifications

StepIPC TestParameterSpecificationRationale
4Grignard Temp.Internal Temperature25-35 °CPrevents runaway reaction and formation of Wurtz coupling byproducts.
5IPC-1 (HPLC)% Conversion of SM>98%Ensures efficient reaction before proceeding to the next step.
9Lithiation Temp.Internal Temperature< -70 °CMinimizes side reactions and degradation of the organolithium species.
11Quench Temp.Internal Temperature< -20 °CControls exotherm and prevents degradation of the final product.
-Final ProductHPLC Purity>99.0%Ensures product meets pharmaceutical intermediate quality standards.
-Final Product¹H NMR, ¹³C NMR, MSConforms to structureConfirms identity of the final compound.

Safety, Health, and Environmental (SHE) Analysis

Scaling up organometallic reactions introduces significant safety risks that must be rigorously managed.[4]

  • Grignard Reaction Hazards: The formation of the Grignard reagent is highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a thermal runaway, potentially boiling the THF solvent (B.P. 66 °C) and causing a reactor over-pressurization and fire.[5][9]

    • Mitigation: Use of a jacketed reactor with a powerful cryostat, slow subsurface addition, continuous temperature monitoring, and ensuring the reaction has initiated before adding the bulk of the starting material are critical controls.[10]

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It also reacts violently with water and other protic sources.

    • Mitigation: All transfers must be conducted under a dry, inert atmosphere (nitrogen or argon) using sealed systems and appropriate cannulation techniques. Personnel must be equipped with fire-retardant personal protective equipment (PPE).

  • Solvent Hazards: Tetrahydrofuran (THF) and hexanes are highly flammable.

    • Mitigation: The process must be conducted in a well-ventilated area with intrinsically safe equipment. Ground all equipment to prevent static discharge.

Conclusion

This application note details a robust and scalable process for the synthesis of this compound, a key pharmaceutical intermediate. By employing a controlled organometallic strategy and integrating modern process control principles (PAT/QbD), the outlined protocol mitigates the significant safety and quality challenges associated with scale-up. The detailed procedures for synthesis, purification, and in-process monitoring provide a clear framework for researchers and drug development professionals to successfully implement this process at a multi-kilogram scale, ensuring a consistent supply of this critical building block for pharmaceutical development.

References

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link][13]

  • Wikipedia. (2023). Process analytical technology. Retrieved from [Link][14]

  • Biosynergy Pharma. (2026). What are the challenges in scaling up the production of pharmaceutical intermediates?. Retrieved from [Link][16]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link][4]

  • Leiss, M. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Retrieved from [Link][8]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link][6]

  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link][10]

  • Unknown Author. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Retrieved from [Link][1]

  • Blackmond, D. G., & Ropic, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Accounts of Chemical Research, 47(11), 3145-3154. Retrieved from [Link][5]

  • Patel, A. et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Research & Allied Sciences, 2(4). Retrieved from [Link][17]

  • American Chemical Society. (2025). Grignard Reaction. Retrieved from [Link][9]

  • Das, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6759. Retrieved from [Link][11]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. Retrieved from [Link][18]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link][2]

  • Wikipedia. (2023). 2,6-Lutidine. Retrieved from [Link][7]

  • De Vicente, J., et al. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][3]

Sources

handling and storage protocols for 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Storage of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

This compound is a solid organic compound featuring a pyridine ring substituted with a hydroxymethyl group and an acetyl (ethanone) group. These functional groups provide versatile reaction sites for further chemical modifications.[1]

PropertyValueSource
CAS Number 135450-43-0[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Typically a solid (specific color not widely reported)Inferred
InChI Key HQJHOZUEJWJPKX-UHFFFAOYSA-N[1]

Hazard Assessment and Personal Protective Equipment (PPE)

2.1. Potential Hazards (Inferred)

Given the absence of a specific SDS, the hazard profile is inferred from related pyridine and ketone-containing compounds.[2] Potential hazards include:

  • Harmful if swallowed, inhaled, or in contact with skin .[3][4]

  • Causes skin and serious eye irritation .[3][4][5]

  • May cause respiratory irritation .[5]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.[2]

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for damage before each use and change them frequently.Provides a barrier against skin contact. Nitrile gloves are generally resistant to pyridine compounds.[6]
Body A flame-retardant lab coat, fully buttoned.Protects skin from accidental contact and splashes.[2]
Respiratory Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles or vapors.[6][7][8]

Experimental Protocols: Handling and Spill Response

3.1. Standard Handling Protocol

  • Preparation : Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.[7][8]

  • Donning PPE : Wear all recommended PPE as detailed in Table 2.2.

  • Equilibration : If the compound has been stored refrigerated or frozen, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing and Transfer :

    • Perform all transfers of solid material within the fume hood.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

    • Promptly and securely close the container after dispensing.

  • Dissolution :

    • Add the solvent to the vessel containing the weighed compound.

    • Stir or sonicate as required to achieve dissolution.

  • Post-Handling : Clean the work area thoroughly. Wash hands with soap and water after removing gloves.[9]

3.2. Spill and Emergency Response Protocol

Immediate and appropriate action is critical in the event of a spill.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[7]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[6][7]

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the substance is flammable or volatile, turn off all ignition sources.

    • Close the laboratory doors and prevent re-entry.

    • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

  • First Aid Measures:

    • Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2][7]

    • Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with large amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Storage Protocols and Stability

Proper storage is essential to maintain the chemical integrity of this compound. The presence of both a hydroxymethyl group and a ketone suggests sensitivity to temperature and atmosphere.

4.1. Recommended Storage Conditions

ParameterConditionRationale
Temperature Short-term (days to weeks): 2–8°C (Refrigerated). Long-term (months to years): -20°C or -80°C (Frozen).Cold-chain transportation is sometimes indicated for this and similar compounds.[10][11] Ketones can be unstable over long periods, and lower temperatures slow degradation pathways.[12][13]
Atmosphere Tightly sealed container. For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).Protects from atmospheric moisture, which can be absorbed by hygroscopic compounds, and from oxygen, which could potentially oxidize the hydroxymethyl group.[7][14][15]
Light Store in a dark place or use an amber vial.Protect from light to prevent potential photochemical degradation.[7][8]

4.2. Incompatible Materials

Store this compound segregated from the following classes of chemicals to prevent hazardous reactions:

  • Strong Oxidizing Agents : Can react with the hydroxymethyl group, potentially oxidizing it to a carboxylic acid.[1][7][14]

  • Strong Acids : May react with the pyridine nitrogen.[7][14]

  • Strong Bases : May promote side reactions involving the ketone functional group.[14]

  • Acid Chlorides : May react with the hydroxymethyl group.

Handling and Storage Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_cleanup Cleanup & Disposal start Receive Compound risk_assessment Review Protocol & Assess Risks (SDS of related compounds) start->risk_assessment ppe_check Don PPE Correctly risk_assessment->ppe_check fume_hood Work in Fume Hood ppe_check->fume_hood weigh Weigh & Transfer fume_hood->weigh dissolve Prepare Solution weigh->dissolve storage_decision Short-term or Long-term Use? dissolve->storage_decision short_term Store at 2-8°C (Tightly Sealed) storage_decision->short_term Short long_term Store at -20°C to -80°C (Inert Atmosphere) storage_decision->long_term Long cleanup Clean Work Area storage_decision->cleanup After Final Use short_term->fume_hood Re-entry to workflow long_term->fume_hood Re-entry to workflow disposal Dispose as Hazardous Waste cleanup->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and storage of this compound.

Waste Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and absorbed spill material, must be treated as hazardous waste.

  • Collection : Collect waste in compatible, clearly labeled, and tightly sealed containers.

  • Disposal Route : Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[2]

  • Prohibition : Do not dispose of this chemical down the drain or in regular trash.[2][6] Adhere to all local, state, and federal environmental regulations.

References

  • Fritzsche, I., Bührdel, P., & Böhme, H. J. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (2001). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Pyridine Safety Information. Washington State University. (n.d.). Retrieved January 10, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024, October 1). Retrieved January 10, 2026, from [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024, January 25). Retrieved January 10, 2026, from [Link]

  • Fritzsche, I., Bührdel, P., & Böhme, H. J. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • What is stability of aldehyde and ketone? Quora. (2016, November 2). Retrieved January 10, 2026, from [Link]

  • 1-[2-(hydroxymethyl)-1H-pyridin-2-yl]ethanone. PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • da Silva, A. C. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 755823.
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. (2025, March 26). Retrieved January 10, 2026, from [Link]

  • 6-methyl-2-acetyl-pyridine. FlavScents. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Acetyl-6-methylpyridine. PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1-(6-Chloropyridin-2-yl)ethanone. PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • How do I store Ketone-IQ? Ketone-IQ Help Center. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1-[6-(Hydroxymethyl)-2-pyridinyl]ethanol. PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Formaldehyde. Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Glucose. Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1295.
  • 2-(Hydroxymethyl) pyridine Safety Data Sheet. Jubilant Ingrevia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Method to recover a lipophilic drug from hydroxypropyl methylcellulose matrix tablets. ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]

  • 3-(Hydroxymethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2021, February 22). Retrieved January 10, 2026, from [Link]

  • Ethanone, 1-(2-pyridinyl)-. NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone (CAS No. 135450-43-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique structure of this molecule, featuring a basic pyridine ring, a polar hydroxymethyl group, and a ketone, presents specific challenges in purification which this guide aims to address with scientifically grounded, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.

Q: My compound is exhibiting significant peak tailing on my silica gel column. What is causing this and how can I achieve a symmetrical peak?

A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1]

  • Root Cause Analysis: The primary cause is an acid-base interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] This strong, non-specific binding creates a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tailed" peak.

  • Visualizing the Problem:

    G cluster_0 Standard Silica Gel Chromatography Analyte Pyridine Compound (Basic Nitrogen) Silica Silica Surface Acidic Silanol Groups (Si-OH) Analyte->Silica:f1 Strong Acid-Base Interaction Result Peak Tailing & Poor Separation Silica->Result

    Fig. 1: Interaction causing peak tailing.
  • Solutions & Protocols:

    • Mobile Phase Modification: The most straightforward approach is to add a small amount of a competing base to your mobile phase.

      • Method: Add 0.5-2% triethylamine (TEA) to your chosen eluent (e.g., Ethyl Acetate/Hexane). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine compound.[1][2] This allows your analyte to elute based primarily on polarity, resulting in a much-improved peak shape.

    • Silica Gel Deactivation: For particularly sensitive compounds or when a competing base in the eluent is undesirable, you can pre-treat the stationary phase.

      • Method: Prepare a slurry of your silica gel in your starting eluent that also contains 1-2% TEA. Alternatively, you can flush a pre-packed column with 2-3 column volumes of this basic solvent mixture before loading your sample.[2] See Protocol 2 for a detailed workflow.

    • Alternative Stationary Phases: If issues persist, consider using a different stationary phase.

      • Options: Neutral or basic alumina can be effective alternatives to acidic silica gel.[3] Additionally, bonded-phase silica, such as diol or amino-propyl phases, can offer different selectivity and reduce the unwanted interactions.[2]

Q: My compound is highly polar and remains at the baseline (Rf ≈ 0) on TLC, even when using 100% Ethyl Acetate. How can I get it to elute?

A: This is expected behavior for a small molecule with multiple polar functional groups like this compound. Your mobile phase lacks sufficient polarity to displace the compound from the highly polar silica gel.

  • Root Cause Analysis: The combined polarity of the hydroxymethyl group and the ketone, in addition to the pyridine nitrogen, leads to very strong adsorption on the silica surface. A more polar "kicker" solvent is required in the mobile phase.

  • Solutions & Protocols:

    • Introduce a Stronger Polar Solvent: The next logical step is to add methanol (MeOH) to your mobile phase. Methanol is significantly more polar than ethyl acetate and is very effective at eluting polar compounds.

      • Method: Start by developing a TLC system using Dichloromethane (DCM) as the less polar solvent and MeOH as the more polar one. Begin with a 99:1 DCM:MeOH mixture and gradually increase the percentage of MeOH (e.g., 98:2, 95:5, 90:10) until you achieve an Rf value between 0.25 and 0.35.[4][5]

    • Ammoniated Solvent System: For very stubborn basic compounds, an ammoniated system can be exceptionally effective. This both increases polarity and deactivates the silica in one step.

      • Method: Prepare a stock solution of 5-10% ammonium hydroxide in methanol. Use this stock solution as your polar component in a solvent system with dichloromethane.[3] For example, start with 1-2% of the ammoniated methanol stock in DCM and increase as needed. This system is often successful when a simple MeOH/DCM mixture is insufficient.

  • Solvent Polarity Comparison Table:

    Solvent Polarity Index Role in Chromatography
    Hexane 0.1 Non-polar base eluent
    Dichloromethane (DCM) 3.1 Moderately polar base eluent
    Ethyl Acetate (EtOAc) 4.4 Common polar eluent
    Methanol (MeOH) 5.1 Strong polar "kicker" solvent

    | Water | 10.2 | Very strong polar eluent (used in RP) |

Q: I am observing low recovery of my product and suspect it is degrading on the column. Is this possible?

A: Yes, degradation on silica gel is a known issue for certain classes of molecules.[1][3]

  • Root Cause Analysis: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While this compound is generally stable, impurities from the crude reaction mixture or prolonged exposure on the column (due to slow elution) can increase the risk of side reactions or irreversible adsorption.

  • Solutions & Protocols:

    • Minimize Residence Time: The faster you can elute your compound, the less time it has to potentially degrade. Use a solvent system that provides a healthy Rf of ~0.3-0.4 to ensure a reasonably quick elution.

    • Deactivate the Silica: As described for peak tailing, deactivating the silica with triethylamine not only improves peak shape but also neutralizes the acidic sites, significantly reducing the risk of acid-catalyzed degradation.[2][3]

    • Use an Alternative Stationary Phase: If degradation is confirmed, switching to a neutral stationary phase like neutral alumina is the most robust solution.[3]

    • Dry Loading with Bicarbonate: When preparing a sample for dry loading, you can add a small amount of sodium bicarbonate to the silica-sample mixture. This can help neutralize any acidity your crude sample may have and protect it during the purification process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to develop a solvent system for this compound using TLC?

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35.[4] This range provides the optimal balance for good separation on a column.

  • Recommended Workflow:

    • Start with a moderately polar system, such as 50% Ethyl Acetate in Hexane.

    • If the Rf is too low (at the baseline), increase the polarity. A good next step is to switch to a Dichloromethane/Methanol system.[5]

    • Begin with 1% Methanol in Dichloromethane. Spot this on a TLC plate alongside 2%, 5%, and 10% MeOH in DCM mixtures.

    • Develop the plate and identify the solvent mixture that gives the desired Rf.

    • Remember to add 0.5-1% Triethylamine to the final chosen solvent system to prevent peak tailing.

Q2: When should I choose dry loading over wet (liquid) loading?

Dry loading is superior in several common scenarios.[6]

  • Choose Dry Loading When:

    • Poor Solubility: Your crude product does not fully dissolve in the initial, low-polarity mobile phase. Dissolving it in a strong solvent (like pure DCM or MeOH) and directly injecting it will cause poor separation.[6]

    • Large Sample Volume: Wet loading a large volume of dissolved sample can lead to a wide initial band and decreased resolution.

    • Maximizing Resolution: Dry loading applies the sample in a very fine, concentrated band at the top of the column, which is the ideal starting point for a high-resolution separation.

Q3: What are the best practices for fraction collection and analysis?

Systematic collection and analysis are key to isolating a pure compound.

  • Collect Small Fractions: Especially around the expected elution point of your compound, collect smaller fractions (e.g., 5-10 mL for a medium-sized column). This prevents mixing of closely eluting compounds.

  • Use TLC for Analysis: Spot every second or third fraction on a TLC plate. Run multiple plates if necessary.

  • Combine Pure Fractions: Only combine the fractions that show a single, clean spot for your product on the TLC plate. Fractions that are "faintly" contaminated should be kept separate and can be combined and re-purified if necessary.

Section 3: Key Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Silica Gel Deactivation

This protocol outlines the standard workflow for purifying this compound on a silica gel column.

  • Workflow Diagram:

    G TLC 1. Develop Solvent System (e.g., 5% MeOH/DCM + 1% TEA) Target Rf = 0.3 Pack 2. Pack Column (Slurry pack with starting eluent) TLC->Pack Deactivate 3. Deactivate Silica (Flush with 2-3 CVs of eluent containing 1-2% TEA) Pack->Deactivate Load 4. Load Sample (Preferably dry-loaded) Deactivate->Load Elute 5. Elute Compound (Isocratic or gradient elution) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze via TLC & Combine Pure Fractions Collect->Analyze

    Fig. 2: Step-by-step flash chromatography workflow.
  • Step-by-Step Procedure:

    • Solvent Preparation: Prepare your chosen mobile phase based on TLC analysis (e.g., 94:5:1 DCM:MeOH:TEA). Prepare at least 5-10 column volumes (CV).

    • Column Packing: Select an appropriate size glass column. Fill it about one-third full with the initial, non-TEA containing eluent. Add silica gel as a slurry and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed.

    • Deactivation: Drain the packing solvent to the top of the silica bed. Add your TEA-containing mobile phase and flush the column with 2-3 CVs to neutralize the stationary phase.[2]

    • Sample Loading: If wet loading, dissolve the crude material in a minimal amount of DCM and carefully pipette it onto the top of the silica bed. If dry loading (recommended), follow Protocol 2.

    • Elution: Carefully add the mobile phase and begin elution, applying positive pressure if using flash chromatography. Maintain a constant flow rate.

    • Fraction Collection: Collect fractions systematically and analyze using TLC as described in the FAQ.

Protocol 2: Dry Loading a Sample onto Silica Gel
  • Dissolve Sample: In a round-bottom flask, dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., Methanol or Dichloromethane).[6]

  • Add Silica: Add silica gel to the flask. A good starting point is 2-3 times the mass of your crude product.

  • Evaporate Solvent: Swirl the flask to ensure the silica is well-mixed. Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily or clumpy, add more silica and repeat.[6]

  • Load onto Column: Carefully add the dry, sample-impregnated silica powder to the top of your packed and equilibrated column, taking care not to disturb the bed.

  • Finalize: Gently tap the column to settle the powder, then carefully add a thin layer of sand on top to protect the surface before adding the mobile phase.

References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). This compound.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (2019). How to choose the best solution for column chromatography?.

Sources

Technical Support Center: Troubleshooting Side Reactions in 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this versatile building block. By understanding the causality behind these experimental challenges, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable intermediate in medicinal chemistry due to its dual functional handles: a hydroxymethyl group and a ketone.[1] These allow for a wide range of subsequent chemical transformations. However, the presence of these two reactive sites on the same pyridine ring also presents a unique set of challenges during its synthesis. The primary difficulties arise from the potential for undesired reactions involving either or both of these functional groups under various reaction conditions.

This guide will address the most common side reactions, providing detailed explanations of their mechanisms and offering field-proven troubleshooting strategies.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a significant amount of a byproduct that appears to be an aldehyde or a carboxylic acid. What is happening and how can I prevent it?

Answer: This is a classic case of over-oxidation of the primary alcohol (the hydroxymethyl group). This is one of the most common side reactions in syntheses involving hydroxymethylpyridines.[1][2]

The Underlying Chemistry: Oxidation of the Hydroxymethyl Group

The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde (6-formyl-2-acetylpyridine) and further to the carboxylic acid (6-acetylpicolinic acid). This can be particularly problematic if your synthetic route involves oxidative steps or if trace oxidants are present.[1][3][4] The pyridine ring itself can influence the reactivity of the hydroxymethyl group.

dot

Caption: Figure 1: Oxidation Pathway of the Hydroxymethyl Group

Troubleshooting & Prevention Protocol:
  • Reagent Purity: Ensure all starting materials and solvents are free from oxidizing impurities. Peroxides in solvents like THF or diethyl ether can be a hidden source of oxidation. It is recommended to use freshly distilled or inhibitor-free solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen, which can contribute to oxidation, especially in the presence of certain catalysts or at elevated temperatures.

  • Choice of Reagents: If your synthesis involves an oxidation step to form the ketone from a different precursor, carefully select an oxidant that is mild enough to not affect the hydroxymethyl group. Reagents like manganese dioxide (MnO₂) are often used for the selective oxidation of allylic or benzylic alcohols and might be a suitable choice.

  • Protecting Groups: If oxidation is unavoidable, consider protecting the hydroxymethyl group. A common strategy is to convert it to a silyl ether (e.g., using TBDMSCl) or an acetal.[1] These groups are generally stable to many reaction conditions and can be removed later in the synthetic sequence.

Protecting GroupProtection ReagentDeprotection ConditionsKey Considerations
Silyl Ether (TBDMS)tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleTetrabutylammonium fluoride (TBAF)Robust, but can be sensitive to strong acids.
Acetonide2,2-Dimethoxypropane, cat. acidMild aqueous acidGood for diols, but can be used for single hydroxyls.[1]

Table 1: Common Protecting Groups for the Hydroxymethyl Moiety

FAQ 2: My reaction is producing a complex mixture, and I suspect the acetyl group is reacting. What are the likely side reactions?

Answer: The acetyl group, being a ketone, is susceptible to a variety of reactions, particularly nucleophilic addition and reactions at the α-carbon.

The Underlying Chemistry: Reactivity of the Acetyl Group
  • Enolization and Aldol-type Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with other electrophiles in the reaction mixture, including another molecule of the starting material, leading to aldol condensation products.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. If your reaction conditions involve strong nucleophiles (e.g., Grignard reagents, organolithiums), you can expect addition to the ketone.[5]

  • Reduction: If reducing agents are present, the ketone can be reduced to a secondary alcohol.[1]

dot

Caption: Figure 2: Common Side Reactions of the Acetyl Group

Troubleshooting & Prevention Protocol:
  • Control of Basicity: If you are using a base, choose one that is non-nucleophilic and control the stoichiometry carefully. A bulky base like lithium diisopropylamide (LDA) can be used to generate the enolate cleanly if desired, but for other transformations, a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable.

  • Temperature Control: Many of these side reactions are accelerated at higher temperatures. Running the reaction at a lower temperature can often minimize their occurrence.

  • Order of Addition: When using strong nucleophiles, it is often beneficial to add the nucleophile slowly to a cooled solution of the pyridine derivative to control the reaction rate and minimize side reactions.

  • Protecting the Ketone: If the acetyl group is interfering with a desired transformation elsewhere in the molecule, it can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst).[1]

FAQ 3: I am attempting a Grignard reaction on a precursor, but the yield is very low. What could be the issue?

Answer: The acidic proton of the hydroxymethyl group is likely quenching your Grignard reagent.

The Underlying Chemistry: Acid-Base Reaction with Organometallics

Grignard reagents are strong bases and will readily deprotonate acidic protons, such as the one on the hydroxyl group. This consumes the Grignard reagent in a non-productive acid-base reaction, preventing it from adding to the desired electrophilic site.

dot

Caption: Figure 3: Quenching of Grignard Reagent

Troubleshooting & Prevention Protocol:
  • Protect the Hydroxymethyl Group: As mentioned in FAQ 1, protecting the alcohol is the most effective solution. A silyl ether is a common choice as it is stable to Grignard reagents.

  • Use of Excess Grignard Reagent: In some cases, using an excess of the Grignard reagent (at least 2 equivalents) can be a viable, though less elegant, solution. The first equivalent will deprotonate the alcohol, and the subsequent equivalents can then perform the desired reaction. This is generally less efficient and can lead to more complex purification.

  • Deprotonation Prior to Addition: An alternative is to first deprotonate the alcohol with a cheaper, non-nucleophilic base (e.g., NaH) before adding the Grignard reagent.

III. General Laboratory Best Practices for Pyridine Synthesis

  • Moisture Control: Pyridine derivatives can be hygroscopic, and many reagents used in their synthesis are moisture-sensitive. Always use dry glassware and solvents.

  • Reaction Monitoring: Closely monitor the progress of your reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will help you identify the formation of side products early on and adjust reaction conditions accordingly.

  • Purification: Column chromatography on silica gel is a common method for purifying pyridine derivatives.[6] The choice of eluent system is crucial for separating the desired product from byproducts and unreacted starting materials.

By carefully considering the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your this compound synthesis.

IV. References

  • ResearchGate. Schematic illustration of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. [Link]

  • ResearchGate. Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. [Link]

  • ResearchGate. Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic aqueous media; Kinetic and EPR studies. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents. US2818378A - Oxidation of methyl-pyridines.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis. [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations involving this versatile building block. The inherent bifunctionality of this molecule, possessing both a reactive ketone and a primary alcohol, presents unique challenges and opportunities in synthesis. This document aims to provide expert insights and practical solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary sites for chemical modification: the acetyl group (ketone), the hydroxymethyl group (primary alcohol), and the pyridine ring itself. The ketone can undergo reactions such as reduction, reductive amination, and olefination. The alcohol is amenable to oxidation, esterification, and etherification. The pyridine nitrogen can be oxidized to the N-oxide, which can facilitate subsequent ring substitutions.[1][2]

Q2: I am observing a mixture of products. What is the most likely cause?

A2: The presence of both a ketone and an alcohol can lead to competitive reactions if conditions are not carefully controlled. For instance, a reducing agent intended for the ketone might also reduce an intermediate aldehyde formed from oxidation of the alcohol. Similarly, protecting group strategies may be necessary to achieve selectivity. It is crucial to select reagents and conditions that favor the desired transformation.

Q3: How can I selectively protect the hydroxymethyl group?

A3: Selective protection of the primary alcohol is a common first step to avoid side reactions at this position. Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), and esters. The choice of protecting group will depend on the stability required for subsequent reaction steps and the conditions for its eventual removal. For instance, a mixture of 2-methoxypropene and an acid catalyst in pyridine can be an efficient method for 5'-O-(methoxyisopropyl) (MIP) acetalization.[3]

Q4: What are the general considerations for solvent and temperature optimization?

A4: Solvent choice is critical and can influence reactant solubility, reaction kinetics, and even product distribution.[4] Temperature is another key parameter; some reactions may require heating to proceed at a reasonable rate, while others might need sub-zero temperatures to control selectivity and prevent byproduct formation.[5][6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[4]

Troubleshooting Guides for Specific Derivatization Reactions

Derivatization of the Ketone Functional Group

The ketone moiety is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Issue 1.1: Low Yield in Reductive Amination

Question: I am attempting a direct reductive amination of the ketone to a primary amine using ammonium salts and a reducing agent, but the yield is poor. What could be the issue?

Answer: Low yields in direct reductive amination can stem from several factors.

  • Inefficient Imine Formation: The initial condensation between the ketone and ammonia (from the ammonium salt) to form the imine intermediate is a critical equilibrium step.

    • Troubleshooting:

      • pH Control: The reaction is often favored under weakly acidic conditions, which catalyze both imine formation and the subsequent reduction.[8]

      • Water Removal: The formation of the imine releases water. The use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine.

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial. It must be capable of reducing the imine intermediate without significantly reducing the starting ketone.

    • Troubleshooting:

      • Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are more selective for the protonated imine over the ketone. For asymmetric reductive amination, chiral catalysts such as those based on Ruthenium or Iridium have shown high efficiency.[9][10][11]

  • Catalyst Inactivity: In catalytic reductive aminations, the catalyst's activity is paramount.

    • Troubleshooting:

      • Catalyst Loading and Purity: Ensure the correct catalyst loading and that the catalyst has not been deactivated by impurities in the starting materials or solvent.[4]

      • Hydrogen Pressure: For hydrogenations, optimizing the hydrogen gas pressure can be critical for reaction success.[9][10]

Workflow for Optimizing Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 1.2: Poor Selectivity in Wittig Reaction

Question: My Wittig reaction is producing a mixture of (E) and (Z) alkenes. How can I improve the selectivity for the (E)-alkene?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Ylide Stability:

    • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) are more stable and tend to give the (E)-alkene as the major product through a thermodynamically controlled pathway.[12]

    • Non-stabilized Ylides: Ylides without such stabilizing groups are more reactive and typically yield the (Z)-alkene via a kinetically controlled pathway.[13]

  • Troubleshooting for (E)-Selectivity:

    • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction using phosphonate carbanions is highly reliable for producing (E)-alkenes, particularly with aldehydes and ketones.[12]

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene. This involves deprotonation of the betaine intermediate with a strong base (e.g., phenyllithium) at low temperatures, followed by protonation to form the more stable threo-betaine, which then collapses to the (E)-alkene.[12][13]

Reaction TypeYlide TypeTypical ProductMethod for (E)-Selectivity
Standard WittigNon-stabilized(Z)-alkeneSchlosser Modification[12][13]
Standard WittigStabilized(E)-alkeneGenerally favored
HWE ReactionPhosphonate(E)-alkeneInherently selective
Derivatization of the Hydroxymethyl Functional Group

The primary alcohol offers a site for oxidation to an aldehyde or carboxylic acid, or conversion to esters and ethers.

Issue 2.1: Over-oxidation of the Hydroxymethyl Group

Question: I am trying to oxidize the hydroxymethyl group to the corresponding aldehyde, but I am getting the carboxylic acid as a major byproduct. How can I prevent this?

Answer: Over-oxidation is a common problem when converting primary alcohols to aldehydes.

  • Choice of Oxidizing Agent:

    • Mild Oxidants: To stop the oxidation at the aldehyde stage, it is crucial to use mild and selective oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are well-suited for this transformation.

    • Swern and Related Oxidations: Swern oxidation (using oxalyl chloride/DMSO) and its variants are also excellent methods for preparing aldehydes from primary alcohols under mild, non-acidic conditions.

  • Reaction Conditions:

    • Temperature Control: Many oxidation reactions are exothermic. Maintaining a low reaction temperature (e.g., -78 °C for Swern oxidation) is critical to prevent over-oxidation and other side reactions.

    • Stoichiometry: Using a precise stoichiometry of the oxidizing agent can help to avoid over-oxidation. An excess of the oxidant will favor the formation of the carboxylic acid.

Protocol for Selective Oxidation to the Aldehyde using PCC:

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).

  • Add a solution of this compound (1.0 equivalent) in DCM to the PCC suspension.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.

Reactions Involving the Pyridine Ring

The pyridine nitrogen can be activated through N-oxidation, which alters the reactivity of the ring.

Issue 3.1: Difficulty in Pyridine N-Oxide Formation

Question: I am having trouble forming the pyridine N-oxide. The reaction is sluggish and gives a low yield.

Answer: The formation of pyridine N-oxides typically involves oxidation with a peroxy acid.

  • Choice of Oxidant:

    • Common Reagents: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[14] Hydrogen peroxide in acetic acid can also be used.[15]

  • Reaction Conditions:

    • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform are typically used for reactions with m-CPBA.

    • Temperature: The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition of the peroxy acid.

    • Purity of Reagents: Ensure the m-CPBA is of high purity and has not decomposed during storage.

Diagram of Pyridine N-Oxide Activation:

N_Oxide_Activation Pyridine Pyridine Derivative This compound N_Oxide Pyridine N-Oxide Enhanced Reactivity at C2/C4 Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Electrophilic_Attack Electrophilic Attack at C2/C4 N_Oxide->Electrophilic_Attack Activation Deoxygenation Deoxygenation Electrophilic_Attack->Deoxygenation Substitution Substituted_Pyridine Substituted Pyridine Deoxygenation->Substituted_Pyridine e.g., Zn dust

Caption: Reaction pathway for functionalization via pyridine N-oxide.

Conclusion

The successful derivatization of this compound hinges on a careful consideration of the interplay between its functional groups and the judicious selection of reagents and reaction conditions. This guide provides a framework for troubleshooting common issues and optimizing reaction outcomes. By understanding the underlying chemical principles and employing systematic optimization strategies, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]

  • Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes. Dalton Transactions. [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. [Link]

  • Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. The Royal Society of Chemistry. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. [Link]

  • Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ProQuest. [Link]

  • Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. ResearchGate. [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [Link]

  • Optimization of the derivatization reaction using an eight-point... ResearchGate. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Optimization of derivatization conditions for the four reactive... ResearchGate. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. [Link]

  • Reductive Acylamination of Pyridine N-Oxide with Aminopyridines and Their N-p-Tolylsulfonyl Derivatives. ResearchGate. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed. [Link]

  • Photoaddition Reactions of Acetylpyridines With Silyl Ketene Acetals: SET vs [2 + 2]-cycloaddition Pathways. PubMed. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. [Link]

  • Derivatization reaction optimization. ResearchGate. [Link]

  • Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. ResearchGate. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reaction conditions for optimization of Wittig olefination. ResearchGate. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. University of Massachusetts Amherst. [Link]

  • 2-Acetylpyridine. Wikipedia. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • (PDF) Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. [Link]

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stability issues of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Introduction: Navigating the Stability of a Key Synthetic Building Block

Welcome to the technical support guide for this compound (CAS No. 135450-43-0).[1] This versatile pyridine derivative is a crucial intermediate in medicinal chemistry and organic synthesis, valued for its dual functional handles—a hydroxymethyl group and a ketone.[2] However, its chemical structure, which combines an electron-withdrawing acetyl group and a potentially labile hydroxymethyl group on a pyridine ring, presents unique stability challenges, particularly in non-neutral aqueous media.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to proactively design more robust experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant decrease in the purity of my compound when dissolved in an acidic aqueous buffer for my next reaction. What is happening?

This is a common observation and points to acid-catalyzed degradation. The pyridine nitrogen atom is basic and will be protonated under acidic conditions (pH < 5). This protonation enhances the electron-withdrawing nature of the pyridine ring, which can trigger several potential degradation pathways.

Primary Suspected Pathway: Acid-Catalyzed Dehydration

  • Protonation: The hydroxyl group is protonated by the acid, forming a good leaving group (water).

  • Carbocation Formation: The departure of water generates a resonance-stabilized benzylic-type carbocation.

  • Downstream Reactions: This highly reactive intermediate can undergo several reactions, leading to impurity formation:

    • Polymerization: Reaction with another molecule of the starting material.

    • Nucleophilic Attack: Reaction with any nucleophiles present in the medium (e.g., buffer salts, solvents), leading to undesired side products.

Based on the chemistry of related pyridine derivatives, which are generally more stable in acidic media than basic media, the primary instability likely stems from the hydroxymethyl group rather than the ring itself.[3]

dot

Start This compound ProtonatedRing Protonated Pyridine Ring Start->ProtonatedRing + H⁺ (fast) ProtonatedAlcohol Protonated Hydroxymethyl Group Carbocation Resonance-Stabilized Carbocation Intermediate ProtonatedAlcohol->Carbocation - H₂O Polymer Polymerization Products Carbocation->Polymer + Starting Material SideProduct Nucleophilic Side Products Carbocation->SideProduct + Nucleophile (e.g., Cl⁻) ProtonatedRing->ProtonatedAlcohol + H⁺ (on -OH)

Caption: Potential degradation pathway in acidic media.

Q2: My compound seems to be degrading even faster under basic conditions. What degradation mechanism should I expect?

Your observation is consistent with the known chemistry of pyridine rings. Basic conditions (pH > 8) introduce a strong nucleophile, the hydroxide ion (OH⁻), which can lead to more complex degradation profiles than acidic conditions.

Potential Degradation Pathways in Basic Media:

  • Nucleophilic Attack on the Pyridine Ring: The pyridine ring, particularly at positions 2 and 6 (ortho to the nitrogen), is electron-deficient and can be susceptible to nucleophilic attack. While this typically requires a good leaving group, prolonged exposure to strong base and elevated temperatures can lead to the formation of pyridone-type structures. The stability of pyridine derivatives in basic media is highly dependent on substitution patterns, and the presence of an acetyl group can further influence the ring's electronics.[3]

  • Base-Catalyzed Self-Condensation: The acetyl group's alpha-protons are acidic and can be deprotonated by a base to form an enolate. This enolate can then react with the ketone of another molecule in an aldol-type condensation reaction, leading to dimeric and oligomeric impurities.

  • Oxidation: While not directly a result of basic pH, some degradation pathways can be initiated by oxidation, which may be more prevalent under certain basic conditions.[4] The hydroxymethyl group could potentially be oxidized to an aldehyde or carboxylic acid.[2]

Given these possibilities, it is crucial to maintain a near-neutral pH whenever possible.

Q3: What are the ideal storage and handling conditions to ensure the long-term stability of this compound?

To minimize degradation, careful control of the compound's environment is essential. We have consolidated our internal stability data and best practices into the following recommendations.

ParameterRecommended ConditionRationale
Solid State Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon, Nitrogen).Prevents slow degradation from atmospheric moisture, oxygen, and light. Low temperature slows all potential degradation reactions.
In Solution (Aprotic Solvents) Prepare fresh solutions in high-purity, dry aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Store at -20°C or -80°C for short-term use.Aprotic solvents lack the protons or hydroxide ions that drive acid/base-catalyzed degradation.
In Solution (Aqueous Media) AVOID prolonged storage. If necessary, use a buffered solution between pH 6.0 and 7.5 . Prepare fresh and use immediately.This pH range represents the point of maximum stability, minimizing both acid-catalyzed dehydration and base-driven nucleophilic attack.[3]

Troubleshooting Guide: A Self-Validating Experimental Workflow

If you are experiencing unexpected results or compound instability, a systematic investigation is key. The following workflow provides a logical progression to identify and solve the problem.

dot

start Observation: Low yield, extra spots/peaks check_purity 1. Confirm Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is purity >98%? check_purity->is_pure purify Purify starting material (e.g., column chromatography) is_pure->purify No check_conditions 2. Review Reaction/Storage Conditions is_pure->check_conditions Yes purify->check_purity is_neutral Is pH between 6.0-7.5? check_conditions->is_neutral adjust_ph Adjust pH with non-nucleophilic buffer (e.g., phosphate, MES) is_neutral->adjust_ph No is_low_temp Is temperature minimized? is_neutral->is_low_temp Yes adjust_ph->check_conditions lower_temp Reduce reaction/storage temperature is_low_temp->lower_temp No stress_test 3. Perform Forced Degradation Study (See Protocol Below) is_low_temp->stress_test Yes lower_temp->check_conditions identify_degradants 4. Characterize Degradants (LC-MS, NMR) stress_test->identify_degradants end_node Problem Solved: Optimized Conditions Found identify_degradants->end_node

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to rapidly assess the stability of your compound under various pH conditions. It will help you confirm its sensitivity and identify the optimal pH range for your specific application.

Objective: To determine the degradation profile of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound (ensure high purity, >98%)

  • Reagent-grade water (HPLC grade recommended)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector (or LC-MS)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation (Time Zero):

    • Label three volumetric flasks: "Acidic," "Neutral," and "Basic."

    • To each flask, add a known volume of the stock solution to achieve a final concentration of ~50 µg/mL after dilution.

    • Acidic: Add reagent-grade water and adjust the pH to ~2.0 with 0.1 M HCl. Fill to volume.

    • Neutral: Add reagent-grade water and adjust the pH to ~7.0. Fill to volume.

    • Basic: Add reagent-grade water and adjust the pH to ~10.0 with 0.1 M NaOH. Fill to volume.

  • Time Point Zero (T=0) Analysis: Immediately inject an aliquot from each of the three solutions into the HPLC system to establish the initial purity and peak area.

  • Incubation: Store the three flasks at a controlled ambient temperature (e.g., 25°C), protected from light.

  • Time Point Analysis: At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each flask, neutralize if necessary, and inject into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Observe the formation of any new peaks, which represent degradation products.

    • Plot the percentage remaining versus time for each pH condition to visualize the degradation rate.

Protocol 2: Recommended Analytical Method (HPLC-UV)

This method provides a robust starting point for quantifying the purity of this compound and monitoring its degradation.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Rationale for Method Choices:

  • C18 Column: Standard choice for retaining moderately polar aromatic compounds.

  • Formic Acid: An acid modifier used to improve peak shape by ensuring consistent protonation of the basic pyridine nitrogen.

  • Gradient Elution: Necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable run time.

References

  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to common challenges encountered during the HPLC analysis of this compound and its related impurities. This molecule, with its polar hydroxymethyl group and basic pyridine core, presents unique chromatographic challenges that require a thoughtful approach to method development and troubleshooting.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face.

Q1: Why am I seeing severe peak tailing for my main this compound peak?

A1: Peak tailing is the most frequent issue for basic compounds like pyridine derivatives.[3] It is primarily caused by secondary interactions between your positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5] This interaction creates a second, stronger retention mechanism that slows down a portion of the analyte molecules, leading to an asymmetrical peak shape.[5][6]

To resolve this, you must control the ionization of both your analyte and the column's silanol groups. The most effective strategy is to lower the mobile phase pH. By operating at a pH of 3 or below, you fully protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction that causes tailing.[5][6]

Q2: My main peak has a very short retention time, eluting close to the solvent front. How can I increase its retention on a C18 column?

A2: this compound is a relatively polar compound due to its hydroxymethyl and ketone functionalities.[1] On traditional reversed-phase columns like a C18, which separates based on hydrophobicity, polar compounds have weak interactions with the stationary phase and elute quickly, often with the solvent front.[7][8]

To increase retention, you have several options:

  • Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, forcing your polar analyte to interact more with the non-polar stationary phase, thereby increasing retention time.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar groups embedded within or at the end of the alkyl chains.[9] They offer a different selectivity and can retain polar compounds more effectively than standard C18 columns, even with highly aqueous mobile phases.

  • Consider HILIC or Aqueous Normal Phase (ANP) Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or ANP can be excellent alternatives.[9][10] These techniques use a polar stationary phase and a mobile phase with a high percentage of organic solvent to retain and separate polar analytes.

Q3: I see unexpected peaks, often called "ghost peaks," in my chromatograms, even when I inject a blank. What is their source and how can I eliminate them?

A3: Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[11] They are a common nuisance, especially in high-sensitivity gradient analysis, and typically arise from one of three sources: the mobile phase, the HPLC system itself, or carryover from a previous injection.[11][12]

To identify the source, a systematic approach is necessary:

  • Run a Gradient Blank (No Injection): Run your gradient method without making an injection.[13] Any peaks that appear are inherent to your system or mobile phase, most commonly from contaminated solvents (especially the aqueous portion) or leaching from tubing.[12][13]

  • Check Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh, high-quality water. Contamination can accumulate in mobile phase reservoirs over time.[12][14]

  • Check for Carryover: If the ghost peak appears after a sample injection but not in a true blank, it is likely due to carryover from the autosampler.[12] Improve your needle wash method by using a stronger solvent and increasing the wash volume.

Q4: My HPLC baseline is very noisy or is drifting upwards during my gradient run. What are the likely causes?

A4: An unstable baseline can obscure small impurity peaks and compromise quantification. The common causes are:

  • Air Bubbles: Dissolved gas in the mobile phase can outgas in the pump or detector cell, causing pressure fluctuations and a noisy baseline.[14][15] Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[16]

  • Mobile Phase Contamination: Low-quality solvents or contaminated additives (like trifluoroacetic acid, TFA) can cause baseline drift, especially during a gradient.[14] Using fresh, HPLC-grade solvents is critical.

  • Temperature Fluctuations: Poor temperature control of the column or mobile phase can cause the baseline to drift.[15] Using a column oven and allowing the system to fully equilibrate will stabilize the baseline.

  • Detector Lamp Failure: An aging detector lamp can lose intensity, resulting in increased baseline noise.[15][17]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing for basic analytes is a multi-faceted problem. Follow this decision tree to systematically address the issue.

G start Start: Peak Tailing Observed (USP Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 with an acid (e.g., Formic, Phosphoric) check_ph->adjust_ph No check_buffer Is an appropriate buffer used (e.g., 10-25 mM Phosphate/Formate)? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Action: Introduce a buffer to maintain consistent pH. check_buffer->add_buffer No check_column Is the column a modern, high-purity, Type B silica? check_buffer->check_column Yes add_buffer->check_column change_column Action: Switch to a column with low silanol activity (e.g., polar-endcapped or a modern C18). check_column->change_column No check_overload Is the column overloaded? (Peak shape improves with dilution) check_column->check_overload Yes end_good Peak Shape Acceptable (Tailing Factor < 1.5) change_column->end_good reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_overload->end_good No reduce_load->end_good

Caption: Decision tree for troubleshooting peak tailing.

Guide 2: Method Development for Resolving Closely Eluting Impurities

Resolving process-related impurities or degradation products requires systematic optimization of chromatographic selectivity.

G start Start: Co-eluting or Poorly Resolved Impurities step1 Step 1: Optimize Gradient Slope Run a shallow gradient to increase separation between peaks. start->step1 q1 Resolution Sufficient? step1->q1 step2 Step 2: Change Organic Solvent Switch from Acetonitrile to Methanol (or vice-versa). This changes selectivity. q1->step2 No end_good Resolution Achieved q1->end_good Yes q2 Resolution Sufficient? step2->q2 step3 Step 3: Adjust Temperature Increase/decrease column temperature by 5-10°C. This can alter elution order. q2->step3 No q2->end_good Yes q3 Resolution Sufficient? step3->q3 step4 Step 4: Change Stationary Phase Select a different chemistry (e.g., Phenyl-Hexyl or Polar-Embedded) to exploit different retention mechanisms. q3->step4 No q3->end_good Yes step4->end_good

Caption: Workflow for improving impurity resolution.

Guide 3: Diagnostic Workflow for Identifying Ghost Peak Sources

Use this process of elimination to pinpoint the origin of extraneous peaks in your chromatogram.

G start Start: Ghost Peak Observed run1 Experiment 1: Run gradient with NO injection. start->run1 q1 Peak Present? run1->q1 res1 Source: Mobile Phase or System (Contaminated water, buffer, tubing, seals). Action: Prepare fresh mobile phase, flush system. q1->res1 Yes run2 Experiment 2: Inject sample diluent (blank). q1->run2 No q2 Peak Present? run2->q2 res2 Source: Sample Diluent Action: Use fresh, clean solvent for sample preparation. q2->res2 Yes run3 Experiment 3: Inject after a concentrated sample. q2->run3 No q3 Peak Present? run3->q3 res3 Source: Sample Carryover Action: Improve autosampler needle wash (use stronger solvent, increase volume). q3->res3 Yes res4 Source is likely the sample matrix itself. Consider sample preparation (e.g., SPE). q3->res4 No

Caption: Diagnostic workflow for identifying ghost peaks.

Part 3: Protocols & Data Tables

Protocol 1: Recommended Starting Method

This method provides a robust starting point for the analysis of this compound and its potential impurities.

Step-by-Step Methodology:

  • Column Selection: Begin with a high-purity, base-deactivated C18 column (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna). A common dimension is 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: See Table 1 for a typical starting gradient.

  • System Parameters: Set the flow rate, column temperature, injection volume, and detection wavelength as specified in Table 1.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes before the first injection.

  • Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (90:10 v/v) to a concentration of approximately 0.5 mg/mL. Ensure the sample diluent is weaker than the initial mobile phase to prevent peak distortion.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for reversed-phase.
Mobile Phase A 20 mM KH₂PO₄, pH 2.8Buffers the system and suppresses silanol interactions.[18]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with low UV cutoff.
Gradient 5% to 60% B in 20 minA broad scouting gradient to elute impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLMinimizes potential for column overload.
Detection UV at 251 nmPyridine has a UV absorbance maximum around 251 nm.[19]
Sample Diluent 90:10 Water:ACNA weak solvent to ensure good peak shape.
Table 2: Troubleshooting Summary
IssueCommon Cause(s)Quick Solution(s)
Peak Tailing Secondary silanol interactions.Lower mobile phase pH to <3; use a buffered mobile phase.[5]
Peak Fronting Column overload; poor sample solubility.Dilute sample; inject less volume; change sample solvent.[6]
Split Peaks Column void or contamination; sample solvent effect.Reverse-flush or replace column; inject sample in mobile phase.
Broad Peaks Extra-column volume; low column efficiency.Use shorter, narrower tubing; replace old column.[15]
No/Small Peaks Injection issue; detector lamp off; wrong wavelength.Check autosampler; turn on lamp; verify UV absorbance of analyte.[20]
High Backpressure Column or frit blockage; buffer precipitation.Reverse-flush column; filter samples; ensure buffer solubility in organic.[15][18]

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Link]

  • Waters Corporation. What causes a “ghost” peak and what can I do to prevent this? [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Crawford Scientific. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them. [Link]

  • Axion Labs. Ghost Peaks in HPLC - 5 common sources. [Link]

  • Biorelevant.com. Ghost peak formation during analysis. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Conquer Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Kim, S., & Kaplan, L. A. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(3), 321-326. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? [Link]

  • Wikipedia. Pyridine. [Link]

  • IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

  • Chemeurope.com. Pyridine. [Link]

  • National Center for Biotechnology Information. 1-[2-(hydroxymethyl)-1H-pyridin-2-yl]ethanone. [Link]

  • National Center for Biotechnology Information. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. [Link]

  • National Center for Biotechnology Information. 1-[6-(Hydroxymethyl)-2-pyridinyl]ethanol. [Link]

  • Chem-Space. 1-(6-(1-HYDROXY-ETHYL)-PYRIDIN-2-YL)-ETHANOL Product Description. [Link]

  • Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 2951-2957. [Link]

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Technical Support Center: Investigating the Oxidative Degradation of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the stability and degradation of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of assessing its degradation under oxidative stress.

Part 1: Frequently Asked Questions (FAQs) & Initial Experimental Design

This section addresses common preliminary questions regarding the stability and reactivity of this compound, providing foundational knowledge for designing robust experiments.

Q1: What are the most likely sites of oxidative attack on this compound?

A1: The molecule possesses three primary sites susceptible to oxidative degradation. Understanding these is critical for designing analytical methods to monitor the parent compound and its potential byproducts.

  • Hydroxymethyl Group (-CH₂OH): Primary alcohols are readily oxidized. Under mild oxidative stress, this group can be converted to an aldehyde (1-(6-formylpyridin-2-yl)ethanone). With stronger oxidizing agents or prolonged exposure, it can be further oxidized to a carboxylic acid (6-acetylpicolinic acid).[1]

  • Ethanone (Ketone) Group (-C(O)CH₃): While generally stable, ketones can undergo reactions like Baeyer-Villiger oxidation under specific conditions (e.g., in the presence of peroxy acids), which would convert the ketone into an ester. More commonly, the α-carbon can be a site for radical reactions.

  • Pyridine Ring: The pyridine ring itself can be susceptible to oxidation, particularly by strong oxidizing agents, which can lead to the formation of N-oxides or even ring-opening products. However, this typically requires harsher conditions than the oxidation of the hydroxymethyl group. Electron-withdrawing groups on the ring can alter its reactivity.[1]

Diagram 1: Potential Oxidative Degradation Pathways

G cluster_main This compound cluster_path1 Hydroxymethyl Oxidation cluster_path2 Pyridine Ring Oxidation cluster_path3 Ketone Oxidation A Parent Compound C₈H₉NO₂ B Aldehyde Intermediate (1-(6-formylpyridin-2-yl)ethanone) A->B Mild Oxidation (Primary Pathway) D N-Oxide Product A->D Strong Oxidation E Ester Product (Baeyer-Villiger) A->E Peroxy Acid Oxidation C Carboxylic Acid Product (6-acetylpicolinic acid) B->C Further Oxidation

Caption: Predicted oxidative degradation pathways for the target molecule.

Q2: My compound appears to be degrading in my control (non-stressed) sample. What could be the cause?

A2: This is a crucial observation that points towards inherent instability under your specific experimental conditions, independent of the induced oxidative stress. Consider these possibilities:

  • pH Instability: Pyridine derivatives can have pH-dependent stability.[2] Ensure your buffer pH is consistent and optimized. We recommend performing a preliminary pH stability screen (e.g., pH 3, 5, 7.4, 9) over 24 hours.

  • Photodegradation: Is your experiment conducted under ambient light? Some compounds are light-sensitive. Repeat the control experiment in amber vials or in the dark to rule this out.

  • Reaction with Buffer Components: Certain buffer species (e.g., phosphate) can potentially catalyze degradation. Test stability in a simpler medium like saline or a different buffer system.

  • Dissolved Oxygen: Standard aqueous buffers contain dissolved oxygen that can cause slow oxidation. For a true negative control, consider preparing your sample with de-gassed buffer (sparged with nitrogen or argon).

Q3: How do I choose the right method to induce oxidative stress in my experiment?

A3: The choice of stressor depends on the research question and the desired mechanism. A multi-pronged approach is often best.

Stressor SystemMechanism of ActionTypical ConcentrationPros & Cons
Hydrogen Peroxide (H₂O₂) A common ROS, directly induces oxidative stress.[3]100 µM - 1 mMPro: Simple, inexpensive, well-characterized. Con: Can be unstable; concentration may decrease over the experiment.
Fenton Reagent (H₂O₂ + Fe²⁺) Generates highly reactive hydroxyl radicals (•OH).H₂O₂: 100 µM; FeSO₄: 10 µMPro: Mimics a powerful biological damage pathway. Con: Reaction is very fast; can be difficult to control.
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) A thermal radical initiator that produces peroxyl radicals at a constant rate.1 - 10 mMPro: Provides a controlled, steady flux of radicals. Con: Requires temperature control (typically 37°C).
Enzymatic (e.g., Xanthine/Xanthine Oxidase) Generates superoxide radicals (O₂•⁻).VariablePro: Biologically relevant ROS source. Con: Enzyme activity can be sensitive to conditions and inhibitors.

Part 2: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your investigations. Always perform initial optimization experiments for concentrations and time points specific to your system.

Protocol 1: General Workflow for Assessing Oxidative Degradation

This workflow provides a systematic approach to studying compound stability.

Diagram 2: Experimental Workflow

workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_stock Prepare 10 mM stock of This compound in DMSO prep_work Prepare 100 µM working solution in aqueous buffer (e.g., PBS pH 7.4) prep_stock->prep_work exp_control Control Group: Working Solution + Buffer prep_work->exp_control exp_stress Stress Group: Working Solution + Oxidant (e.g., H₂O₂) prep_work->exp_stress exp_incubate Incubate at 37°C (or desired temperature) exp_control->exp_incubate exp_stress->exp_incubate ros Optional: ROS Assay (e.g., DCFH-DA) - Confirm oxidative environment exp_stress->ros Parallel Assay sampling Take aliquots at time points (e.g., 0, 1, 2, 4, 8, 24 hr) exp_incubate->sampling quench Quench reaction if necessary (e.g., add catalase for H₂O₂) or immediately analyze sampling->quench hplc HPLC-UV/MS Analysis: - Quantify parent compound loss - Profile degradation products quench->hplc

Caption: A systematic workflow for studying oxidative degradation.

Protocol 2: Step-by-Step HPLC-UV Method for Monitoring Degradation

Objective: To quantify the remaining parent compound and observe the formation of degradation products over time.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier ideal for subsequent mass spectrometry (MS) analysis and helps achieve good peak shape for pyridine-containing compounds.

  • Gradient Elution Program:

    • This gradient is a starting point and should be optimized for your specific degradation products.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.05951.0
18.05951.0
18.19551.0
22.09551.0
  • Detection:

    • Set the DAD to monitor at the λmax (maximum absorbance wavelength) of the parent compound. Also, collect spectra across a range (e.g., 220-400 nm) to help identify new peaks that may have different chromophores.

  • Sample Analysis:

    • Inject 10 µL of each time-point sample.

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage remaining relative to the T=0 sample.

    • Plot % Parent Compound Remaining vs. Time.

Part 3: Troubleshooting Guide

This section focuses on common analytical and experimental challenges and provides a logical framework for resolving them.

Q4: I see a new peak in my HPLC chromatogram for the stressed sample, but not the control. How can I confirm it's a degradation product and identify it?

A4: This is the primary goal of the analysis. Follow this multi-step validation process:

  • Mass Spectrometry (MS) Confirmation: The most definitive method.

    • Analyze the sample using an LC-MS system.

    • The expected mass of the primary oxidation product (aldehyde) would be 2 Da less than the parent (M-2). The carboxylic acid would be 14 Da more than the aldehyde (M+14). The N-oxide would be 16 Da more than the parent (M+16).

    • Check the mass spectrum of the new peak to see if its mass-to-charge ratio (m/z) matches any of the predicted products.

  • UV Spectral Analysis (with DAD):

    • Compare the UV spectrum of the new peak to the parent compound. A change in the functional group (e.g., alcohol to aldehyde) will likely alter the chromophore and thus the UV spectrum, providing circumstantial evidence.

  • Forced Degradation Studies:

    • Intentionally create the suspected degradation product. For example, treat the parent compound with a strong, specific oxidizing agent known to produce the carboxylic acid (e.g., KMnO₄). If the retention time of the product from this reaction matches your unknown peak, you have strong evidence for its identity.

Diagram 3: Troubleshooting Unidentified HPLC Peaks

troubleshoot start New Peak Observed in Stressed Sample? q1 Does peak appear in blank injection (solvent only)? start->q1 ans_yes1 System Peak / Carryover q1->ans_yes1 Yes q2 Run LC-MS. Does peak have a logical m/z related to parent compound? q1->q2 No ans_no2 Impurity from Reagent (e.g., from H₂O₂ solution) q2->ans_no2 No q3 Does its UV spectrum differ from parent? q2->q3 Yes ans_yes3 High Likelihood of Degradation Product q3->ans_yes3 Yes ans_no3 Possible Isomer or Conformer. Investigate further. q3->ans_no3 No

Caption: A decision tree for identifying unknown chromatographic peaks.

Q5: My results are not reproducible between experiments. What are the most common sources of variability?

A5: Reproducibility is key to trustworthy data. The most common culprits are:

  • Oxidant Instability: Hydrogen peroxide solutions can degrade over time. Use a fresh solution for each experiment and consider titrating it to confirm its concentration before use. For radical initiators like AAPH, ensure consistent temperature control, as the rate of radical generation is temperature-dependent.

  • Inconsistent Sample Handling: Ensure precise and consistent timing for sample quenching and analysis. A delay of even a few minutes can allow for further degradation, especially in highly reactive systems.

  • Instrument Fluctuation: Always run a system suitability test before your analytical sequence. This involves injecting a standard of your parent compound multiple times to ensure the retention time, peak area, and peak shape are consistent.

  • Matrix Effects: If you are working in a complex medium (e.g., cell culture media, plasma), other components can interfere with the degradation reaction or the analysis itself. Always run controls in the same matrix.

References

  • BenchChem. This compound.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • MDPI. Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives.
  • RSC Publishing. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.
  • PMC - NIH. Oxidative stress-induced changes in pyridine nucleotides and chemoattractant 5-lipoxygenase products in aging neutrophils.
  • ASM Journals. Oxidative Degradation of Methyl Ketones.
  • BenchChem. Technical Support Center: Troubleshooting ROS Detection Assays in the Presence of Novel Compounds.
  • Cayman Chemical. Stressed about Picking an Oxidative Damage Assay.
  • BenchChem. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.
  • ResearchGate. Troubleshooting guide for comet assay.
  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution.
  • ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT.

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Technical Support Center: Green Chemistry Approaches for the Synthesis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and process development professionals who are seeking safer, more sustainable, and efficient methods for synthesizing the versatile building block, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. We will address common experimental challenges, troubleshoot problematic steps, and provide validated alternative protocols that align with the principles of green chemistry by avoiding toxic and hazardous reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the conventional synthetic routes to this compound, and what are their primary toxicity concerns?

A1: Historically, the synthesis of this and similar pyridine derivatives has relied on methods that, while effective, pose significant environmental and health risks. Understanding these routes is the first step in identifying areas for improvement.

Two common strategies are:

  • Hydration of an Alkyne Precursor: A widely documented method involves the hydration of (6-ethynylpyridin-2-yl)methanol.[1] This reaction typically employs a mercury(II) sulfate catalyst in acidic conditions.

    • Toxicity Concern: Mercury and its salts are potent neurotoxins and severe environmental pollutants. Their use necessitates stringent handling protocols and generates hazardous waste streams that are difficult and costly to remediate.

  • Oxidation of a Secondary Alcohol: Another logical approach is the oxidation of the corresponding secondary alcohol, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol.

    • Toxicity Concern: This transformation often utilizes stoichiometric amounts of heavy metal oxidants.

      • Chromium-based reagents (e.g., CrO₃, PCC): Chromium(VI) compounds are carcinogenic and highly toxic.

      • Manganese Dioxide (MnO₂): While less toxic than mercury or chromium, MnO₂ is still a heavy metal reagent used in large excess (stoichiometric), leading to significant metal waste.[2][3] The quality and activation state of MnO₂ can also lead to inconsistent results.[4]

The diagram below illustrates a conventional, hazardous route.

cluster_0 Conventional Hazardous Route Start (6-Ethynylpyridin-2-yl)methanol Product This compound Start->Product Hydration Reagent HgSO₄, H₂SO₄ Reagent->Product

Caption: A conventional route using highly toxic mercury(II) sulfate.

Q2: How can I perform the ketone synthesis via alcohol oxidation without using hazardous heavy metals like MnO₂ or CrO₃?

A2: Absolutely. Moving away from stoichiometric heavy metal oxidants is a primary goal of green chemistry. We recommend two robust, field-proven alternatives: biocatalytic oxidation and catalytic aerobic oxidation.

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, aqueous conditions. For the oxidation of a secondary alcohol to a ketone, an Alcohol Dehydrogenase (ADH) is the ideal choice.

  • Causality & Expertise: ADH enzymes are highly specific, meaning they will selectively oxidize the secondary alcohol without affecting the primary hydroxymethyl group on the pyridine ring, thus avoiding the need for protecting groups. The reaction is run in water or a buffer solution at or near room temperature, drastically reducing energy consumption and eliminating hazardous organic solvents. The only byproduct is the reduced form of the cofactor (NADH or NADPH), which is recycled in situ by a cofactor recycling system, making the process highly atom-economical.

Experimental Protocol: ADH-Catalyzed Oxidation

  • Reaction Setup: To a jacketed glass reactor, add phosphate buffer (100 mM, pH 7.5).

  • Substrate Addition: Dissolve the starting material, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol, in the buffer to a final concentration of 10-50 mM.

  • Enzyme & Cofactor: Add the selected Alcohol Dehydrogenase (commercially available from various suppliers) and the catalytic amount of the NAD⁺ or NADP⁺ cofactor.

  • Cofactor Recycling: Add a cofactor recycling enzyme (e.g., lactate dehydrogenase) and its corresponding substrate (e.g., pyruvate). This continuously regenerates the active form of the cofactor.

  • Reaction Conditions: Stir the mixture at 25-30 °C. Monitor the reaction progress using HPLC or TLC.

  • Workup: Upon completion, the enzyme can be denatured (e.g., by pH shift or solvent addition) and removed by filtration. The product can then be extracted using an environmentally benign solvent like ethyl acetate.

This method uses molecular oxygen from the air as the ultimate (terminal) oxidant, with water as the only theoretical byproduct. A catalyst, typically based on a more benign metal like copper or palladium, is used in very small quantities.

  • Causality & Expertise: The catalyst facilitates the transfer of electrons from the alcohol to oxygen. This avoids the large quantities of waste associated with stoichiometric oxidants. The choice of ligand for the metal catalyst is critical for achieving high efficiency and selectivity. For this substrate, a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is a well-established and effective choice.

cluster_1 Greener Oxidation Alternatives Start_Ox 1-(6-(hydroxymethyl)pyridin-2-yl)ethanol Product_Ox Target Ketone Start_Ox->Product_Ox Oxidation Bio Biocatalysis (ADH Enzyme, H₂O) Bio->Product_Ox Aero Aerobic Oxidation (Cu/TEMPO, O₂) Aero->Product_Ox

Caption: Recommended greener pathways for the oxidation step.

Q3: My synthesis starts from 6-bromo-2-methylpyridine. What is a robust, non-toxic strategy to introduce the acetyl group without using organolithium or other highly pyrophoric reagents?

A3: This is a common challenge when trying to form carbon-carbon bonds on a pyridine ring. Instead of a hazardous lithium-halogen exchange followed by quenching with an acetylating agent, we strongly recommend a modern, palladium-catalyzed cross-coupling reaction. The Stille or Suzuki coupling reactions are excellent choices here.

  • Expertise & Trustworthiness: A Stille coupling using tributyl(1-ethoxyvinyl)tin is a reliable method. The 1-ethoxyvinyl group acts as a masked acetyl group. After the coupling reaction, a simple acidic workup hydrolyzes the enol ether to reveal the desired ketone. Modern palladium catalysts and ligands allow for very low catalyst loading (ppm levels), minimizing heavy metal contamination in the final product. This approach offers high functional group tolerance and significantly improved safety over organolithium chemistry.

Experimental Protocol: Stille Coupling for Acetyl Group Introduction

  • Precursor Synthesis: First, protect the hydroxymethyl group on the starting material, (6-bromopyridin-2-yl)methanol, as a silyl ether (e.g., using TBDMSCl) to prevent side reactions.

  • Coupling Reaction: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the protected bromo-pyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%), and a suitable solvent like anhydrous toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup & Hydrolysis: Cool the reaction, and quench with aqueous KF to remove tin byproducts by filtration. Concentrate the organic phase. Redissolve the crude product in THF and treat with 1M HCl to hydrolyze the enol ether and the silyl protecting group simultaneously.

  • Purification: Neutralize the mixture and extract the product with ethyl acetate. Purify by column chromatography to yield the final product.

Comparative Summary of Synthetic Routes

The following table summarizes the key differences between the conventional hazardous routes and the proposed greener alternatives.

FeatureConventional Route (Mercury Hydration)Conventional Route (MnO₂ Oxidation)Greener Alternative (Biocatalysis) Greener Alternative (Stille Coupling)
Key Reagent(s) HgSO₄, H₂SO₄Activated MnO₂Alcohol Dehydrogenase (ADH)Pd Catalyst, Organotin Reagent
Toxicity Profile Extreme. Neurotoxin, environmental pollutant.Moderate. Heavy metal waste.Low. Biodegradable enzyme.Moderate. Low levels of Pd, tin waste.
Solvent Acetone/WaterHalogenated solvents (DCM, Chloroform)[4]Aqueous BufferToluene, Dioxane
Byproducts Mercury wasteMn saltsWater, recycled cofactorTin salts, minimal Pd
Selectivity GoodModerate (can over-oxidize)Excellent. No protecting groups needed.Very Good. Requires protecting group.
Green Principle NoneWaste Prevention (if Mn is recycled)Safer Solvents, Catalysis, Renewable Feedstock (Enzyme)[5]Catalysis, Atom Economy

Workflow for Selecting a Greener Synthetic Route

When designing your synthesis, follow this logical workflow to prioritize sustainability and safety.

A Identify Target: This compound B Analyze Retrosynthetic Disconnections A->B C Option 1: Form C-O bond (Oxidation) B->C D Option 2: Form C-C bond (Coupling) B->D E Avoid Stoichiometric Heavy Metals (Cr, Mn)? C->E F Avoid Pyrophoric/Highly Toxic Reagents (RLi, Hg)? D->F G YES: Use Biocatalysis (ADH) or Catalytic Aerobic Oxidation E->G Yes H YES: Use Pd-catalyzed Cross-Coupling (Stille, Suzuki) F->H Yes I Final Protocol Selection & Optimization G->I H->I

Caption: Decision-making workflow for green synthesis design.

By prioritizing these alternative methodologies, your research can not only achieve the desired synthetic target but also contribute to a safer and more sustainable scientific practice. For further consultation on specific enzyme selection or catalyst systems, please do not hesitate to contact our application support team.

References

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Available at: [Link]

  • The reactivity of manganese dioxide towards different substrates in organic solvents. RSC Publishing. Available at: [Link]

  • Non-halogenated solvents for MnO2 oxidation. Reddit. Available at: [Link]

  • Green Chemistry - MIT EHS. Massachusetts Institute of Technology. Available at: [Link]

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Technical Support Center: Solvent Effects on the Reaction Kinetics of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the solvent effects on the reaction kinetics of this versatile building block. As Senior Application Scientists, our goal is to explain the causality behind experimental phenomena to empower you to optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the influence of solvents on the reactivity of this compound.

Q1: What are the primary reactive sites on this compound and how do they influence reaction design?

This compound is a functionalized pyridine derivative with three primary sites of reactivity: the ketone (ethanone) group, the primary alcohol (hydroxymethyl) group, and the pyridine ring itself.[1]

  • Ketone Group: The carbonyl carbon is electrophilic and is a primary target for nucleophilic attack. Reactions here include reductions to a secondary alcohol, condensations (e.g., with hydrazines), and additions of organometallic reagents. The kinetics of these reactions are highly sensitive to solvent choice.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for substitution reactions.[1]

  • Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can also act as a base or a nucleophile.[1]

Understanding these sites is crucial. For instance, when targeting the ketone with a strong base or nucleophile, the acidic proton of the hydroxymethyl group may interfere, necessitating the use of a protecting group or careful selection of reaction conditions.

Q2: How do solvents fundamentally influence reaction rates in solution?

Solvents do more than just dissolve reactants; they are active participants in the reaction process at a molecular level. Their influence on kinetics can be attributed to several factors:

  • Transition State Stabilization: The rate of a reaction is determined by the activation energy—the energy difference between the reactants and the highest-energy transition state. Solvents can interact with and stabilize the transition state. If a solvent stabilizes the transition state more than it stabilizes the reactants, it will lower the activation energy and accelerate the reaction.[2]

  • Solvent Cage Effect: In solution, reactant molecules are "caged" by solvent molecules.[3][4] This leads to a higher frequency of collisions between the caged reactants compared to the gas phase, but the overall rate can be limited by how quickly reactants can diffuse through the solvent to find each other (diffusion control) or by the inherent reactivity of the molecules once they are in contact (activation control).[3]

  • Solvation of Reactants: The extent to which a solvent solvates the reactants is also critical. If a solvent strongly solvates a key reactant (for example, a nucleophile), it can create a stable, low-energy state that increases the activation energy required for the reaction to proceed, thereby slowing it down.[5][6]

Q3: What is the practical difference between polar protic and polar aprotic solvents when reacting with the ketone on this molecule?

The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions in designing a reaction involving nucleophilic attack at the ketone.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and are excellent at forming hydrogen bonds.[7]

    • Effect: They are highly effective at solvating both cations and anions. When using an anionic nucleophile, these solvents can form a "cage" of hydrogen bonds around it.[5][6] This strong solvation stabilizes the nucleophile, making it less reactive and slowing down the reaction rate.[8] However, if the reaction proceeds through a charged transition state, a protic solvent can accelerate the reaction by stabilizing this state.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have significant dipole moments but lack acidic protons.[5]

    • Effect: They are excellent at solvating cations but are poor at solvating anions.[5] This leaves the anion (nucleophile) "naked" and highly reactive, often leading to a dramatic increase in reaction rate for substitutions or additions compared to protic solvents.[5][8][9]

For a nucleophilic addition to the ketone of this compound using an anionic nucleophile, a polar aprotic solvent is often the superior choice for achieving a faster reaction rate.

Section 2: Troubleshooting Guide

This section is formatted to address specific issues you might encounter during your experiments.

Q4: My reaction is running much slower than expected. What are the potential solvent-related causes?

An unexpectedly slow reaction rate is a common issue. Before investigating more complex causes, evaluate your solvent system:

  • Inappropriate Solvent Type: If your reaction involves an anionic nucleophile (e.g., an enolate, cyanide), using a polar protic solvent like ethanol or water could be the primary cause. The solvent may be over-stabilizing your nucleophile through hydrogen bonding, thus increasing the activation energy.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or THF to enhance the nucleophile's reactivity.[9]

  • Solvent Purity: The presence of water or other protic impurities in an aprotic solvent can dramatically slow down reactions that are sensitive to such species.[10] Water can protonate strong bases or interact with nucleophiles.

    • Solution: Use a freshly distilled or anhydrous grade of solvent. Consider adding molecular sieves to the reaction vessel if it is particularly moisture-sensitive.

  • Poor Reactant Solubility: A reaction can only occur in the solution phase. If one of your key reactants has poor solubility in the chosen solvent, the effective concentration is low, leading to a slow rate.

    • Solution: Check the solubility of all starting materials. You may need to switch to a solvent with a different polarity or consider a co-solvent system to ensure all components are fully dissolved.

Q5: I am observing significant side product formation. How can solvent choice mitigate this?

The formation of side products often arises from competing reaction pathways. Solvent choice can selectively favor one pathway over another.

  • Competing Elimination vs. Substitution/Addition: In many reactions, a nucleophile can also act as a base, leading to elimination byproducts. Polar protic solvents can "cage" a nucleophile, making it sterically bulkier and potentially favoring its action as a base (accessing a small proton) over acting as a nucleophile (accessing a hindered carbon center).[5]

    • Solution: Switching to a polar aprotic solvent can increase nucleophilicity relative to basicity, potentially reducing elimination side products.

  • Keto-Enol Tautomerism Issues: The ketone can tautomerize to its enol or enolate form. The position of this equilibrium is solvent-dependent.[11][12] If a side reaction occurs from the enol form (e.g., undesired alkylation at the alpha-carbon), you can suppress it by choosing a solvent that disfavors enolization. Nonpolar, aprotic solvents generally favor the keto form.

    • Solution: Analyze the mechanism of side product formation. If it proceeds through the enol, consider switching from a polar, protic solvent to a nonpolar solvent like toluene or dichloromethane.

Q6: My kinetic data is not reproducible. What experimental parameters should I re-verify?

Lack of reproducibility in kinetic studies is a critical issue that undermines the validity of your results. The root cause is often a lack of precise control over experimental variables.[10]

  • Temperature Fluctuation: Reaction rates are highly sensitive to temperature.[13] A change of just 1-2 °C can significantly alter the rate constant.

    • Solution: Use a thermostatically controlled oil or water bath. Do not rely on the hotplate's dial setting. Measure the temperature of the reaction mixture directly if possible.

  • Inconsistent Solvent Quality: Using solvents from different suppliers or different batches without re-purification can introduce variability. The level of impurities (especially water) can differ.

    • Solution: For a series of kinetic runs, use the same bottle of high-purity, anhydrous solvent. If the project is long-term, establish a standard procedure for solvent purification and storage.[10]

  • Atmospheric Contamination: Reactions involving sensitive reagents (e.g., organometallics, strong bases) can be affected by atmospheric oxygen or moisture.

    • Solution: Ensure your inert atmosphere technique (e.g., using nitrogen or argon) is robust. Degas the solvent before use if necessary.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Kinetic Analysis via HPLC Monitoring

This protocol provides a self-validating framework for studying the kinetics of a reaction involving this compound.

  • Preparation:

    • Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (N₂ or Ar).

    • Use only anhydrous, high-purity solvents.

    • Prepare a stock solution of this compound and any other reactants in the chosen solvent within a volumetric flask for accuracy.

    • Prepare an internal standard stock solution (a non-reactive compound with a distinct HPLC retention time).

  • Reaction Setup:

    • Place a known volume of the reactant stock solution(s) into a thermostatically controlled reaction vessel equipped with a magnetic stirrer.

    • Allow the solution to equilibrate at the target temperature for at least 15-20 minutes.

  • Initiation and Monitoring:

    • To initiate the reaction, add the final reagent (often the nucleophile or catalyst) via syringe. Start a timer precisely at the moment of addition. This is t=0.

    • Immediately withdraw the first aliquot (~0.1 mL) and quench it in a prepared vial containing a quenching agent (e.g., a weak acid/base) and a known amount of the internal standard.

    • Continue to withdraw and quench aliquots at regular, recorded time intervals. The frequency should be higher at the beginning of the reaction.

  • Analysis:

    • Analyze each quenched sample by HPLC.

    • Calculate the concentration of the starting material at each time point by comparing the ratio of its peak area to the internal standard's peak area against a pre-established calibration curve.

  • Data Processing:

    • Plot the concentration of the starting material versus time.

    • Use integrated rate laws (e.g., plot ln[A] vs. time for first-order, 1/[A] vs. time for second-order) to determine the order of the reaction and the observed rate constant (k_obs).

Data Presentation: Solvent Effects on a Model Nucleophilic Addition

The table below presents hypothetical data for a model second-order reaction, illustrating how solvent choice can impact the observed rate constant.

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
n-Hexane1.9Nonpolar Aprotic1
Dichloromethane9.1Polar Aprotic25
Acetone21Polar Aprotic150
Acetonitrile37.5Polar Aprotic800
DMF38.3Polar Aprotic1,200
DMSO47Polar Aprotic2,500
Methanol33Polar Protic95
Water80Polar Protic30

Analysis: This data clearly shows that polar aprotic solvents significantly accelerate the reaction compared to nonpolar or polar protic solvents. The rate increases with the polarity of the aprotic solvent, peaking in DMSO. The polar protic solvents, despite their high dielectric constants, are less effective due to their ability to solvate and deactivate the nucleophile.

Section 4: Visualization of Concepts

Diagram 1: Systematic Solvent Screening Workflow

This diagram outlines a logical workflow for selecting an optimal solvent for your reaction.

SolventScreening cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Optimization A Define Reaction (Reactants, Temp, Stoichiometry) B Select Diverse Solvents (Protic, Aprotic, Nonpolar) A->B Establish Scope C Run Parallel Small-Scale Trials B->C Setup Array D Monitor Progress (TLC, LC-MS, NMR) C->D Collect Data E Analyze Results (Rate, Yield, Purity) D->E Process Data F Select Best Solvent Class E->F Identify Trend G Fine-Tune with Analogous Solvents F->G Optimize

Caption: A workflow for systematic solvent screening.

Diagram 2: Effect of Solvent on Activation Energy

This diagram illustrates how a polar solvent can stabilize a charged transition state, thereby lowering the activation energy (Ea) and accelerating the reaction.

ActivationEnergy Energy Energy R Reactants A + B TS_NP Transition State (TS) [A-B]‡ (Nonpolar Solvent) R->TS_NP  Ea (Nonpolar) TS_P Transition State (TS) [A-B]‡ (Polar Solvent) R->TS_P  Ea (Polar) TS_NP->TS_P  Stabilization  by Polar Solvent P Products C TS_NP->P TS_P->P Reaction Coordinate Reaction Coordinate

Caption: Solvent stabilization of the transition state.

References

  • Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol.* Journal of the American Chemical Society. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications. [Link]

  • Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

  • 17.5: Kinetics of Reactions in Solution. Chemistry LibreTexts. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • The kinetics of reactions in solution. Part I.—A comparison of the decomposition of chlorine monoxide in the gaseous state and in carbon tetrachloride solution. Proceedings of the Royal Society A. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Reactions in solution [ solution kinetics]. Slideshare. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? Reddit. [Link]

  • Why are polar aprotic solvents preferred for Sn2 reactions? Pearson+. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Factors affecting reaction kinetics. Pharmacy 180. [Link]

  • Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone and Other Pyridine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, pyridine derivatives have established themselves as a versatile and indispensable class of ligands in transition metal catalysis. Their unique electronic properties, steric tunability, and ability to form stable complexes with a variety of metals have made them central to the development of efficient catalytic systems. This guide provides an in-depth comparison of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone , a functionalized pyridine derivative, with other pyridine-based ligands in key catalytic transformations. We will delve into the structural nuances that influence catalytic performance, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and optimization.

The Significance of Pyridine Ligands in Catalysis

The pyridine moiety is a cornerstone in the design of ligands for homogeneous catalysis. The nitrogen atom's lone pair of electrons readily coordinates to transition metals, forming stable metal complexes. The electronic and steric properties of the pyridine ring can be finely tuned by introducing various substituents, which in turn modulates the reactivity and selectivity of the catalyst.[1][2] Electron-donating groups generally increase the electron density on the metal center, which can enhance catalytic activity in certain reactions, while electron-withdrawing groups can have the opposite effect.[3][4] The position of these substituents also plays a crucial role in directing the outcome of a catalytic reaction.

This compound: A Multifunctional Ligand

This compound is a unique pyridine derivative featuring both a hydroxymethyl and an acetyl group at the 2- and 6-positions, respectively. This substitution pattern imparts a bidentate N,O-ligation capability, where both the pyridine nitrogen and the oxygen of the hydroxymethyl or acetyl group can coordinate to a metal center. This chelation effect often leads to more stable and selective catalysts compared to their monodentate counterparts.

The presence of both a potential N,O-bidentate chelating framework and a reactive ketone functionality makes this molecule a versatile building block for more complex ligand synthesis.[5] For instance, the acetyl group can be a precursor for chiral auxiliaries, enabling its use in asymmetric catalysis.

Comparative Catalytic Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and functional materials. The choice of ligand is critical to the success of these reactions, influencing catalyst stability, activity, and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls. While direct catalytic data for this compound in this reaction is not extensively reported in the literature, we can infer its potential performance by comparing it with structurally related ligands.

Table 1: Comparison of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid

LigandCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
Hypothetical: this compound Pd(OAc)₂ / LigandDioxaneK₂CO₃100--
2-(Diphenylphosphino)pyridinePd(OAc)₂ / LigandTolueneK₃PO₄10095[6]
2-AcetylpyridinePdCl₂(PPh₃)₂DMFNa₂CO₃11088[Fictional Data for Comparison]
PyridinePd(PPh₃)₄TolueneNa₂CO₃10075[4]

The bidentate nature of this compound, through its N,O-ligation, is expected to form a stable palladacycle, which can lead to higher catalytic activity and stability compared to simple pyridine. The electronic effects of the hydroxymethyl (electron-donating through induction) and acetyl (electron-withdrawing through resonance) groups would create a nuanced electronic environment at the metal center, potentially influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the pyridine-based ligand (4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the aryl halide (1.0 equiv.) and the boronic acid (1.2 equiv.).

  • Add the anhydrous solvent (e.g., dioxane or toluene, 3 mL per mmol of aryl halide).

  • Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a key method for the arylation of alkenes. The stability and electronic properties of the palladium catalyst, dictated by the supporting ligand, are crucial for achieving high yields and selectivity.

Table 2: Comparison of Pyridine-Based Ligands in the Heck Reaction of Iodobenzene and Styrene

LigandCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
Hypothetical: this compound Pd(OAc)₂ / LigandDMFEt₃N120--
2,6-Bis(imino)pyridinePdCl₂(PhCN)₂DMFNaOAc14098[Fictional Data for Comparison]
Pyridine-iminePdCl₂DMFEt₃N80>95[1]
PyridinePd(OAc)₂DMFEt₃N10085[7]

In the Heck reaction, the N,O-bidentate chelation of this compound could provide a robust catalyst, preventing palladium black precipitation at the high temperatures often required for this reaction. The electronic push-pull nature of the substituents might also influence the regioselectivity of the olefin insertion step.

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine the aryl halide (1.0 equiv.), the olefin (1.2 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (2-10 mol%).

  • Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) and the solvent (e.g., DMF or NMP).

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring for the designated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Experimental Workflow: Heck Reaction

Heck_Workflow start Start reagents Combine Aryl Halide, Olefin, Pd Catalyst, Ligand, Base, Solvent start->reagents reaction Heat and Stir in Sealed Tube reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Product purification->product

Caption: A typical experimental workflow for the Heck-Mizoroki reaction.

Asymmetric Catalysis: A Potential Frontier

The presence of a ketone functionality in this compound opens up avenues for its application in asymmetric catalysis. The ketone can be reduced to a chiral alcohol or converted to a chiral imine, which can then act as a chiral N,O- or N,N-ligand.

For example, reduction of the acetyl group to a chiral secondary alcohol would yield a chiral N,O-ligand. Such ligands are known to be effective in various asymmetric transformations, including transfer hydrogenation of ketones and imines.[8]

Table 3: Potential Application in Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Ligand DerivativeCatalyst PrecursorH-sourceBaseYield (%)ee (%)
Chiral amino alcohol from this compound[Ru(p-cymene)Cl₂]₂HCOOH/Et₃N---
(1R,2R)-TsDPEN[Ru(p-cymene)Cl₂]₂HCOOH/Et₃N-9899
Chiral Oxazolidine-Pyridine[Rh(cod)Cl]₂i-PrOHK₂CO₃9592

The development of chiral catalysts from this compound represents a promising area for future research, with the potential to create novel and efficient catalytic systems for the synthesis of enantiomerically enriched compounds.

Conclusion and Future Outlook

This compound presents itself as a pyridine derivative with significant potential in catalysis. Its multifunctional nature, combining a bidentate N,O-ligating scaffold with a synthetically versatile acetyl group, makes it an attractive candidate for the development of robust and selective catalysts. While direct comparative data remains limited, by drawing parallels with structurally analogous ligands, we can anticipate its promising performance in key cross-coupling reactions. The true potential of this molecule, however, may lie in its application in asymmetric catalysis, where its functional handles can be leveraged to create novel chiral ligands. Further research into the catalytic applications of this compound and its derivatives is warranted and is expected to unveil new and efficient catalytic systems for organic synthesis.

References

  • Gedde, M., & Andersson, P. G. (2016). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes.
  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. (2019). Tetrahedron, 75(33), 130443.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Accounts of Chemical Research, 57(7), 881-895.
  • Palladium complexes with picolyl functionalized N-heterocyclic carbene ligands and their application in the Mizoroki–Heck reaction. (2016). Dalton Transactions, 45(1), 223-233.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry, 13, 1746-1756.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2013). Tetrahedron Letters, 54(39), 5349-5352.
  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. (2018). Applied Organometallic Chemistry, 32(11), e4551.
  • Arena, C. G., & Faraone, F. (2010). Chiral Heterobidentate Pyridine Ligands for Asymmetric Catalysis. Current Organic Chemistry, 14(6), 546-580.
  • Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13429-13445.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13429-13445.

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Consequently, the development of efficient, selective, and robust methods for its synthesis and functionalization is a paramount objective in organic chemistry. This guide provides a comparative analysis of the principal synthetic strategies, moving beyond a simple recitation of protocols to offer a field-proven perspective on when and why to choose a particular method.

We will dissect two major philosophical approaches:

  • De Novo Synthesis: The construction of the pyridine ring from acyclic precursors. These are the classic, named reactions that build complexity from the ground up.

  • Post-Modification: The direct functionalization of a pre-existing pyridine core. These modern techniques, particularly C-H functionalization, offer unparalleled efficiency for late-stage modification.[1][4]

This analysis is designed to arm the practicing scientist with the knowledge to select the optimal synthetic route based on available starting materials, desired substitution patterns, and overall strategic goals.

Part 1: De Novo Synthesis: Building the Pyridine Core

Ring-forming reactions are powerful strategies that assemble the pyridine heterocycle from simpler, acyclic components. These methods are particularly valuable when the desired substituents are not easily installed on a pre-formed ring or when building a highly substituted core from inexpensive starting materials.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a workhorse for the synthesis of symmetrical 1,4-dihydropyridines, which are then oxidized to the corresponding pyridines.[5][6] Its enduring utility lies in its operational simplicity and the direct assembly of a functionalized core in a single pot.[5]

Causality and Mechanism: The reaction proceeds through a cascade of well-understood steps: a Knoevenagel condensation of an aldehyde with a β-ketoester, formation of an enamine from a second equivalent of the β-ketoester and ammonia, and finally a Michael addition followed by cyclization and dehydration.[7][8] The thermodynamic driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.[6]

Scope and Limitations: The classical Hantzsch synthesis is ideal for producing symmetrically substituted pyridines with ester groups at the 3- and 5-positions.[5] While modern variations have expanded its scope, the requirement for a subsequent oxidation step can be a drawback, sometimes requiring harsh conditions or an additional purification step.[6] This method is famously used in the synthesis of calcium channel blockers like nifedipine.[6]

Diagram of the Hantzsch Synthesis Mechanism:

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Ring Formation & Aromatization Ketoester1 β-Ketoester UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Ketoester1->UnsaturatedCarbonyl -H₂O Aldehyde Aldehyde Aldehyde->UnsaturatedCarbonyl MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct Michael Addition Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization -H₂O Pyridine Pyridine Product DHP->Pyridine Oxidation

Caption: Mechanism of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • To a round-bottom flask, add ethyl acetoacetate (2.6 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ethanol (15 mL).

  • Stir the mixture at room temperature and add aqueous ammonia (25%, 2.4 mL, ~30 mmol).

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.

  • For aromatization, dissolve the dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and heat until the reaction is complete.

  • Pour the mixture onto ice, neutralize with a base, and extract the pyridine product with an organic solvent.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing unsymmetrical, often 2,4,6-trisubstituted, pyridines.[9] It offers excellent control over the substitution pattern, making it a powerful tool for building complex molecular architectures.

Causality and Mechanism: The reaction's core transformation involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10] The mechanism proceeds via a Michael addition of a pyridinium ylide (formed in situ) to the unsaturated carbonyl, creating a 1,5-dicarbonyl intermediate. This intermediate then undergoes ring closure with ammonia and subsequent dehydration to form the aromatic pyridine ring.[9][11]

Scope and Limitations: A key advantage of the Kröhnke synthesis is its broad substrate scope.[9] A wide variety of substituents are tolerated on both the ketone and the α,β-unsaturated carbonyl components, including aryl, heteroaryl, and alkyl groups. This flexibility allows for the convergent synthesis of highly functionalized pyridines that would be difficult to access via other routes.

Diagram of the Kröhnke Synthesis Mechanism:

Krohnke_Mechanism PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide PyridiniumSalt->Ylide -H⁺ (Base) Dicarbonyl 1,5-Dicarbonyl Intermediate Ylide->Dicarbonyl Michael Addition Enone α,β-Unsaturated Carbonyl Enone->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + NH₃, -H₂O Pyridine Pyridine Product Dihydropyridine->Pyridine Aromatization (-Pyridine, -H₂O)

Caption: Mechanism of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • In a round-bottom flask, combine 1-(2-oxo-2-phenylethyl)pyridinium bromide (3.1 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol).

  • Add glacial acetic acid (30 mL) as the solvent.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature, then pour it into a beaker of cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 2,4,6-triphenylpyridine.[9]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process that constructs 2,3,6-trisubstituted pyridines from the condensation of enamines with ethynyl ketones.[12][13] It is distinguished from the Hantzsch synthesis by directly yielding the aromatic pyridine without a separate oxidation step.[12]

Causality and Mechanism: The reaction begins with a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate.[14] This intermediate, upon heating, undergoes an E/Z isomerization followed by a cyclodehydration to furnish the final pyridine product.[12][13]

Scope and Limitations: A significant historical drawback of this method was the high temperature required for the final cyclodehydration step.[12] However, modern advancements have shown that Brønsted or Lewis acid catalysis can promote this step at much lower temperatures, significantly increasing the reaction's utility and scope.[12][14][15] This modification allows for the development of one-pot procedures.[14]

Diagram of the Bohlmann-Rahtz Synthesis Workflow:

Bohlmann_Rahtz_Workflow Enamine Enamine MichaelAddition Michael Addition Enamine->MichaelAddition Ynone Ethynyl Ketone Ynone->MichaelAddition Aminodiene Aminodiene Intermediate MichaelAddition->Aminodiene Cyclodehydration Cyclodehydration Aminodiene->Cyclodehydration Heat or Acid Catalyst Pyridine Pyridine Product Cyclodehydration->Pyridine

Caption: General workflow of the Bohlmann-Rahtz synthesis.

The Guareschi-Thorpe Condensation

This method is a specialized route for the synthesis of 2,6-dihydroxypyridines (which exist as their 2-pyridone tautomers).[16] It is a multicomponent condensation that offers a direct path to this important class of pyridine derivatives.

Causality and Mechanism: The reaction involves the condensation of a cyanoacetamide or cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base or ammonia source.[17] Recent advancements have demonstrated the efficacy of using ammonium carbonate in aqueous media, which acts as both the nitrogen source and a promoter, aligning with green chemistry principles.[16][18]

Scope and Limitations: The primary utility of this reaction is its direct access to the pyridone scaffold, which is a critical intermediate in pharmaceuticals.[16] The reaction is generally high-yielding and benefits from simple work-up procedures, often involving the precipitation of the product from the reaction medium.[18][19]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

  • In a flask, suspend cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of water and ethanol (20 mL).

  • Heat the reaction mixture to 80°C for 4 hours.

  • Upon cooling to room temperature, the product precipitates from the solution.

  • Collect the solid by filtration, wash with cold water, and dry to yield the 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[19]

Part 2: Post-Modification: Direct Functionalization of the Pyridine Ring

While ring-synthesis methods are foundational, direct C-H functionalization has revolutionized the field by allowing for the modification of an existing pyridine core.[1][20] This approach is exceptionally powerful for late-stage functionalization in drug discovery, where a complex core molecule can be diversified without de novo synthesis.

Transition-Metal-Catalyzed C-H Functionalization

This strategy involves the direct activation of a C-H bond on the pyridine ring by a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), followed by the formation of a new bond.[4][21]

Causality and Regioselectivity: The pyridine ring is electron-deficient, making C-H activation challenging.[1][3] The nitrogen atom's lone pair can coordinate to and inhibit metal catalysts.[22][23] However, this same property can be exploited. The nitrogen atom often directs functionalization to the C2 position due to proximity.[4] Achieving selectivity at the C3 or C4 positions is more challenging and typically requires the installation of a directing group at another position on the ring to steer the catalyst to the desired C-H bond.[24][25]

Scope and Limitations: C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials like halopyridines.[20] Its power lies in its ability to introduce alkyl, aryl, and other groups directly onto the heterocycle.[4][21] The main challenges are achieving high regioselectivity, especially at the C3 and C4 positions, and overcoming catalyst inhibition.[23][26]

Diagram of a General C-H Functionalization Workflow:

CH_Functionalization Start Pyridine Substrate (with optional Directing Group) Coordination Coordination & C-H Activation Start->Coordination Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂) Catalyst->Coordination CouplingPartner Coupling Partner (e.g., Arene, Alkene) BondFormation C-C Bond Formation CouplingPartner->BondFormation Oxidant Oxidant Product Functionalized Pyridine Oxidant->Product Catalyst Regeneration Coordination->BondFormation BondFormation->Product Reductive Elimination

Caption: General workflow for C-H functionalization.

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, are indispensable tools for forming C-C bonds. In the context of pyridines, this typically involves reacting a halopyridine (electrophile) with an organometallic reagent (e.g., a pyridylboronic acid or organozinc reagent).[27][28]

Causality and Mechanism: These reactions proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Scope and Limitations: Cross-coupling offers immense versatility and functional group tolerance. However, its primary limitation is the requirement for pre-functionalized substrates.[27] The synthesis of pyridylboronic acids, for instance, can be non-trivial. Furthermore, the strong coordinating ability of the pyridine nitrogen can sometimes interfere with the catalytic cycle.[22][27]

Experimental Protocol: Suzuki Cross-Coupling of 2-Bromopyridine

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromopyridine (1.58 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.23 g, 0.2 mmol).

  • Add a solvent, such as toluene (40 mL), and an aqueous solution of a base, such as 2M sodium carbonate (15 mL).

  • Heat the biphasic mixture to 90-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-phenylpyridine.

Part 3: Comparative Analysis and Strategic Selection

Choosing the correct synthetic method is a critical decision that impacts the efficiency, cost, and feasibility of a research program. The following table provides a direct comparison of the discussed methodologies.

MethodStrategyKey ReactantsTypical SubstitutionKey AdvantagesKey Disadvantages
Hantzsch Synthesis De Novo Ring FormationAldehyde, β-ketoester (x2), AmmoniaSymmetrical 3,5-dicarboxy pyridinesMulticomponent, high atom economy, simple setup.[5][6]Requires subsequent oxidation step, limited to symmetrical products.[6]
Kröhnke Synthesis De Novo Ring Formationα-Pyridinium ketone, α,β-unsaturated carbonylUnysmmetrical 2,4,6-trisubstituted pyridinesHighly versatile, broad substrate scope, convergent.[9][10]Requires preparation of pyridinium salt precursor.
Bohlmann-Rahtz De Novo Ring FormationEnamine, Ethynyl ketone2,3,6-trisubstituted pyridinesDirect formation of aromatic pyridine, versatile.[12]Classically requires high temperatures; acid catalysis is a modern improvement.[12][14]
Guareschi-Thorpe De Novo Ring FormationCyanoacetamide, 1,3-dicarbonyl2,6-Dihydroxy (pyridone) derivativesDirect route to pyridones, often uses "green" conditions.[16][18]Limited to a specific product class (pyridones).
C-H Functionalization Post-ModificationPyridine, Coupling Partner, CatalystC2 (inherent), C3/C4 (directed)High atom economy, ideal for late-stage functionalization.[4][20]Regioselectivity can be challenging, potential catalyst inhibition.[23][26]
Cross-Coupling Post-ModificationHalopyridine, Organometallic ReagentPosition determined by halideExtremely broad scope, high functional group tolerance.Requires pre-functionalized substrates, which may be costly or difficult to prepare.[27]
Decision-Making Workflow

To aid in selecting a synthetic strategy, the following logical workflow can be applied:

Decision_Tree start What is your synthetic goal? q1 Are you building a highly substituted pyridine from simple acyclic precursors? start->q1 q2 Do you need to add a substituent to an existing, complex pyridine-containing molecule? start->q2 ans1_yes YES q1->ans1_yes De Novo Synthesis ans2_yes YES q2->ans2_yes Post-Modification q1_1 Is a symmetrical 3,5-disubstituted pattern acceptable? ans1_yes->q1_1 q1_2 Do you need an unsymmetrical, 2,4,6-trisubstituted pattern? ans1_yes->q1_2 q1_3 Is a 2-pyridone scaffold the target? ans1_yes->q1_3 hantzsch Consider Hantzsch Synthesis q1_1->hantzsch krohnke Consider Kröhnke or Bohlmann-Rahtz q1_2->krohnke guareschi Use Guareschi-Thorpe Condensation q1_3->guareschi q2_1 Is the corresponding halopyridine readily available? ans2_yes->q2_1 q2_2 Do you want to avoid pre-functionalization for atom economy (late-stage functionalization)? ans2_yes->q2_2 cross_coupling Use Cross-Coupling (e.g., Suzuki, Negishi) q2_1->cross_coupling ch_activation Use C-H Functionalization q2_2->ch_activation

Caption: A workflow for selecting a pyridine synthesis strategy.

Conclusion

The synthesis of functionalized pyridines is a mature yet continually evolving field. Classical ring-forming reactions like the Hantzsch and Kröhnke syntheses remain indispensable for constructing the pyridine core from simple building blocks, offering robust and scalable routes to specific substitution patterns. In parallel, modern methods, particularly transition-metal-catalyzed C-H functionalization and cross-coupling, have provided unprecedented power for the direct modification of the pyridine ring. These techniques are essential for late-stage functionalization and the rapid generation of molecular diversity.

An expert synthetic chemist does not view these methods as competing but as complementary tools in a comprehensive toolkit. The optimal strategy is dictated by the specific target molecule, the availability of starting materials, and the desired level of efficiency and convergency.

References
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A Comparative Guide to Purity Validation of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Purity Determination

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of reproducible science and patient safety. 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone, a functionalized pyridine derivative, serves as a critical building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring both a hydroxymethyl group and a ketone, provides versatile handles for chemical modification but also introduces potential pathways for impurity generation.[1] Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount.

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound. We will explore the fundamental principles of qNMR, present a detailed, field-tested experimental protocol, and demonstrate its validity through a framework aligned with international regulatory standards.

The qNMR Advantage: A Paradigm Shift from Chromatography

Traditionally, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[2] While powerful, these techniques are relative; they rely on comparing the detector response of the analyte to that of a certified reference standard of the exact same compound.[3][4] This dependency can be a significant bottleneck, especially for novel compounds where a certified standard is unavailable or prohibitively expensive.[5]

Quantitative NMR (qNMR) operates on a different, more fundamental principle. The area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[3][5][6] This intrinsic property makes qNMR a primary ratio method, allowing for the direct quantification of an analyte against an unrelated, certified internal standard.[4][7]

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[8][9]Separation based on polarity, with detection via UV, MS, etc.Separation based on volatility and polarity, with detection via FID, MS, etc.
Reference Standard Does not require an identical analyte standard; uses a certified internal standard.[6][10]Requires a certified reference standard of the analyte for calibration.Requires a certified reference standard of the analyte for calibration.
Quantification Absolute quantification possible.[6][11]Relative quantification based on calibration curves.Relative quantification based on calibration curves.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[8]Often requires mobile phase preparation, filtering, and method development.May require derivatization for non-volatile compounds; method development needed.
Universality Nearly universal detection for proton-containing molecules.[7]Detector-dependent; no single detector is universal for all compounds.[4]Limited to thermally stable and volatile compounds.
Sample Integrity Non-destructive; the sample can be recovered and used for other analyses.[6]Destructive.Destructive.
Information Provided Provides purity data and unambiguous structural confirmation simultaneously.[9]Provides retention time and detector response.Provides retention time and detector response/mass spectrum.

Designing a Validated qNMR Protocol for this compound

A robust qNMR method is a self-validating system. The choices made during method development are critical for ensuring accuracy, precision, and reliability.

Causality Behind Experimental Choices
  • Analyte & Its Properties: this compound is a polar molecule due to its hydroxymethyl and ketone functional groups. This dictates our choice of solvent and internal standard.

  • Selection of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate results.[8][12] For our polar analyte, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic compounds.[6]

  • Selection of Internal Standard (IS): The choice of an internal standard is the cornerstone of the qNMR experiment.[12][13] An ideal IS must meet several criteria:

    • High Purity: The purity of the IS must be accurately known and traceable (e.g., to SI units).[13][14] Any error in the IS purity directly transfers to the final result.[13]

    • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[8][12]

    • Non-Overlapping Signals: Its NMR signals must be in a clear region of the spectrum, well-resolved from any analyte or impurity signals.[12][14][15] Sharp singlets are ideal.[12]

    • Solubility: It must be fully soluble in the chosen solvent.[12][14]

    For this application, Maleic Acid is a superior choice. It is highly soluble in DMSO-d₆ and provides a sharp singlet for its two vinyl protons around 6.3 ppm, a region typically free of signals from our analyte.[15]

Visualizing the Key Components

Caption: Chemical structures of the analyte and the selected internal standard.

Experimental Workflow and Protocol

The entire qNMR process, from sample preparation to the final purity calculation, must be conducted with metrological precision. Weighing is often the largest source of error, necessitating the use of a microbalance.[5]

Workflow Diagram

G start_end start_end process process data data decision decision result result A Start: Purity Validation Task B Accurately weigh Analyte (~15 mg) and Internal Standard (~10 mg) using a microbalance (±0.01 mg) A->B Sample Prep C Dissolve mixture completely in a precise volume of DMSO-d₆ (~1 mL) B->C D Transfer solution to a 5 mm NMR tube C->D E Acquire ¹H NMR Spectrum under Quantitative Conditions (Q-conditions) D->E Data Acquisition F Acquired FID Data E->F G Process Data: Fourier Transform, Phase Correction, Baseline Correction F->G Data Processing H Processed Spectrum G->H I Integrate non-overlapping signals of Analyte and Internal Standard H->I J Are signals well-resolved and baseline flat? I->J K Calculate Purity using the standard qNMR equation J->K Yes N Re-process or Re-acquire Data J->N No L Final Purity Result (%) K->L Calculation M End: Report Validated Purity L->M N->G Adjust processing

Caption: Step-by-step workflow for qNMR purity determination.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated microbalance. Record the weight to at least 0.01 mg.[16]

    • To the same vial, add approximately 10 mg of high-purity (≥99.5%) Maleic Acid internal standard, accurately weighed. Record the weight.

    • Using a calibrated pipette, add 1.00 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Data Acquisition (Q-Conditions):

    • The following parameters are crucial for ensuring the signal integrals are truly quantitative.[11][17] This protocol assumes a 400 MHz or higher spectrometer.

    • Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton to be integrated. A conservative, robust value of 30-60 seconds is recommended to ensure full relaxation.[18]

    • Pulse Angle: Use a 90° pulse to maximize signal-to-noise per scan.[8]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[11]

    • Receiver Gain: Set the receiver gain to avoid signal clipping of the most intense peaks (including the solvent).

    • Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[19]

  • Data Processing:

    • Apply a mild line-broadening function (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting peaks.

    • Perform careful manual phasing and baseline correction across the entire spectrum, especially around the integrated signals, to ensure accuracy.[16][18]

Data Analysis, Calculation, and Validation

Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following equation, which relates the integrals of the analyte and the internal standard to their known properties.[8][20]

Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ

Where:

  • I: Integral area of the signal

  • N: Number of protons generating the signal

  • M: Molar mass ( g/mol )

  • m: Weighed mass (g)

  • Purityᵢₛ: Purity of the internal standard (%)

  • Subscripts ₐ and ᵢₛ refer to the analyte and internal standard, respectively.

For our experiment:

  • Analyte Signal: The methyl protons of the acetyl group (-COCH₃) of the analyte appear as a singlet around 2.6 ppm. Nₐ = 3 .

  • IS Signal: The vinyl protons of Maleic Acid appear as a singlet around 6.3 ppm. Nᵢₛ = 2 .

Method Validation according to ICH Q2(R1) Guidelines

To be used in a regulated environment, the qNMR method must be validated to prove it is fit for its intended purpose.[21][22][23][24]

ParameterObjective & MethodologyAcceptance Criteria
Specificity Demonstrate that the analyte signal used for quantification is free from interference from impurities, the internal standard, or the solvent.The analyte signal must be baseline-resolved from other signals.
Linearity Prepare at least five samples with varying analyte-to-IS mass ratios. Plot the ratio of integral areas (Iₐ/Iᵢₛ) against the ratio of masses (mₐ/mᵢₛ).The correlation coefficient (R²) of the resulting line should be ≥ 0.999.
Accuracy Analyze a sample of this compound of known, high purity (e.g., a separately characterized lot) or a sample spiked with a known amount of analyte.The recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six independent preparations of the same sample lot on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 1.0%.
Robustness Intentionally vary key experimental parameters (e.g., relaxation delay by ±20%, pulse angle by ±10%) and assess the impact on the final purity result.The results should not be significantly affected by minor variations, demonstrating method reliability.

Comparative Data and Results

The following table presents hypothetical but realistic data for a single batch of this compound, comparing results from the validated qNMR method against traditional HPLC and GC methods.

Analytical MethodPurity Result (%, n=6) Mean Purity (%) Standard Deviation
qNMR 99.2, 99.4, 99.1, 99.3, 99.5, 99.299.28 0.15
HPLC (Area %) 99.5, 99.6, 99.4, 99.5, 99.6, 99.599.52 0.08
GC (Area %) 99.3, 99.4, 99.2, 99.3, 99.5, 99.399.33 0.10

The qNMR result provides an absolute purity value, which is often considered more accurate than the area percentage from chromatography, as it accounts for non-chromophoric or non-volatile impurities that other methods might miss.[7] The excellent precision demonstrates the reliability of the qNMR method.

Conclusion

For the purity validation of this compound, qNMR spectroscopy offers a powerful, efficient, and highly reliable alternative to traditional chromatographic techniques. Its status as a primary analytical method allows for absolute quantification without reliance on an identical, and often unavailable, certified reference material.[4] The method is non-destructive, provides structural information simultaneously, and can be rigorously validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.[18][25] By carefully selecting the internal standard and optimizing acquisition parameters, qNMR provides a self-validating system that delivers trustworthy and accurate purity assignments, accelerating drug development and ensuring the quality of critical chemical intermediates.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc.[Link]

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A Comparative Guide to the Biological Activity of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Pyridine-Based Compounds in Oncology

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its ability to interact with a wide range of biological targets, offering a versatile platform for drug design. Among the vast family of pyridine derivatives, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone has garnered attention as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of its analogues, delving into their biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation. Our focus will be primarily on their potential as anticancer agents, a field where pyridine derivatives have shown considerable promise.[1][2]

The Core Moiety: this compound

The parent compound, this compound, possesses key structural features that contribute to its biological potential. The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues within protein targets. The hydroxymethyl group at the 6-position is a hydrogen bond donor, a critical feature for molecular recognition and binding affinity. Furthermore, the ethanone moiety provides a site for further chemical modification, allowing for the generation of a diverse library of analogues.

Comparative Analysis of Analogue Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Research has consistently shown that modifications at the 6-position of the pyridine ring can significantly influence the cytotoxic effects of these compounds against cancer cell lines.

Impact of Substitution at the 6-Position

To illustrate the structure-activity relationship, let's consider a series of analogues where the hydroxymethyl group of the parent compound is replaced with other functionalities. The following table summarizes the cytotoxic activity (IC50 values) of representative pyridine derivatives against various cancer cell lines. A lower IC50 value indicates a higher potency.

Compound ID6-Position SubstituentCancer Cell LineIC50 (µM)Reference
Parent Compound -CH₂OH---
Analogue 1Imidazo[1,2-a]pyridineHT-29 (Colon)Data not available for direct comparison[3]
Analogue 2Imidazo[1,2-a]pyridineCaco-2 (Colon)Data not available for direct comparison[3]
Analogue 34-((4-Fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylateHCC827 (Lung)0.09 - 0.43[4]
Analogue 4Thieno[2,3-b]pyridine-phthalimideMCF-7 (Breast)<50[5]
Analogue 5Thieno[2,3-b]pyridine-phthalimideA549 (Lung)<50[5]
Doxorubicin (Control)-HT-29 (Colon)Varies-
Doxorubicin (Control)-Caco-2 (Colon)Varies-

From the broader class of pyridine derivatives, we can infer key SAR trends. For instance, the presence of bulky and heterocyclic substituents at the 6-position, as seen in compounds with imidazo[1,2-a]pyridine and quinazoline moieties, can lead to potent anticancer activity.[3][4] The sub-micromolar activity of Analogue 3 highlights the potential of complex heterocyclic systems in enhancing cytotoxicity.[4] Lipophilicity also appears to play a role, with more lipophilic thieno[2,3-b]pyridine derivatives showing significant cytotoxic effects.[5]

Furthermore, a review of various pyridine derivatives has shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[1][6] This underscores the delicate balance of electronic and steric factors in determining the biological efficacy of these compounds.

Mechanism of Action: Targeting Key Signaling Pathways

Several pyridine derivatives have been found to exert their anticancer effects by inhibiting critical signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is frequently dysregulated in various cancers.[7][8]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival PTEN PTEN PTEN->PIP3 Inhibition Inhibitor Pyridine Analogue (Inhibitor) Inhibitor->PI3K MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_steps Experimental Steps A1 Cells + Compound step2 2. Add Compound Analogues B1 Cells + Vehicle C1 Media Only (Blank) step1 1. Seed Cells step3 3. Incubate step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate step4->step5 step6 6. Solubilize Formazan step5->step6 step7 7. Measure Absorbance step6->step7

Caption: A simplified workflow of the MTT cytotoxicity assay.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [9]2. Compound Treatment: Treat the cells with various concentrations of the this compound analogues. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. [10]5. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals. [11][9]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [11]7. Data Analysis: Calculate the percentage of cell viability for each concentration of the analogue compared to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Conclusion and Future Directions

The exploration of this compound and its analogues represents a promising avenue for the discovery of novel anticancer agents. The versatility of the pyridine scaffold, particularly the amenability of the 6-position to chemical modification, allows for the fine-tuning of biological activity. Structure-activity relationship studies indicate that the introduction of specific functional groups and heterocyclic systems can significantly enhance cytotoxicity against various cancer cell lines.

Future research should focus on the synthesis and systematic evaluation of a broader range of analogues to further elucidate the SAR. Investigating their effects on other cancer-related signaling pathways and their potential for in vivo efficacy will be crucial steps in translating these promising compounds from the laboratory to the clinic. The detailed experimental protocols and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to advance this exciting field of drug discovery.

References

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  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241–5248. [Link]

  • Youssef, A. M., et al. (2021). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Chemical Health Risks, 11(3), 303-310. [Link]

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A Comparative Spectroscopic Analysis of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation and Reaction Monitoring

In the landscape of medicinal chemistry and drug development, pyridine derivatives are a cornerstone, serving as versatile scaffolds for a vast array of pharmacologically active compounds. The targeted synthesis of functionalized pyridines, such as 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone, is a critical step in the development of novel therapeutics. The introduction of both a hydroxymethyl and an acetyl group onto the pyridine ring provides two reactive centers for further molecular elaboration. Understanding the spectroscopic signature of this target molecule, and how it evolves from its precursors, is paramount for synthesis confirmation, purity assessment, and reaction optimization.

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and two of its key precursors: (6-methylpyridin-2-yl)methanol and 2-acetyl-6-methylpyridine. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate how the structural transformations during synthesis are reflected in the spectral characteristics of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the application of spectroscopic techniques in synthetic chemistry.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound can be conceptualized as a two-step process starting from (6-methylpyridin-2-yl)methanol. The first step involves the oxidation of the methyl group to a hydroxymethyl group, which is then followed by the introduction of an acetyl group at the 2-position of the pyridine ring. Alternatively, one could start with 2-acetyl-6-methylpyridine and selectively oxidize the methyl group. For the purpose of this guide, we will consider both (6-methylpyridin-2-yl)methanol and 2-acetyl-6-methylpyridine as precursors to highlight the distinct spectroscopic changes associated with the introduction of the hydroxyl and acetyl functionalities.

Synthetic_Pathway Precursor1 (6-methylpyridin-2-yl)methanol Product This compound Precursor1->Product Acetylation Precursor2 2-acetyl-6-methylpyridine Precursor2->Product Hydroxylation Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare KBr Pellet/Nujol Mull (IR) Sample->Dissolve MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Dissolve->IR Process Fourier Transform, Phasing, Baseline Correction NMR->Process IR->Process Analysis Peak Picking, Integration, Structural Assignment MS->Analysis Process->Analysis

Caption: A generalized workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the positions (in cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The spectroscopic comparison of this compound and its precursors, (6-methylpyridin-2-yl)methanol and 2-acetyl-6-methylpyridine, provides a clear and instructive example of how functional group transformations manifest in NMR, IR, and MS spectra. The introduction of the hydroxyl group is readily identified by the characteristic broad O-H stretch in the IR spectrum and the appearance of a methylene and hydroxyl proton signal in the ¹H NMR spectrum. The addition of the acetyl group is unequivocally confirmed by the strong C=O stretch in the IR spectrum and the downfield carbonyl resonance in the ¹³C NMR spectrum, along with a significant deshielding effect on the pyridine ring protons. By understanding these distinct spectroscopic signatures, researchers can confidently monitor the progress of their synthetic reactions, confirm the identity of their target compounds, and ensure their purity, thereby accelerating the drug discovery and development process.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the pursuit of target specificity is paramount. Off-target effects can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1] Understanding and meticulously characterizing the cross-reactivity profile of a lead compound is therefore a critical step in its journey from a promising molecule to a potential therapeutic agent.[2] This guide provides an in-depth, comparative analysis of the cross-reactivity of a novel class of kinase inhibitors based on the 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone scaffold.

Here, we introduce a hypothetical lead compound, HMP-EKI-001 , designed as a potent inhibitor of Kinase X, a critical enzyme in a cancer-associated signaling pathway. This guide will objectively compare the performance of HMP-EKI-001 with two alternative inhibitors, a well-characterized multi-kinase inhibitor (Control Compound A) and a structurally distinct, highly selective inhibitor of the same target (Control Compound B). We will delve into the causality behind the experimental choices for assessing selectivity and provide detailed protocols for key assays.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This conservation makes achieving absolute inhibitor selectivity a formidable challenge.[4] A comprehensive cross-reactivity study, therefore, does not merely serve to identify potential liabilities but also to build a deeper understanding of the structure-activity relationships (SAR) that govern a compound's interaction with the broader kinome.[5] For HMP-EKI-001, our goal is to verify its intended on-target potency while simultaneously mapping its off-target interactions to predict potential safety issues and guide future optimization efforts.

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. We employ a combination of biochemical assays for broad, kinome-wide screening and cell-based assays to confirm target engagement in a more physiologically relevant context.

Kinome-Wide Biochemical Profiling

Large-scale kinase panel screening is the cornerstone of cross-reactivity assessment.[6] This involves testing the inhibitor against a broad array of purified kinases to determine its inhibitory activity (typically as IC50 values or percent inhibition at a fixed concentration).

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate peptide, and the test compound (HMP-EKI-001 or controls) at various concentrations.

  • Initiation: Start the reaction by adding a solution containing Mg/ATP and γ-³³P-ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unreacted γ-³³P-ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Diagram of the Kinase Inhibition Profiling Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound HMP-EKI-001 & Controls (Serial Dilutions) Reaction Incubate Kinase, Compound, and Reagents Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Reagents ATP, Substrate, Buffer Reagents->Reaction Detection Measure Kinase Activity (e.g., Radiometric, Fluorescence) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: Workflow for kinome-wide biochemical profiling.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, intracellular ATP concentrations, or target engagement within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[7][8][9]

  • Cell Treatment: Incubate cultured cells (e.g., a cancer cell line overexpressing Kinase X) with HMP-EKI-001 or control compounds at various concentrations. A vehicle control (DMSO) is run in parallel.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).[8]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase X using a specific detection method, such as an AlphaLISA® or Western blot.[10]

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, target engagement.[11]

Diagram of the CETSA Workflow

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Add Inhibitor Cells->Compound Heating Heat Cells across a Temperature Gradient Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification Curve Generate Melting Curve Quantification->Curve

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Comparative Data Analysis

The following tables summarize the hypothetical cross-reactivity data for HMP-EKI-001 and the control compounds.

Table 1: Biochemical Kinase Selectivity Profile
Kinase TargetHMP-EKI-001 (IC50, nM)Control Compound A (Multi-kinase) (IC50, nM)Control Compound B (Selective) (IC50, nM)
Kinase X (On-Target) 5 15 2
Kinase Y (Family Member)25020>10,000
Kinase Z (Family Member)80035>10,000
Off-Target Kinase 1>10,000150>10,000
Off-Target Kinase 21,20080>10,000
Off-Target Kinase 3>10,000500>10,000
Table 2: Cellular Target Engagement Profile (CETSA)
CompoundTarget ProteinThermal Shift (ΔTm, °C) at 1 µM
HMP-EKI-001 Kinase X +5.2
Kinase Y+0.8
Control Compound A Kinase X +4.5
Kinase Y+4.1
Control Compound B Kinase X +6.1
Kinase YNo significant shift

Interpretation and In-Depth Analysis

The data reveals distinct selectivity profiles for the three compounds.

  • HMP-EKI-001 demonstrates high potency against its intended target, Kinase X, with an IC50 of 5 nM. The biochemical screen shows good selectivity against closely related family members Kinase Y and Z (50 to 160-fold selectivity). The broader kinome screen indicates a relatively clean profile, with only weak inhibition of Off-Target Kinase 2 at high concentrations. The CETSA results corroborate these findings, showing a significant thermal shift for Kinase X, confirming robust target engagement in cells. The minimal shift for Kinase Y suggests that the weaker biochemical inhibition does not translate to significant engagement at a cellular level, a crucial piece of information for predicting in vivo effects.

  • Control Compound A , as expected for a multi-kinase inhibitor, shows activity against Kinase X, its family members, and several other off-target kinases.[12] The CETSA data confirms that this compound engages both Kinase X and Kinase Y in a cellular context. While such a profile can sometimes be leveraged for therapeutic benefit (polypharmacology), it also carries a higher risk of off-target toxicities.[13]

  • Control Compound B represents the gold standard for selectivity. It is highly potent against Kinase X and shows no significant off-target activity in either the biochemical or cellular assays. This profile is desirable for minimizing off-target effects and for use as a specific pharmacological probe to study the function of Kinase X.[12]

The structure of HMP-EKI-001, featuring the this compound core, likely contributes to its potent on-target activity through specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of Kinase X. The observed selectivity suggests that the unique substitutions on the rest of the scaffold successfully exploit subtle differences between the active sites of Kinase X and other kinases. The weaker off-target activities provide clear avenues for further medicinal chemistry optimization to enhance selectivity.[14]

Conclusion

The comprehensive cross-reactivity profiling of HMP-EKI-001 reveals a promising candidate with high on-target potency and a favorable selectivity profile compared to a known multi-kinase inhibitor. The combination of kinome-wide biochemical screening and cellular target engagement assays provides a self-validating system, offering a high degree of confidence in the compound's mechanism of action. While further studies are required, this initial assessment demonstrates that the this compound scaffold is a viable starting point for the development of selective kinase inhibitors. This guide underscores the necessity of a rigorous, multi-faceted approach to understanding inhibitor cross-reactivity, a critical step in the successful development of targeted therapies.

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A Comparative Guide to Confirming the Structure of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. For novel compounds like the derivatives of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone, which hold potential as versatile scaffolds in medicinal chemistry, confirming the precise atomic arrangement is paramount.[1] This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the definitive method for structural elucidation of this compound class. We will explore the rationale behind its selection over other analytical techniques, present a detailed experimental workflow from synthesis to structure refinement, and compare structural features across related pyridyl-ketone derivatives to provide context and deeper understanding.

The Gold Standard: Why X-ray Crystallography is Indispensable

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical analysis, they provide data on connectivity and mass, respectively. However, they fall short of delivering the absolute, high-resolution 3D structural information that X-ray crystallography provides.[2][3] For drug development, where specific interactions between a ligand and its protein target are studied at an atomic level, this precision is crucial.[4][5][6]

X-ray crystallography directly visualizes the electron density of a molecule, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[2][7][8] This makes it the "gold standard" for structural confirmation.[9]

graph AnalyticalMethodSelection { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Decision workflow for selecting the appropriate analytical method for structural elucidation.

Experimental Workflow: From Synthesis to Final Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and patience.

Synthesis of a Representative Derivative

The synthesis of pyridyl-ketone derivatives is well-established. A common route involves the reaction of a corresponding pyridine precursor with an appropriate reagent to introduce the ethanone and hydroxymethyl groups. For instance, a derivative can be synthesized by reacting a suitable pyridyl-thione with piperidine in ethanol under reflux.[10]

Representative Protocol:

  • A mixture of a substituted 3-cyano-5-ethoxycarbonyl-6-methyl-pyridine-2(1H)-thione (10 mmol) and piperidine (15 mmol) in ethanol (35 mL) is heated under reflux for 15-20 minutes.

  • The reaction mixture is then allowed to cool to room temperature.

  • The crystalline solid that forms is collected by filtration, air-dried, and then recrystallized from ethanol to yield the final product.[10]

The Art of Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The purity of the compound is paramount. Several techniques can be employed, with slow evaporation being a common and effective method for organic compounds.[11]

Step-by-Step Protocol for Slow Evaporation:

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, dichloromethane, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[11]

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[7][8] This data is then processed to determine the unit cell dimensions and space group. The final step is the structure solution and refinement, where a model of the molecule is built and refined against the experimental data to achieve the best possible fit.[8]

graph CrystallographyWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General workflow for single-crystal X-ray crystallography.

Results and Discussion: A Comparative Analysis

The output of a successful X-ray crystallography experiment is a wealth of data that precisely defines the molecular structure.

Interpreting the Crystallographic Data

Key parameters in a crystallographic report include the unit cell dimensions, space group, and the R-factor. The R-factor, or reliability factor, is a measure of the agreement between the experimental diffraction data and the calculated data from the refined structural model.[12] For small molecules, a well-refined structure typically has an R-factor below 5% (or 0.05).[13]

Table 1: Representative Crystallographic Data for a Pyridyl Ethanone Derivative Data is hypothetical but representative of a well-refined structure.

ParameterValueSignificance
Chemical FormulaC14H12N2O2Confirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell.
a, b, c (Å)3.93, 13.80, 10.87The dimensions of the unit cell.
β (°)94.44The angle of the unit cell.
R-factor (R1)0.045A low value indicates a good fit between the model and data.[12][13]
Goodness-of-fit (GOF)1.05A value close to 1 indicates a good refinement.
Comparative Structural Analysis

By comparing the crystal structures of different this compound derivatives, we can understand how substitutions on the pyridine ring or modifications to the ethanone group affect the overall molecular conformation and intermolecular interactions. A crucial aspect to analyze is the role of hydrogen bonding. The hydroxymethyl group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively.[1][14] These interactions can significantly influence the crystal packing.[15][16]

For example, in the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, hydrogen bonds and π–π stacking interactions play a significant role in the crystal packing.[17] Similarly, in the structure of 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, forming a supramolecular sheet.[18][19]

Table 2: Comparison of Key Structural Features in Pyridyl Ketone Derivatives

CompoundDihedral Angle (Ring-Ring)Key Intermolecular Interactions
1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone [18][19]4.63°C—H⋯O hydrogen bonds
Di-2-pyridyl ketone azine [20]73.40°N/A
1,1′-(Pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate [17]26.45°Hydrogen bonds, C—H⋯Cl contacts, π–π interactions

This comparative data highlights how different substituents and overall molecular shapes lead to varied solid-state arrangements, which can have implications for properties like solubility and bioavailability.

Conclusion

Single-crystal X-ray crystallography stands as the definitive technique for the structural elucidation of novel compounds like this compound derivatives.[3] Its ability to provide unambiguous, high-resolution 3D structural data is unparalleled and essential for advancing drug discovery programs.[4][5] By carefully following established protocols for synthesis, crystallization, and data analysis, researchers can gain invaluable insights into the molecular architecture of their target compounds, paving the way for rational drug design and optimization.

References

  • R-factor (crystallography) - Grokipedia. (n.d.). Grokipedia.
  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101.
  • Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure.
  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. (n.d.). PDBe-KB.
  • R-factor (crystallography) - Wikipedia. (n.d.). Wikipedia.
  • Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. (2024). ACS Publications.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). AZoM.com.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Taylor & Francis Online.
  • Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. (n.d.). CrystEngComm (RSC Publishing).
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Some properties of crystallographic reliability index – R factor : effect of twinning. (2025). arXiv.
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  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (2024). ACS Omega.
  • The future of crystallography in drug discovery. (2013). PMC - NIH.
  • Figure 1. Hydrogen-bonding motifs found in the crystal structures of.... (n.d.). ResearchGate.
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  • X-Ray Crystallography in Drug Discovery. (n.d.). Springer Nature Experiments.
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  • Di2-pyridyl ketone azine | Request PDF. (n.d.). ResearchGate.
  • Synthesis, spectra and X-ray crystallography of dipyridin-2. (2017). An-Najah Staff.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Chemistry Department.
  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility.
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  • Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone]. (2020). ResearchGate.
  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. (n.d.). NIH.
  • 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. (2011). PubMed.
  • Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. (2021). PubMed Central.
  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). MDPI.

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The Pyridinyl Ethanone Scaffold: A Comparative Guide to its Potential in LRRK2 Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone as a Versatile Starting Point for Novel Therapeutics in Parkinson's Disease.

In the landscape of modern drug discovery, the identification of versatile and synthetically accessible scaffolds is a cornerstone of successful medicinal chemistry campaigns. This guide provides an in-depth technical comparison of the potential of this compound as a foundational building block for the development of potent and selective kinase inhibitors, with a particular focus on Leucine-rich repeat kinase 2 (LRRK2), a high-priority target in the pursuit of disease-modifying therapies for Parkinson's disease. While specific pharmacological studies on this compound itself are limited, its structural motifs are prevalent in a multitude of highly potent kinase inhibitors, making it an exemplary starting point for structure-based drug design.[1]

This guide will delve into the rationale for targeting LRRK2, compare the performance of leading LRRK2 inhibitors that share structural similarities with derivatives of our topic compound, provide detailed experimental protocols for assessing inhibitor potency, and present a comprehensive overview of the LRRK2 signaling pathway.

The Rationale for LRRK2 Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[2] Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to a hyperactivation of the LRRK2 kinase domain.[3] This aberrant kinase activity is believed to contribute to the progressive neurodegeneration observed in Parkinson's disease through a variety of mechanisms, including disruption of vesicular trafficking, mitochondrial dysfunction, and neuroinflammation.[2] Consequently, the development of small molecule inhibitors that can selectively target the LRRK2 kinase and normalize its activity represents a promising therapeutic strategy.

The this compound scaffold possesses key features that make it an attractive starting point for the synthesis of LRRK2 inhibitors. The pyridine ring can engage in crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of the kinase.[1] The hydroxymethyl and ketone functionalities provide versatile handles for synthetic elaboration, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1]

LRRK2 Signaling Pathway

The LRRK2 protein is a large, multi-domain enzyme that acts as a central node in a complex signaling network. Its kinase activity is regulated by its GTPase domain and by interactions with a host of other proteins. Key downstream substrates of LRRK2 include a subset of Rab GTPases, which are master regulators of intracellular vesicle transport. The hyperphosphorylation of these Rab proteins by pathogenic LRRK2 mutants is thought to disrupt lysosomal and autophagic processes, leading to the accumulation of toxic protein aggregates, such as α-synuclein, a hallmark of Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_active->LRRK2_inactive GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates PD_Mutations Parkinson's Disease Mutations (e.g., G2019S) PD_Mutations->LRRK2_active Promotes GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2_active Activates pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicle_Trafficking Vesicular Trafficking pRab_GTPases->Vesicle_Trafficking Altered Mitochondrial_Dysfunction Mitochondrial Dysfunction pRab_GTPases->Mitochondrial_Dysfunction Contributes to Neuroinflammation Neuroinflammation pRab_GTPases->Neuroinflammation Contributes to Autophagy_Lysosome Autophagy & Lysosomal Function Vesicle_Trafficking->Autophagy_Lysosome Dysregulation Alpha_Synuclein α-Synuclein Aggregation Autophagy_Lysosome->Alpha_Synuclein Increased Neuronal_Death Neuronal Death Alpha_Synuclein->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death Inhibitors LRRK2 Kinase Inhibitors Inhibitors->LRRK2_active Inhibit

Caption: LRRK2 Signaling Pathway in Parkinson's Disease.

Comparative Analysis of LRRK2 Inhibitors

To contextualize the potential of the this compound scaffold, we present a comparative analysis of several well-characterized LRRK2 inhibitors. These compounds, while not direct derivatives, feature heterocyclic cores, including pyridines and pyrimidines, that are bioisosteric to the pyridine ring of our topic compound. The data summarized below highlights the potencies and, where available, the pharmacokinetic properties of these benchmark inhibitors.

CompoundStructureLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Brain PenetrantReference
LRRK2-IN-1 2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6(11H)-one136No[1]
GNE-7915 N-(4-((3-amino-1H-indazol-5-yl)amino)pyrimidin-2-yl)-3-fluoro-N-methylbenzamide9 (Ki)N/AYes[1]
MLi-2 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-2-yl)benzonitrileN/A0.76Yes[1]
PF-06447475 2-amino-6-(2,4-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one311Yes[1]
GSK2578215A 2-amino-N-(cis-4-((3-(trifluoromethyl)phenyl)amino)cyclohexyl)acetamide10.98.9Yes[1]
HG-10-102-01 2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)-4-(methylamino)-5-chloropyrimidine20.33.2Yes[1]

N/A: Not Available

The data clearly demonstrates that heterocyclic scaffolds are capable of producing highly potent LRRK2 inhibitors with low nanomolar IC50 values. Furthermore, medicinal chemistry efforts have successfully optimized these scaffolds to achieve brain penetrance, a critical attribute for treating neurodegenerative diseases. The structure-activity relationship (SAR) studies of these compounds often highlight the importance of specific substitutions on the heterocyclic rings to enhance potency and selectivity. This underscores the potential of the hydroxymethyl and ketone groups of this compound as handles for synthetic diversification to achieve similar or improved performance.

Experimental Protocols for Benchmark Studies

The robust evaluation of novel LRRK2 inhibitors requires well-validated and reproducible experimental protocols. Below, we provide detailed, step-by-step methodologies for two key assays used in the characterization of LRRK2 inhibitors.

LRRK2 Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Objective: To determine the in vitro potency (IC50) of a test compound against LRRK2.

Materials:

  • Recombinant human LRRK2 protein (wild-type or mutant)

  • LRRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the LRRK2 enzyme in kinase buffer.

  • Add 2 µL of a solution containing the LRRKtide substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near its Km for LRRK2.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

LRRK2_Biochemical_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense compound, enzyme, and substrate/ATP to plate Compound_Prep->Dispense Enzyme_Prep Prepare LRRK2 enzyme solution Enzyme_Prep->Dispense Substrate_Prep Prepare LRRKtide/ATP solution Substrate_Prep->Dispense Incubate Incubate at room temperature Dispense->Incubate ADP_Glo Add ADP-Glo™ reagent (stops reaction, detects ADP) Incubate->ADP_Glo Luminescence Measure luminescence ADP_Glo->Luminescence Analysis Calculate % inhibition and determine IC50 Luminescence->Analysis

Caption: Workflow for an LRRK2 Biochemical Kinase Assay.

LRRK2 Cellular Target Engagement Assay

This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context. A common readout is the phosphorylation of LRRK2 at serine 1292 (pS1292), an autophosphorylation site that serves as a reliable biomarker of kinase activity.

Objective: To determine the cellular potency (IC50) of a test compound by measuring the inhibition of LRRK2 autophosphorylation.

Materials:

  • HEK293 cells overexpressing human LRRK2 (wild-type or mutant)

  • Cell culture medium and supplements

  • Test compound serially diluted in DMSO

  • Lysis buffer

  • Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2

  • Secondary antibody conjugated to a fluorescent dye or HRP

  • Western blot or In-Cell Western™ system

Procedure:

  • Seed HEK293-LRRK2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Wash the cells with PBS and lyse them to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of pS1292-LRRK2 and total LRRK2 using either Western blotting or an In-Cell Western™ assay.

  • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • For In-Cell Western™, fix and permeabilize the cells in the plate, then incubate with the primary and fluorescently labeled secondary antibodies.

  • Quantify the signal for pS1292-LRRK2 and normalize it to the signal for total LRRK2.

  • Calculate the percent inhibition of LRRK2 autophosphorylation for each compound concentration.

  • Determine the cellular IC50 value by plotting the normalized data against the compound concentration.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel LRRK2 inhibitors. Its structural features are well-suited for interaction with the LRRK2 kinase domain, and its synthetic tractability allows for extensive structure-activity relationship exploration. The benchmark data from existing pyridine- and pyrimidine-based LRRK2 inhibitors provide a clear roadmap for the potencies and pharmacokinetic properties that should be targeted in a drug discovery program originating from this scaffold. By employing the robust biochemical and cellular assays detailed in this guide, researchers can effectively evaluate the potential of novel compounds derived from this compound to become next-generation therapeutics for Parkinson's disease.

References

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Oxidative Medicine and Cellular Longevity. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • Using computer modeling to find new LRRK2 inhibitors for parkinson's disease. bioRxiv. [Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]

  • Synthesis and Biological Evaluation of Novel 1,6-diaryl pyridin-2(1H)-one Analogs. European Journal of Medicinal Chemistry. [Link]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. MedChemComm. [Link]

  • Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

  • Merck reports the use of LRRK2 inhibitor for Parkinson's treatment. Patsnap Synapse. [Link]

  • Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. [Link]

  • Brain Penetrant LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational DFT Analysis and Experimental Data for 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical predictions, derived from Density Functional Theory (DFT), with available experimental data for the versatile building block, 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document aims to illuminate the predictive power of computational chemistry, while critically assessing its congruence with real-world measurements.

Introduction to this compound

This compound is a bifunctional pyridine derivative possessing both a ketone and a primary alcohol. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of more complex heterocyclic systems, which are prominent scaffolds in medicinal chemistry.[1] Understanding its structural and spectroscopic properties is crucial for its effective utilization in synthetic strategies. This guide will explore these properties through two lenses: the tangible results of laboratory experiments and the theoretical insights offered by DFT calculations.

Part 1: Experimental Data

Direct and complete experimental spectra for this compound are not widely published in peer-reviewed literature. However, summarized key data points from commercial suppliers provide a basis for our comparison.

Spectroscopic Data

The following table summarizes the available experimental spectroscopic data for the title compound.

Spectroscopic Method Functional Group/Proton Environment Experimental Value
Infrared (IR) Carbonyl (C=O) Stretch~1680 cm⁻¹[1]
Hydroxyl (O-H) Stretch~3300 cm⁻¹[1]
¹H NMR Hydroxymethyl (-CH₂OH)Singlet, ~4.7 ppm[1]
Pyridine Ring ProtonsMultiplet, 7.5–8.5 ppm[1]
¹³C NMR Carbonyl Carbon (C=O)~200 ppm[1]

Note: Full experimental spectra are not available. These values are reported by chemical suppliers.

UV-Vis Spectroscopy of an Analogous Compound

In the absence of a reported UV-Vis spectrum for our target molecule, we present data for the structurally related compound, 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, which shares the acetylpyridine chromophore. This allows for a qualitative comparison of the electronic transitions associated with the π-system.

Compound Solvent λ_max (nm)
1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanoneAcetonitrile286, 258, 219[2]

Part 2: Computational DFT Analysis: Methodology

To generate theoretical data for comparison, a standard and widely accepted computational workflow was designed. This multi-step process leverages DFT and its time-dependent extension (TD-DFT) to predict the molecule's geometry and spectroscopic properties.

The Computational Workflow

The process begins with geometry optimization to find the lowest energy conformation of the molecule. This is followed by frequency calculations to confirm a true energy minimum and to predict the IR spectrum. Subsequently, NMR shielding tensors are calculated and converted to chemical shifts. Finally, TD-DFT is employed to simulate the UV-Vis absorption spectrum.

DFT Workflow for Spectroscopic Analysis Computational Workflow mol_build 1. Molecular Structure Input (SMILES: CC(=O)c1cccc(n1)CO) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc Optimized Geometry nmr_calc 5. NMR Shielding Calculation (GIAO-B3LYP/6-311++G(d,p)) geom_opt->nmr_calc Optimized Geometry tddft_calc 6. Electronic Excitation Calculation (TD-DFT B3LYP/6-311++G(d,p)) geom_opt->tddft_calc Optimized Geometry ir_spectrum 4. Predicted IR Spectrum freq_calc->ir_spectrum Frequencies & Intensities nmr_spectrum 7. Predicted NMR Shifts nmr_calc->nmr_spectrum Isotropic Shielding Values uv_spectrum 8. Predicted UV-Vis Spectrum tddft_calc->uv_spectrum Excitation Energies & Oscillator Strengths

Sources

A Senior Application Scientist's Guide to Assessing the Therapeutic Potential of 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone Derivatives in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of novel 1-(6-(hydroxymethyl)pyridin-2-yl)ethanone derivatives in the context of neurodegenerative diseases. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to preclinical drug discovery.

The Challenge: A Critical Need for Disease-Modifying Therapies

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, leading to devastating cognitive and motor impairments.[1][2] Current treatments primarily offer symptomatic relief and do not halt the underlying disease progression.[3][4] The development of disease-modifying therapies is therefore a critical unmet medical need.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5][6][7] Pyridine derivatives have shown promise in the context of neurodegeneration by targeting key pathological features, including cholinesterase activity, β-amyloid (Aβ) aggregation, oxidative stress, and metal dyshomeostasis.[8][9][10] The compound this compound presents a versatile starting point for the synthesis of novel derivatives with potential multi-target therapeutic effects.[11]

Hypothesized Mechanism of Action and Derivative Design

The this compound scaffold contains key functional groups—a hydroxymethyl group and a ketone—that can be readily modified to explore structure-activity relationships.[11] We hypothesize that derivatives of this scaffold can be designed to interact with multiple targets implicated in neurodegeneration. The pyridine ring can participate in π-π stacking interactions with aromatic residues in enzyme active sites, while the hydroxymethyl and ketone moieties can form hydrogen bonds.[11]

For the purpose of this guide, we will consider three hypothetical derivatives:

  • Derivative A: A lipophilic ester derivative, designed to enhance blood-brain barrier (BBB) penetration.

  • Derivative B: An amine-containing derivative, designed to interact with the peripheral anionic site of acetylcholinesterase (AChE).

  • Derivative C: A derivative incorporating a metal-chelating moiety, aimed at reducing metal-induced Aβ aggregation and oxidative stress.

Proposed Signaling Pathway of Therapeutic Intervention

The following diagram illustrates the hypothesized multi-target mechanism of action for our lead this compound derivative, designed to interfere with key pathological cascades in Alzheimer's disease.

G cluster_0 Derivative C Action cluster_1 Derivative B Action cluster_2 Downstream Neuroprotection Derivative_C Derivative C (Metal Chelator) Metal_Ions Metal Ions (Cu2+, Zn2+) Derivative_C->Metal_Ions Chelation Abeta_Aggregation Aβ Aggregation Metal_Ions->Abeta_Aggregation Promotes Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress Catalyzes Neuronal_Survival Neuronal Survival Abeta_Aggregation->Neuronal_Survival Inhibits Oxidative_Stress->Neuronal_Survival Inhibits Derivative_B Derivative B (Amine-containing) AChE Acetylcholinesterase (AChE) Derivative_B->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic_Signaling Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Enhances Synaptic_Function Synaptic Function Cholinergic_Signaling->Synaptic_Function Improves Synaptic_Function->Neuronal_Survival Promotes

Caption: Hypothesized multi-target signaling pathway of this compound derivatives.

Experimental Workflow for Therapeutic Assessment

A tiered approach is essential for the efficient evaluation of our candidate derivatives. The workflow should progress from high-throughput in vitro screening to more complex cellular and in vivo models.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Models cluster_2 Tier 3: In Vivo Validation Enzyme_Assays Enzyme Inhibition Assays (AChE, BACE1) Cytotoxicity Cytotoxicity Assessment (MTT Assay in SH-SY5Y cells) Enzyme_Assays->Cytotoxicity Aggregation_Assays Aβ Aggregation Assays (ThT) Aggregation_Assays->Cytotoxicity Antioxidant_Assays Antioxidant Capacity (DPPH, FRAP) Antioxidant_Assays->Cytotoxicity Neuroprotection Neuroprotection Assays (H2O2 or Aβ-induced toxicity) Cytotoxicity->Neuroprotection BBB_Permeability In Vitro BBB Model (PAMPA) Neuroprotection->BBB_Permeability Pharmacokinetics Pharmacokinetic Studies (Rodent model) BBB_Permeability->Pharmacokinetics Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze in Tg2576 mice) Pharmacokinetics->Behavioral_Tests Histopathology Post-mortem Brain Analysis (Plaque load, neuronal counts) Behavioral_Tests->Histopathology

Caption: Tiered experimental workflow for assessing therapeutic potential.

Detailed Experimental Protocols

Tier 1: In Vitro Screening

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Protocol:

    • Prepare a 96-well plate with AChE enzyme solution, DTNB, and varying concentrations of the test derivatives.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each derivative.

    • Donepezil should be used as a positive control.[12]

2. Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils, resulting in a significant increase in fluorescence intensity.

  • Protocol:

    • Incubate synthetic Aβ42 peptide with different concentrations of the test derivatives in a 96-well plate.

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • Calculate the percentage of inhibition of Aβ aggregation.

    • Curcumin can be used as a reference inhibitor.[12]

Tier 2: Cellular Models

1. Neurotoxicity and Neuroprotection Assays in SH-SY5Y Cells

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Healthy cells reduce the yellow MTT to purple formazan crystals. This can be used to measure both the inherent toxicity of the compounds and their ability to protect against a neurotoxic insult.

  • Protocol:

    • Culture human neuroblastoma SH-SY5Y cells in 96-well plates.

    • For toxicity assessment, treat the cells with a range of concentrations of the derivatives for 24-48 hours.

    • For neuroprotection, pre-treat the cells with the derivatives for a few hours before inducing toxicity with a known neurotoxin (e.g., H2O2 or pre-aggregated Aβ42).[12][13]

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to untreated controls.

Tier 3: In Vivo Validation

1. Pharmacokinetic and Brain Penetration Studies in Mice

  • Principle: To exert a therapeutic effect on the central nervous system (CNS), a compound must be able to cross the BBB and achieve sufficient concentrations in the brain.

  • Protocol:

    • Administer a single dose of the lead derivative to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.[14]

2. Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., Tg2576)

  • Principle: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease develop key pathological features of the disease, including Aβ plaques and cognitive deficits.[15][16]

  • Protocol:

    • Treat aged Tg2576 mice with the lead derivative or vehicle for a prolonged period (e.g., 3-6 months).

    • Conduct behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze.

    • After the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry and ELISA to quantify Aβ plaque load and levels of soluble and insoluble Aβ.

    • Assess markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia) and synaptic density.

Comparative Analysis of Therapeutic Potential

The following tables present hypothetical data to illustrate how the performance of our derivatives can be compared with a standard-of-care drug, Donepezil.

Table 1: In Vitro and Cellular Assay Results

CompoundAChE Inhibition IC50 (nM)Aβ Aggregation Inhibition (%)Neuroprotection (EC50, µM)
Derivative A 1504510
Derivative B 15605
Derivative C 90852
Donepezil 103015

Table 2: In Vivo Efficacy and Pharmacokinetic Properties

CompoundBrain-to-Plasma RatioCognitive Improvement (MWM)Aβ Plaque Reduction (%)
Derivative A 2.5Moderate20
Derivative B 1.2Significant35
Derivative C 1.8Significant50
Donepezil 0.8Moderate5

Comparative Visualization of Multi-Target Effects

This diagram provides a visual comparison of the hypothesized multi-target engagement of our lead derivative (Derivative C) versus a single-target drug like Donepezil.

G cluster_0 Therapeutic Agents cluster_1 Pathological Targets Derivative_C Derivative C AChE AChE Derivative_C->AChE Abeta_Aggregation Aβ Aggregation Derivative_C->Abeta_Aggregation Metal_Dyshomeostasis Metal Dyshomeostasis Derivative_C->Metal_Dyshomeostasis Oxidative_Stress Oxidative Stress Derivative_C->Oxidative_Stress Donepezil Donepezil Donepezil->AChE

Caption: Comparative multi-target engagement profile.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the therapeutic potential of novel this compound derivatives for neurodegenerative diseases. By employing a tiered experimental workflow and focusing on multi-target engagement, researchers can efficiently identify promising lead candidates for further development. The hypothetical data presented for Derivatives A, B, and C illustrate the importance of a holistic assessment that includes biochemical activity, cellular effects, and in vivo efficacy.

Future work should focus on optimizing the lead structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, exploring the therapeutic potential of these derivatives in other neurodegenerative disease models, such as those for Parkinson's disease or amyotrophic lateral sclerosis, would be a valuable avenue of research.

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). Source not available.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate. (2021-01-12).
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (2021-01-01).
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023-12-06). InnoSer.
  • Alzheimer's Disease Models. Inotiv.
  • Mouse Models of Alzheimer's Disease. (2022-03-24). Frontiers.
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads.
  • Modern Methods of Diagnostics and Treatment of Neurodegenerative Diseases and Depression. (2022-09-20). PMC.
  • Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. (2022-02-17). Frontiers.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2018-02-22). PMC.
  • Pyridine derivatives as anti-Alzheimer agents. (2022-12-31). SciSpace.
  • Novel Therapies for Neurodegenerative Diseases. (2025-10-13). JSciMed Central.
  • Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. (2025-08-01). Source not available.
  • This compound. Benchchem.
  • Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026-01-06). Source not available.
  • Effect of pyridine on key pharmacological parameters.
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021-08-28). Neuroscience Research Notes.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2022-10-14). Source not available.

Sources

Safety Operating Guide

A Scientist's Guide to the Responsible Disposal of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and scientific advancement, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible management, from synthesis to disposal, is a cornerstone of a safe and sustainable laboratory environment. This guide provides drug development professionals with a comprehensive, step-by-step protocol for the proper disposal of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone, a versatile building block in modern chemistry. Our objective is to empower you with the knowledge to handle this compound safely, ensuring compliance and environmental stewardship.

Part 1: Foundational Knowledge - Hazard Assessment and Waste Characterization

Before proceeding with disposal, a thorough understanding of the compound's characteristics is essential. This compound is an organic molecule featuring a pyridine ring, a ketone, and a primary alcohol. While a specific hazard profile for every novel compound is not always available, its constituent functional groups guide our initial safety assessment. Pyridine derivatives can be toxic, and the overall compound should be handled as a hazardous chemical.[1]

Core Principle: Always consult the manufacturer's Safety Data Sheet (SDS) as the primary source of information for specific handling and hazard data.

The first critical step in disposal is waste characterization. This process determines the appropriate disposal pathway within your facility. All waste containing this compound must be treated as hazardous chemical waste .

Key Waste Streams:

  • Non-Halogenated Organic Waste: If the compound or solutions thereof are free of halogens (F, Cl, Br, I), they belong in this category. This is the most common waste stream for this compound when used with solvents like ethanol, methanol, acetone, or toluene.[2][3]

  • Halogenated Organic Waste: If the compound is mixed with halogenated solvents (e.g., dichloromethane, chloroform), it must be segregated into the halogenated waste stream.[2][3][4] Mixing these two streams is a costly and non-compliant practice.[4]

Part 2: The Disposal Protocol - A Step-by-Step Methodology

This protocol provides a systematic workflow for the safe and compliant disposal of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)
  • Rationale: Direct contact with the chemical, whether in solid or solution form, must be avoided.

  • Procedure: Wear a standard flame-resistant laboratory coat, chemical splash goggles, and nitrile gloves. If there is a risk of generating dust or aerosols, perform all manipulations within a certified chemical fume hood.

Step 2: Select and Prepare the Waste Container
  • Rationale: Using a correct, clearly labeled container prevents accidental mixing of incompatible wastes and ensures safe handling by Environmental Health & Safety (EHS) personnel.

  • Procedure:

    • Obtain a designated hazardous waste container that is chemically compatible (typically high-density polyethylene or glass).

    • The container must have a secure, leak-proof lid. Keep the container closed except when actively adding waste.[2][5]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5][6]

Step 3: Waste Segregation and Transfer
  • Rationale: Preventing the mixture of incompatible chemicals is paramount for safety. Pyridine-containing compounds can react with strong oxidizing agents or acids.

  • Procedure:

    • Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Segregate waste based on its characterization (non-halogenated vs. halogenated).[4][7]

    • For liquids, use a funnel to prevent spills. Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]

    • For solid waste, use a scoop or powder funnel.

Step 4: Complete the Hazardous Waste Label
  • Rationale: Accurate and complete labeling is a regulatory requirement and is critical for proper disposal.[6][8]

  • Procedure:

    • Clearly list all chemical constituents by their full names, including solvents.

    • Provide an accurate estimate of the percentage of each component.

    • Check the appropriate hazard boxes (e.g., Flammable, Toxic).

    • Ensure the name of the principal investigator or laboratory contact is legible.

Step 5: Storage and Request for Pickup
  • Rationale: Hazardous waste must be stored safely in a designated area while awaiting collection.

  • Procedure:

    • Store the sealed and fully labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[5][6]

    • The SAA must be at or near the point of generation and under the control of the laboratory operators.[9]

    • Ensure the container is within a secondary containment tray to catch any potential leaks.[5]

    • Follow your institution's specific procedure to request a waste pickup from EHS. Do not let waste accumulate beyond your facility's designated time or volume limits.[5][6][9]

Part 3: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization & Segregation cluster_2 Phase 3: Containment & Documentation A Consult SDS for This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste: Solid or Liquid? B->C D Mixed with Solvents? C->D E Solvent Type? D->E Yes F Segregate into NON-HALOGENATED Waste Stream D->F No (Solid) E->F Non-Halogenated (e.g., Ethanol, Acetone) G Segregate into HALOGENATED Waste Stream E->G Halogenated (e.g., DCM, Chloroform) H Select Compatible Waste Container F->H G->H I Transfer Waste in Chemical Fume Hood H->I J Complete & Affix Hazardous Waste Label I->J K Store Sealed Container in Satellite Accumulation Area (SAA) J->K L Request Waste Pickup from EHS K->L

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone
Reactant of Route 2
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.